3-Dibutylamino-1-propyne
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38942. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-N-prop-2-ynylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N/c1-4-7-10-12(9-6-3)11-8-5-2/h3H,4-5,7-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTEBRELWTGWYDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212754 | |
| Record name | 3-Dibutylamino-1-propyne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6336-58-9 | |
| Record name | 3-Dibutylamino-1-propyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006336589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6336-58-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38942 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Dibutylamino-1-propyne | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Dibutylamino-1-propyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 3-Dibutylamino-1-propyne
This guide provides a comprehensive technical overview of 3-Dibutylamino-1-propyne (CAS No. 6336-58-9), a versatile propargylamine building block. Designed for researchers, chemists, and drug development professionals, this document delves into the molecule's core chemical properties, synthesis, reactivity, and spectroscopic signature, offering field-proven insights into its practical application in organic synthesis.
Molecular Structure and Physicochemical Profile
This compound, with the molecular formula C₁₁H₂₁N, belongs to the class of compounds known as propargylamines.[1] Its structure is characterized by two key functional groups: a tertiary amine (dibutylamino) and a terminal alkyne (propyne). This unique combination dictates its chemical behavior, providing two distinct sites for chemical modification. The nitrogen atom's lone pair of electrons imparts basic and nucleophilic character, while the terminal alkyne offers a site for addition reactions and C-H functionalization due to the acidity of the acetylenic proton.[2]
Physicochemical Data
The fundamental physical and chemical properties of this compound are summarized below. This data is essential for experimental design, dictating appropriate solvents, reaction temperatures, and purification methods.
| Property | Value | Source |
| CAS Number | 6336-58-9 | [1] |
| Molecular Formula | C₁₁H₂₁N | [1] |
| Molecular Weight | 167.29 g/mol | [1] |
| Appearance | Colorless clear liquid | [2][3] |
| Boiling Point | 87-89 °C at 19 mmHg | [3] |
| Density | 0.8624 g/cm³ | [3] |
| Refractive Index (n²⁰/D) | 1.4400 | [3] |
| pKa (Predicted) | 7.61 ± 0.50 | [3] |
Synthesis Pathway: The Mannich Reaction
The most direct and industrially relevant synthesis of this compound is a variation of the Mannich reaction, a cornerstone of C-C bond formation.[4] This multicomponent reaction involves the aminoalkylation of a terminal alkyne. In this specific case, propyne (or a suitable equivalent), dibutylamine, and formaldehyde condense to form the target propargylamine.
The choice of acidic conditions is critical; it facilitates the in-situ formation of the highly electrophilic Eschenmoser-like salt (an iminium ion) from dibutylamine and formaldehyde.[4] This iminium ion is then readily attacked by the nucleophilic terminal alkyne, leading to the formation of the desired product. Copper salts are often employed as catalysts to promote the reaction with the weakly acidic alkyne C-H bond.
Diagram: Synthesis via Mannich-Type Condensation
Caption: Mannich-type synthesis of this compound.
General Experimental Protocol: Synthesis
This protocol is a representative example based on established Mannich reaction principles and should be adapted and optimized for specific laboratory conditions.[4][5]
-
Vessel Preparation: To a three-necked, round-bottom flask equipped with a mechanical stirrer, a condenser, and a gas inlet, add a catalytic amount of copper(I) chloride in a suitable solvent such as dioxane or THF.
-
Amine and Aldehyde Addition: Add dibutylamine (1.0 eq.) to the flask. Subsequently, add paraformaldehyde (1.1 eq.), which serves as the source for formaldehyde.
-
Reaction Initiation: Gently heat the mixture (e.g., to 60-70 °C) and begin bubbling propyne gas through the solution. Alternatively, a pre-formed solution of a propyne equivalent can be added dropwise.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench with an aqueous solution of ammonium chloride. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.[3]
Reactivity and Synthetic Utility
The utility of this compound as a synthetic intermediate stems from the independent reactivity of its two functional groups. This dual reactivity allows for sequential modifications, making it a valuable node for building molecular complexity.
Diagram: Key Reactivity Hubs
Caption: Reactivity pathways of this compound.
Reactions at the Alkyne Terminus
-
Deprotonation and Alkylation: The terminal acetylenic proton can be removed by a strong base (e.g., n-butyllithium) to form a lithium acetylide.[6] This powerful nucleophile can then be reacted with various electrophiles, such as alkyl halides or carbonyl compounds, to extend the carbon chain.
-
Coupling Reactions: The terminal alkyne is an excellent substrate for metal-catalyzed coupling reactions. For instance, in the Sonogashira coupling, it can be coupled with aryl or vinyl halides in the presence of palladium and copper catalysts to form more complex conjugated systems.
-
Click Chemistry: The propargyl group is a key component in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click" reaction. This allows for the efficient and specific formation of triazole rings, a common linkage strategy in drug discovery and materials science.
Reactions at the Tertiary Amine
-
Salt Formation: As a base, the tertiary amine readily reacts with acids to form ammonium salts. This is often used to improve the crystallinity or aqueous solubility of a compound, which is particularly relevant in pharmaceutical development.
-
Quaternization: The nitrogen can act as a nucleophile and react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium salt. This transformation alters the electronic properties and steric profile of the molecule.
Spectroscopic Signature
Understanding the expected spectroscopic data is crucial for reaction monitoring and structural confirmation. The following is a predictive analysis based on the molecule's structure.
| Technique | Expected Signature | Rationale |
| ¹H NMR | ~2.5-3.5 ppm (s, 2H): -N-CH₂ -C≡; ~2.4 ppm (t, 4H): -N-CH₂ -CH₂-; ~1.9 ppm (t, 1H): -C≡CH ; ~1.2-1.6 ppm (m, 8H): butyl -CH₂ -CH₂ -; ~0.9 ppm (t, 6H): butyl -CH₃ | Chemical shifts are influenced by proximity to the nitrogen and alkyne. The acetylenic proton is a characteristic triplet due to long-range coupling with the propargylic CH₂. |
| ¹³C NMR | ~80-90 ppm: -N-CH₂-C ≡; ~70-80 ppm: -C≡C H; ~50-60 ppm: butyl -N-CH₂ -; ~40-50 ppm: -N-CH₂ -C≡; ~20-30 ppm: butyl -CH₂ -CH₂ -; ~14 ppm: butyl -CH₃ | The sp-hybridized carbons of the alkyne appear in a distinct downfield region. The sp³ carbons show predictable shifts based on their distance from the electronegative nitrogen atom. |
| IR (Infrared) | ~3300 cm⁻¹ (sharp, strong): ≡C-H stretch; ~2120 cm⁻¹ (weak to medium): C≡C stretch; ~2800-3000 cm⁻¹ (strong): C-H (sp³) stretch | The terminal alkyne C-H stretch is a highly diagnostic, sharp peak. The C≡C stretch is also characteristic, though its intensity can be variable.[7] |
| MS (Mass Spec) | m/z 167 (M⁺): Molecular ion peak; m/z 124: Loss of a propyl group (-C₃H₇); m/z 110: Loss of a butyl group (-C₄H₉) | Electron ionization would likely show the molecular ion and prominent fragments resulting from alpha-cleavage adjacent to the nitrogen atom, leading to the loss of alkyl fragments from the butyl chains.[1][8] |
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for this compound was not available in the initial search. However, based on its structural components—a tertiary amine and a terminal alkyne—standard precautions for handling such chemicals are warranted. Structurally related compounds like 3-(Di-N-Butylamino)-Propylamine are classified as corrosive and toxic in contact with skin.[9]
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., nitrile), and eye/face protection (safety glasses or goggles).
-
Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from heat and ignition sources.
Conclusion
This compound is a valuable and versatile chemical intermediate. Its dual functionality, conferred by the tertiary amine and terminal alkyne, provides a rich platform for synthetic diversification. A thorough understanding of its synthesis via the Mannich reaction, its distinct reactivity pathways, and its spectroscopic characteristics enables researchers to effectively leverage this molecule in the development of novel pharmaceuticals, agrochemicals, and advanced materials.
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Introduction: The Strategic Value of N,N-Dibutylprop-2-yn-1-amine
An In-depth Technical Guide to the Synthesis of N,N-Dibutylprop-2-yn-1-amine
For Researchers, Scientists, and Drug Development Professionals
N,N-Dibutylprop-2-yn-1-amine is a tertiary propargylamine characterized by a terminal alkyne (propargyl group) and two n-butyl substituents on the nitrogen atom. Propargylamines are a highly versatile class of chemical intermediates, prized for their dual functionality.[1][2] The terminal alkyne is a gateway to a multitude of transformations, including cycloadditions (e.g., "click" chemistry), coupling reactions (e.g., Sonogashira), and metallation, while the tertiary amine moiety imparts basicity and can be crucial for tuning solubility, directing reactions, or serving as a pharmacophore.
This unique structural combination makes compounds like N,N-Dibutylprop-2-yn-1-amine valuable building blocks in medicinal chemistry and materials science. Propargylamine derivatives are the backbone of several marketed drugs, particularly monoamine oxidase (MAO) inhibitors like Pargyline and Rasagiline, used in treating neurodegenerative disorders.[2][3] The dibutyl variant, specifically, offers increased lipophilicity compared to its smaller analogues, a property that is often modulated in drug design to influence membrane permeability and pharmacokinetic profiles. This guide provides a detailed overview of its synthesis, focusing on the most direct and industrially scalable methodology: the nucleophilic substitution reaction between dibutylamine and a propargyl halide.
Core Synthesis Methodology: N-Alkylation of Dibutylamine
The most efficient and straightforward route to N,N-Dibutylprop-2-yn-1-amine is the direct N-alkylation of dibutylamine with a suitable 3-halopropyne. This reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism.
Mechanistic Rationale and Component Selection
In this mechanism, the lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electron-deficient methylene carbon (C1) of the propargyl halide. This concerted step involves the simultaneous formation of a new carbon-nitrogen bond and the cleavage of the carbon-halogen bond, displacing the halide as a leaving group.
dot
Caption: SN2 mechanism for the synthesis of N,N-Dibutylprop-2-yn-1-amine.
Causality Behind Experimental Choices:
-
Amine Substrate (Dibutylamine): As a secondary amine, dibutylamine provides the foundational N-butyl groups.[4] It is a moderately strong nucleophile, readily available, and its reaction to form a tertiary amine is generally clean, avoiding the common issue of over-alkylation that plagues the synthesis of secondary amines from primary ones.[5]
-
Propargylating Agent (Propargyl Halide): Propargyl bromide is the preferred reagent due to the superior leaving group ability of bromide compared to chloride, resulting in faster reaction kinetics.[6][7][8] While propargyl chloride is a viable, more economical alternative, it may require more forcing conditions (higher temperature or longer reaction times).
-
Base (Potassium Carbonate): The reaction generates one equivalent of hydrobromic acid (HBr), which would otherwise protonate the starting dibutylamine, forming a non-nucleophilic ammonium salt and halting the reaction. An inorganic base like potassium carbonate (K₂CO₃) is ideal. It is inexpensive, easily removed by filtration, and sufficiently strong to neutralize the acid without causing significant side reactions, such as deprotonation of the terminal alkyne.
-
Solvent (Acetonitrile): A polar aprotic solvent is optimal for SN2 reactions. Acetonitrile (CH₃CN) is an excellent choice as it effectively solvates the cation of the base (K⁺) while poorly solvating the nucleophile and the halide anion, enhancing nucleophilicity and reaction rate. Toluene is also a documented solvent for similar reactions.[9]
Quantitative Data & Physicochemical Properties
A clear understanding of the properties of all substances involved is critical for experimental design, safety, and purification.
| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Dibutylamine | C₈H₁₉N | 129.24 | 159 | 0.76 |
| Propargyl Bromide | C₃H₃Br | 118.96 | 88-90 | 1.59 |
| N,N-Dibutylprop-2-yn-1-amine | C₁₁H₂₁N | 167.30 | ~195-200 (est.) | ~0.81 (est.) |
Data sourced from various chemical databases and supplier information.
Detailed Experimental Protocol
This protocol describes the synthesis of N,N-Dibutylprop-2-yn-1-amine on a laboratory scale, adapted from established procedures for analogous compounds.[9]
Materials:
-
Dibutylamine (1.0 eq)
-
Propargyl bromide (80% solution in toluene, 1.1 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃), powdered (2.0 eq)
-
Acetonitrile (CH₃CN)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel
Procedure:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add powdered anhydrous potassium carbonate (2.0 eq) and acetonitrile (100 mL).
-
Addition of Amine: Add dibutylamine (1.0 eq, e.g., 10.0 g) to the stirred suspension.
-
Addition of Alkylating Agent: Cool the flask in an ice-water bath. Add propargyl bromide solution (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. Causality: This controlled addition prevents a rapid exotherm and minimizes potential side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir vigorously for 16-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the dibutylamine spot/peak.
-
Work-up - Filtration: Once the reaction is complete, filter the mixture through a pad of celite to remove the potassium carbonate and the potassium bromide byproduct. Wash the filter cake with a small amount of diethyl ether.
-
Work-up - Extraction: Combine the filtrate and washings and concentrate under reduced pressure to remove the bulk of the solvent. To the resulting residue, add diethyl ether (100 mL) and deionized water (50 mL). Transfer to a separatory funnel, shake, and separate the layers.
-
Work-up - Washing: Wash the organic layer sequentially with deionized water (2 x 50 mL) and then with saturated brine (1 x 50 mL). Causality: The water washes remove any remaining inorganic salts, while the brine wash helps to break any emulsions and begins the drying process.
-
Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: The crude N,N-Dibutylprop-2-yn-1-amine is a liquid that can be purified by vacuum distillation. Collect the fraction boiling at the appropriate temperature under reduced pressure to obtain the pure tertiary amine.
Experimental Workflow Visualization
The following diagram outlines the complete synthesis and purification workflow.
dot
Caption: Step-by-step workflow for the synthesis of N,N-Dibutylprop-2-yn-1-amine.
Conclusion and Outlook
The N-alkylation of dibutylamine with propargyl bromide provides a robust, reliable, and scalable method for the synthesis of N,N-Dibutylprop-2-yn-1-amine. The procedure relies on fundamental, well-understood organic chemistry principles and utilizes common laboratory reagents and equipment. The resulting product is a valuable synthetic intermediate, offering a terminal alkyne handle for further functionalization in diverse applications, from the development of novel pharmaceutical agents to the construction of complex molecular architectures. Mastery of this protocol provides a foundational technique for accessing a wide range of N,N-disubstituted propargylamines.
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3-Dibutylamino-1-propyne CAS number 6336-58-9
An In-Depth Technical Guide to 3-Dibutylamino-1-propyne (CAS 6336-58-9): Properties, Synthesis, and Applications in Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 6336-58-9), a versatile propargylamine that serves as a crucial building block in modern organic synthesis. The document delves into its physicochemical properties, spectroscopic profile, and detailed synthetic methodologies, with a particular focus on the Mannich reaction. Furthermore, it explores the compound's rich chemical reactivity, highlighting the utility of its terminal alkyne and tertiary amine functionalities in constructing complex molecular architectures. The guide concludes with a survey of its applications, primarily as a synthetic intermediate in drug discovery and medicinal chemistry, and outlines essential safety and handling protocols for laboratory use. This paper is intended for researchers, chemists, and drug development professionals seeking to leverage the unique synthetic potential of this compound.
Introduction
Propargylamines, a class of compounds characterized by an amino group attached to a propargyl moiety (–CH₂C≡CH), are foundational scaffolds in organic chemistry. Their unique structural arrangement, featuring a nucleophilic tertiary amine and a reactive terminal alkyne, provides a powerful platform for molecular diversification. This compound is a prominent member of this class, valued for its utility in forging new carbon-carbon and carbon-heteroatom bonds.
The significance of propargylamines extends deeply into medicinal chemistry, where the propargyl group is a key pharmacophore in numerous biologically active molecules. The terminal alkyne serves as a versatile "handle" for modification via reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry"[1]. This allows for the efficient, late-stage functionalization of complex molecules, a highly desirable strategy in the synthesis of compound libraries for drug discovery[1]. The efficient synthesis of these building blocks, most commonly through the multicomponent Mannich reaction, further enhances their appeal in both academic and industrial research[2][3].
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. A thorough understanding of these characteristics is essential for its proper handling, storage, and application in chemical reactions.
Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 6336-58-9 | [4][5][6] |
| Molecular Formula | C₁₁H₂₁N | [4][5][7] |
| Molecular Weight | 167.29 g/mol | [4][5][7] |
| IUPAC Name | N,N-dibutylprop-2-yn-1-amine | [4] |
| SMILES | C#CCN(CCCC)CCCC | [7] |
| Boiling Point | 80-81 °C (at 15 mmHg) | [8] |
| Density | ~0.814 g/cm³ | [] (for similar compound) |
| XlogP (predicted) | 2.9 | [10] |
Spectroscopic Data
Spectroscopic analysis is critical for confirming the identity and purity of this compound.
-
Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the key functional groups. A sharp, weak absorption is expected around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne. Another characteristic peak appears around 2120 cm⁻¹ for the C≡C triple bond stretch. The C-H stretches of the butyl groups are observed in the 2850-2960 cm⁻¹ region. The NIST Chemistry WebBook provides reference gas-phase IR spectra for this compound[6].
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows the molecular ion peak (M⁺) at m/z = 167. The fragmentation pattern is dominated by the alpha-cleavage of the amine, leading to the loss of a propyl or butyl radical, resulting in a prominent base peak. Data is available from the NIST WebBook[4].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The acetylenic proton (≡C-H ) is expected to appear as a triplet around δ 2.0-2.4 ppm. The methylene protons adjacent to the nitrogen and the alkyne (N-CH₂ -C≡) would resonate around δ 3.2-3.4 ppm. The protons of the butyl chains would appear as a series of multiplets in the upfield region (δ 0.9-1.6 ppm).
-
¹³C NMR: The carbons of the alkyne moiety are expected around δ 70-85 ppm. The methylene carbon attached to the nitrogen (N-C H₂-C≡) would appear around δ 40-50 ppm, while the carbons of the butyl groups would resonate in the δ 13-30 ppm range.
-
Synthesis and Purification
The most direct and atom-economical method for synthesizing propargylamines like this compound is the Mannich reaction. This one-pot, three-component condensation reaction involves an active hydrogen compound (a terminal alkyne), formaldehyde, and a secondary amine (dibutylamine)[2].
The Mannich Reaction: Mechanism and Rationale
The reaction proceeds through the initial formation of an iminium ion from the reaction of dibutylamine and formaldehyde. This electrophilic species, often referred to as the Eschenmoser's salt precursor, is then attacked by the nucleophilic terminal alkyne. While the alkyne itself can be used, the reaction is often performed with propargyl alcohol, where a copper salt (e.g., CuCl) is used as a catalyst. The catalyst facilitates the reaction, likely by activating the alkyne C-H bond.
Detailed Experimental Protocol: Synthesis via Mannich Reaction
This protocol is a representative procedure based on established methods for propargylamine synthesis.
Materials:
-
Dibutylamine
-
Paraformaldehyde
-
Propargyl alcohol
-
Copper(I) chloride (CuCl)
-
Dioxane (or another suitable solvent like THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add dibutylamine (1.0 eq.), paraformaldehyde (1.2 eq.), copper(I) chloride (0.1 eq.), and dioxane.
-
Addition of Alkyne: Heat the mixture to approximately 60-70 °C with vigorous stirring. Add propargyl alcohol (1.1 eq.) dropwise via the dropping funnel over 30-45 minutes, maintaining the reaction temperature.
-
Rationale: The dropwise addition controls the exothermic reaction and prevents the uncontrolled polymerization of formaldehyde. The copper catalyst is essential for activating the alkyne for nucleophilic attack.
-
-
Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture at 70-80 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing a saturated aqueous solution of ammonium chloride and extract with diethyl ether (3x).
-
Rationale: The ammonium chloride solution helps to dissolve copper salts and quench the reaction. Diethyl ether is used to extract the less polar organic product from the aqueous phase.
-
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Purification: The crude product is purified by vacuum distillation to yield this compound as a clear liquid.
Synthesis and Purification Workflow
The overall process from reactants to the final, purified product is illustrated below.
Caption: Workflow for the synthesis and purification of this compound.
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound stems from the distinct reactivity of its two functional groups. This allows for a diverse range of chemical transformations.
-
Reactions of the Terminal Alkyne: The acidic proton and the electron-rich triple bond of the alkyne are the primary sites of reactivity.
-
Deprotonation and Coupling: The terminal proton can be removed by a strong base (e.g., n-BuLi) to form a lithium acetylide, which is a potent nucleophile. This intermediate can react with various electrophiles. More importantly, the terminal alkyne can participate directly in transition-metal-catalyzed cross-coupling reactions such as the Sonogashira, Cadiot-Chodkiewicz, and Glaser couplings to form C(sp)-C(sp²) and C(sp)-C(sp) bonds.
-
Click Chemistry (CuAAC): The alkyne is a perfect partner for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and regioselective reaction with an organic azide yields a stable 1,2,3-triazole linkage, a common isostere in medicinal chemistry. This makes this compound an excellent fragment for building larger molecules through modular approaches[1].
-
Hydration: Markovnikov or anti-Markovnikov hydration of the alkyne can lead to the formation of ketones or aldehydes, respectively, providing access to different carbonyl compounds.
-
-
Reactions of the Tertiary Amine:
-
Salt Formation: As a base, the tertiary amine readily reacts with acids to form ammonium salts, which can be useful for purification or for modifying the compound's solubility.
-
Quaternization: The nitrogen can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.
-
-
Isomerization to Allenes: In the presence of a strong base (e.g., potassium tert-butoxide in DMSO), propargylamines can undergo isomerization to form the corresponding 1,2-dienyl compounds, known as allenes[11]. These allenes are themselves valuable synthetic intermediates.
Reactivity Map
The diverse reactivity of this compound is summarized in the following diagram.
Caption: Key reaction pathways available for this compound.
Applications in Research and Development
The primary value of this compound lies in its role as a versatile intermediate for the synthesis of higher-value, complex molecules.
-
Drug Discovery and Medicinal Chemistry: The propargylamine framework is a privileged structure in drug design. The alkyne moiety can be used to introduce rigidity, modulate electronic properties, or act as a reactive center for covalent inhibition. Its most significant application is as a building block in fragment-based drug discovery (FBDD) and diversity-oriented synthesis. Using CuAAC, this fragment can be reliably linked to other molecular scaffolds to rapidly generate libraries of novel compounds for high-throughput screening[1]. For instance, related propargylamines are used in the synthesis of quinazoline derivatives as potential cancer therapeutics[] and as probes for neurological targets like the serotonin transporter[12].
-
Organic Synthesis: Beyond pharmaceuticals, it serves as a precursor for a wide array of organic structures, including substituted alkynes, allenes, heterocycles (via cycloaddition reactions), and complex natural products[13].
-
Materials Science: While less common, the terminal alkyne can be used for surface functionalization or for polymerization reactions to create novel materials with specific electronic or physical properties.
Safety, Handling, and Storage
This compound is an irritant and potentially corrosive compound that requires careful handling to ensure laboratory safety.
-
Hazards Identification:
-
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, a lab coat, and chemically resistant gloves (e.g., nitrile).
-
Ventilation: Handle exclusively in a well-functioning chemical fume hood to avoid inhalation of vapors[14][15].
-
Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for chemical waste disposal.
-
-
Storage:
Conclusion
This compound stands out as a highly valuable and versatile chemical building block. Its straightforward synthesis via the Mannich reaction, combined with the dual reactivity of its tertiary amine and terminal alkyne functionalities, makes it an indispensable tool for synthetic chemists. Its role in facilitating modular synthesis through click chemistry ensures its continued relevance in the fast-paced fields of drug discovery and materials science. By adhering to proper safety protocols, researchers can effectively and safely harness the synthetic potential of this powerful intermediate to construct the complex molecules of tomorrow.
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Chemoselective Isomerization of Secondary-Type Propargylic Alcohols to Propargylic/Allenic Bromides, and Brominated Dienes. J-STAGE. [Link]
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Enantioselective decarboxylative Mannich reaction of β-keto acids with C-alkynyl N-Boc N,O-acetals: access to chiral β-keto propargylamines. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
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Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PubMed Central. [Link]
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3-Di-N-propylamino-1-propyne. SpectraBase. [Link]
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Innovative Syntheses and Reactivity of Propiolamidines. MDPI. [Link]
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3-(Dibutylamino)propylamine CAS#:102-83-0. Chemsrc. [Link]
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Recent applications of click chemistry in drug discovery. PubMed. [Link]
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Outline all steps in the synthesis of propyne from acetylene using any needed organic or inorganic reagents. Filo. [Link]
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Design and Synthesis of Citalopram Analogues as Novel Probes for the Serotonin Transporter. PubMed Central. [Link]
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Base‐catalysed isomerization of 2‐propynylamines. Synthesis of (dialkylamino)allenes. ResearchGate. [Link]
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1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Organic Syntheses. [Link]
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An In-Depth Technical Guide to 3-Dibutylamino-1-propyne: Physicochemical Characteristics, Reactivity, and Synthetic Applications
Introduction
3-Dibutylamino-1-propyne, also known as N,N-Dibutylpropargylamine, is a versatile tertiary amine featuring a terminal alkyne functionality. This unique combination of a nucleophilic amino group and a reactive carbon-carbon triple bond makes it a valuable building block in organic synthesis. Its utility spans from the construction of complex heterocyclic scaffolds to the development of novel materials and potential pharmaceutical agents. This guide provides a comprehensive overview of the physical and chemical characteristics of this compound, its spectral properties, key chemical reactions, and detailed protocols for its synthesis and handling, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Characteristics
This compound is a colorless to pale yellow liquid with a characteristic amine odor.[1] It is soluble in a wide range of organic solvents, including ethanol and acetone, but exhibits limited solubility in water.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 6336-58-9 | [2] |
| Molecular Formula | C₁₁H₂₁N | [3] |
| Molecular Weight | 167.29 g/mol | [3] |
| Boiling Point | 87-89 °C at 19 mmHg | [1] |
| Density | 0.8624 g/cm³ | [1] |
| Refractive Index (n²⁰/D) | 1.4400 | [1] |
| Flash Point | 87-89°C/19mm | [1] |
| pKa (Predicted) | 7.61 ± 0.50 | [1] |
Spectral Analysis
The structural elucidation of this compound is readily achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the searched literature, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on established values for similar functional groups.
-
¹H NMR (Predicted):
-
δ ~2.2 ppm (t, 1H): The terminal alkyne proton (-C≡C-H ). The triplet splitting would arise from coupling with the adjacent methylene protons.
-
δ ~3.3 ppm (d, 2H): The methylene protons adjacent to the alkyne and the nitrogen atom (-N-CH₂ -C≡CH). The doublet splitting is due to coupling with the terminal alkyne proton.
-
δ ~2.4 ppm (t, 4H): The methylene protons of the butyl groups adjacent to the nitrogen atom (-N-CH₂ -CH₂-CH₂-CH₃).
-
δ ~1.2-1.5 ppm (m, 8H): The methylene protons of the butyl groups (-N-CH₂-CH₂ -CH₂ -CH₃).
-
δ ~0.9 ppm (t, 6H): The terminal methyl protons of the butyl groups (-N-CH₂-CH₂-CH₂-CH₃ ).
-
-
¹³C NMR (Predicted):
-
δ ~80 ppm: The internal alkyne carbon (-C≡ CH).
-
δ ~72 ppm: The terminal alkyne carbon (-C≡C H).
-
δ ~52 ppm: The methylene carbons of the butyl groups attached to the nitrogen atom (-N-C H₂-).
-
δ ~40 ppm: The methylene carbon adjacent to the nitrogen and the alkyne (-N-C H₂-C≡CH).
-
δ ~29 ppm & ~20 ppm: The remaining methylene carbons of the butyl chains.
-
δ ~14 ppm: The terminal methyl carbons of the butyl groups.
-
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. The NIST Chemistry WebBook provides access to the gas-phase IR spectrum of this compound. Key expected peaks include:
-
~3300 cm⁻¹ (strong, sharp): C-H stretch of the terminal alkyne.
-
~2100 cm⁻¹ (weak to medium, sharp): C≡C stretch of the terminal alkyne.
-
~2960-2850 cm⁻¹ (strong, broad): C-H stretches of the butyl groups.
-
~1465 cm⁻¹ and ~1380 cm⁻¹: C-H bending vibrations of the butyl groups.
-
~1100-1200 cm⁻¹: C-N stretching vibration.
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) of this compound is also available on the NIST Chemistry WebBook. The molecular ion peak ([M]⁺) would be observed at m/z 167. Common fragmentation patterns for tertiary amines would be expected, including alpha-cleavage leading to the formation of iminium ions.
Chemical Reactivity and Synthetic Applications
The synthetic utility of this compound stems from the reactivity of its terminal alkyne and tertiary amine functionalities. It serves as a versatile precursor in several important organic transformations.
The Mannich Reaction: Synthesis of Propargylamines
The most common method for the synthesis of this compound is the Mannich reaction. This three-component condensation involves a terminal alkyne (in this case, propyne or a suitable precursor), a secondary amine (dibutylamine), and an aldehyde (typically formaldehyde). The reaction proceeds via the formation of an iminium ion from the amine and aldehyde, which is then attacked by the nucleophilic terminal alkyne.
The general mechanism for the acid-catalyzed Mannich reaction is as follows:
-
Formation of an iminium ion from the secondary amine and formaldehyde.
-
Deprotonation of the terminal alkyne to form a metal acetylide (if a base is used) or direct attack of the weakly acidic alkyne C-H bond on the iminium ion.
-
Nucleophilic attack of the acetylide on the iminium ion to form the propargylamine product.
Sonogashira Coupling
The terminal alkyne of this compound can participate in palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing access to a wide range of substituted propargylamines. The reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base.
"Click" Chemistry: Azide-Alkyne Cycloaddition
This compound is an excellent substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click" chemistry. This highly efficient and regioselective reaction with an organic azide yields a stable 1,2,3-triazole ring. This methodology is widely used in drug discovery, bioconjugation, and materials science for the rapid and reliable linking of molecular fragments.
Experimental Protocols
Synthesis of this compound via the Mannich Reaction (Adapted Protocol)
This is an adapted, general protocol. Researchers should optimize conditions for their specific needs and exercise appropriate safety precautions.
Materials:
-
Dibutylamine
-
Paraformaldehyde
-
Propyne (gas or condensed) or a suitable precursor like propargyl bromide
-
Copper(I) chloride (catalyst)
-
Dioxane or THF (solvent)
-
Hydrochloric acid (for workup)
-
Sodium hydroxide (for workup)
-
Diethyl ether (for extraction)
-
Magnesium sulfate (for drying)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an inlet for propyne gas, add dibutylamine (1.0 eq), paraformaldehyde (1.2 eq), and copper(I) chloride (0.05 eq) in dioxane.
-
Bubble propyne gas through the stirred solution at room temperature. The reaction is typically exothermic. Maintain the temperature with a water bath if necessary.
-
After the initial exotherm subsides, continue stirring at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials.
-
Quench the reaction by adding dilute hydrochloric acid.
-
Wash the aqueous layer with diethyl ether to remove any non-basic impurities.
-
Basify the aqueous layer with a sodium hydroxide solution until a pH > 10 is reached.
-
Extract the product with diethyl ether (3 x volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Purification
The crude product can be purified by vacuum distillation. Given its basic nature, purification can also be achieved using Solid Phase Extraction (SPE) with a silica-based cation exchange cartridge.
GC-MS Analysis
A general protocol for the analysis of tertiary amines by GC-MS can be adapted for this compound.
-
Column: A non-polar or medium-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable.
-
Injector Temperature: 250 °C
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Detector: Mass spectrometer operating in electron ionization (EI) mode.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.
-
Handling: Work in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. Keep the container tightly closed.
-
First Aid:
-
Skin Contact: Immediately flush with plenty of water for at least 15 minutes.
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound is a valuable and versatile chemical intermediate with a rich and accessible chemistry. Its straightforward synthesis via the Mannich reaction and the diverse reactivity of its terminal alkyne group in transformations like the Sonogashira coupling and azide-alkyne cycloadditions make it a powerful tool for synthetic chemists in academia and industry. A thorough understanding of its physicochemical properties, spectral characteristics, and safe handling procedures is essential for its effective and responsible use in research and development.
References
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PubChem. This compound. [Link]
Sources
Spectroscopic Data for 3-Dibutylamino-1-propyne: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 3-Dibutylamino-1-propyne (CAS No. 6336-58-9). This document is intended for researchers, scientists, and professionals in drug development and organic synthesis who utilize spectroscopic techniques for molecular identification and structural elucidation. The guide will delve into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data as they pertain to this specific molecule.
Introduction to this compound
This compound is a tertiary amine containing a terminal alkyne functionality. Its molecular formula is C₁₁H₂₁N, and it has a molecular weight of 167.29 g/mol .[1] The presence of both a nucleophilic tertiary amine and a reactive terminal alkyne makes it a versatile building block in organic synthesis, with potential applications in the development of pharmaceuticals, agrochemicals, and specialty chemicals.[2] Accurate spectroscopic characterization is paramount for confirming the identity and purity of this compound in any research or development setting.
Molecular Structure and Spectroscopic Correlation
The unique structural features of this compound give rise to a distinct spectroscopic fingerprint. The following diagram illustrates the molecular structure and the key chemical environments that will be discussed in the context of NMR, IR, and MS data.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As of the date of this publication, experimental ¹H and ¹³C NMR spectra for this compound are not available in major public spectral databases. However, a robust prediction of the NMR spectra can be made based on the known chemical shift ranges for similar functional groups and by analyzing the spectra of analogous compounds.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the two butyl groups and the propargyl group.
Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| -C≡CH | ~2.2 | Triplet (t) | 1H |
| -N-CH ₂-C≡CH | ~3.3 | Doublet (d) | 2H |
| -N-(CH ₂CH₂CH₂CH₃)₂ | ~2.4 | Triplet (t) | 4H |
| -N-(CH₂CH ₂CH₂CH₃)₂ | ~1.4 - 1.5 | Sextet | 4H |
| -N-(CH₂CH₂CH ₂CH₃)₂ | ~1.3 - 1.4 | Sextet | 4H |
| -N-(CH₂CH₂CH₂CH ₃)₂ | ~0.9 | Triplet (t) | 6H |
Causality Behind Predictions:
-
Terminal Alkyne Proton (-C≡CH): The proton attached to the sp-hybridized carbon of the terminal alkyne is expected to resonate at a characteristic chemical shift of around 2.2 ppm.[3] It will likely appear as a triplet due to long-range coupling with the adjacent methylene protons (-CH₂-C≡CH).
-
Propargyl Protons (-N-CH₂-C≡CH): These protons are adjacent to both the nitrogen atom and the alkyne group. The deshielding effect of the nitrogen atom will shift this signal downfield to approximately 3.3 ppm. It is expected to be a doublet due to coupling with the terminal alkyne proton.
-
Butyl Group Protons:
-
The methylene protons alpha to the nitrogen (-N-CH₂ CH₂CH₂CH₃) will be the most downfield of the butyl chain protons, appearing around 2.4 ppm as a triplet due to coupling with the adjacent methylene group.
-
The two internal methylene groups (-N-CH₂CH₂CH₂ CH₃) will have overlapping signals in the range of 1.3-1.5 ppm, likely appearing as complex multiplets (predicted here as sextets for simplicity).
-
The terminal methyl protons (-N-CH₂CH₂CH₂CH₃ ) will be the most upfield, appearing as a characteristic triplet around 0.9 ppm.
-
Predicted ¹³C NMR Spectrum
The carbon-13 NMR spectrum will provide information on the number of non-equivalent carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C ≡CH | ~80 |
| -C≡C H | ~70 |
| -N-C H₂-C≡CH | ~45 |
| -N-(C H₂CH₂CH₂CH₃)₂ | ~52 |
| -N-(CH₂C H₂CH₂CH₃)₂ | ~29 |
| -N-(CH₂CH₂C H₂CH₃)₂ | ~20 |
| -N-(CH₂CH₂CH₂C H₃)₂ | ~14 |
Causality Behind Predictions:
-
Alkynyl Carbons (-C≡C-): The sp-hybridized carbons of the alkyne group will appear in the characteristic region of 70-85 ppm. The terminal carbon (-C≡C H) is typically slightly more upfield than the internal carbon (-C ≡CH).
-
Propargyl Carbon (-N-CH₂-C≡CH): The carbon adjacent to the nitrogen and the alkyne will be influenced by both, appearing around 45 ppm.
-
Butyl Group Carbons: The chemical shifts of the butyl carbons will decrease as their distance from the electron-withdrawing nitrogen atom increases.[4] The carbon alpha to the nitrogen will be the most downfield (~52 ppm), followed by the other methylene carbons, with the terminal methyl carbon being the most upfield (~14 ppm).
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] The key absorption bands are indicative of the functional groups present in the molecule.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3300 | ≡C-H | Stretching |
| ~2960-2850 | C-H (sp³) | Stretching |
| ~2120 | C≡C | Stretching |
| ~1465 | C-H (sp³) | Bending (Methylene) |
| ~1380 | C-H (sp³) | Bending (Methyl) |
| ~1250-1000 | C-N | Stretching |
Interpretation of the IR Spectrum:
-
≡C-H Stretch: A sharp, strong absorption band around 3300 cm⁻¹ is a definitive indicator of the C-H stretch of a terminal alkyne.
-
C≡C Stretch: A weak to medium intensity, sharp absorption band around 2120 cm⁻¹ corresponds to the carbon-carbon triple bond stretch. This band is often weak in symmetrical alkynes, but in a terminal alkyne like this, it is typically observable.
-
C-H (sp³) Stretches: Strong absorption bands in the 2960-2850 cm⁻¹ region are characteristic of the C-H stretching vibrations of the methylene and methyl groups in the butyl chains.
-
C-N Stretch: The stretching vibration of the C-N bond in the tertiary amine is expected to appear in the fingerprint region, typically between 1250 and 1000 cm⁻¹.
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound is available from the NIST Mass Spectrometry Data Center.[1] The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule upon ionization.
Table 4: Key Fragments in the Mass Spectrum of this compound
| m/z | Proposed Fragment |
| 167 | [M]⁺ (Molecular Ion) |
| 124 | [M - C₃H₃]⁺ |
| 110 | [M - C₄H₉]⁺ |
| 84 | [C₆H₁₄N]⁺ |
| 57 | [C₄H₉]⁺ |
Interpretation of the Mass Spectrum:
-
Molecular Ion Peak: The peak at m/z 167 corresponds to the molecular weight of the compound, confirming its elemental composition.
-
Major Fragmentation Pathways:
-
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of a C-C bond alpha to the nitrogen atom. This can lead to the loss of a butyl radical (C₄H₉•) to give a fragment at m/z 110, or the loss of a propargyl radical (C₃H₃•) to give a fragment at m/z 124. The alpha-cleavage leading to the formation of the most stable carbocation is typically favored.
-
Loss of Alkyl Groups: The observation of a peak at m/z 57 corresponds to a butyl cation ([C₄H₉]⁺).
-
The following diagram illustrates a plausible fragmentation pathway for this compound in an electron ionization mass spectrometer.
Caption: Plausible fragmentation of this compound.
Experimental Protocols
The following are generalized, step-by-step methodologies for acquiring high-quality spectroscopic data for compounds similar to this compound.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the analyte.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; vortex if necessary.
-
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire a single-pulse experiment with a 90° pulse.
-
Set an appropriate spectral width and acquisition time.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire a proton-decoupled spectrum.
-
Increase the number of scans significantly compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the peaks in the ¹H spectrum.
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small drop of the liquid sample directly onto the ATR crystal.
-
Ensure the crystal is clean before and after the measurement.
-
-
Data Acquisition:
-
Acquire a background spectrum of the empty ATR accessory.
-
Acquire the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Label the significant peaks.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce the sample into the mass spectrometer, typically via a gas chromatograph (GC-MS) for volatile compounds or a direct insertion probe.
-
-
Ionization:
-
The sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source.
-
-
Mass Analysis:
-
The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection:
-
The separated ions are detected, and their abundance is recorded.
-
-
Data Analysis:
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.
-
Conclusion
This technical guide has provided a detailed overview of the spectroscopic data for this compound. While experimental NMR data remains to be reported in public databases, a thorough predictive analysis has been presented to aid researchers in the structural elucidation of this compound. The provided IR and MS data, sourced from the NIST databases, offer definitive evidence for the presence of the key functional groups and the overall molecular structure. The experimental protocols outlined herein serve as a practical guide for obtaining high-quality spectroscopic data for this and related molecules.
References
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PubChem. (n.d.). 3-(Dibutylamino)propylamine. National Center for Biotechnology Information. Retrieved January 20, 2026, from [Link]
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Molecular structure of 3-Dibutylamino-1-propyne
An In-depth Technical Guide to the Molecular Structure of 3-Dibutylamino-1-propyne
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a member of the propargylamine class of compounds, a versatile and highly valuable scaffold in modern organic and medicinal chemistry. The unique electronic and structural features of the propargylamine moiety, which combines a reactive terminal alkyne with a tertiary amine, make it a powerful building block for the synthesis of complex nitrogen-containing heterocycles, natural product analogues, and pharmacologically active agents.[1] Its derivatives are explored for a wide range of therapeutic applications, highlighting the importance of understanding the fundamental molecular characteristics of the parent structures.[1]
This guide provides a detailed examination of the molecular structure of this compound, grounded in spectroscopic principles and synthetic methodology. As a self-validating document, the synthesis protocols described are directly correlated with the analytical data expected for the target compound, offering a comprehensive resource for researchers utilizing this molecule in their work.
Chemical Identity and Physicochemical Properties
This compound is a colorless liquid under standard conditions.[1] Its core identity is defined by the CAS Registry Number 6336-58-9. The fundamental properties of the molecule are summarized below.
| Property | Value | Source |
| CAS Number | 6336-58-9 | [2] |
| Molecular Formula | C₁₁H₂₁N | [1] |
| Molecular Weight | 167.29 g/mol | [3] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point (Predicted) | 180.5 °C (453.64 K) | [3] |
| logP (Predicted) | 2.522 | [3] |
| Molecular Structure |
Molecular Structure and Bonding
The structure of this compound features two key functional groups: a tertiary amine and a terminal alkyne. The interplay between these groups defines its chemical behavior.
-
Dibutylamino Group : The nitrogen atom is sp³ hybridized, adopting a trigonal pyramidal geometry with a lone pair of electrons. This lone pair imparts basicity and nucleophilicity to the molecule. The two n-butyl chains are flexible alkyl groups.
-
Propargyl Group : This consists of the three-carbon propyne chain.
-
C1 and C2 : These are the acetylenic carbons forming the triple bond. They are sp hybridized, resulting in a linear geometry with bond angles of approximately 180°.
-
C3 : This is a methylene (-CH₂-) carbon that acts as a linker between the amine and the alkyne. It is sp³ hybridized.
-
The covalent linkage of the electron-donating amino group to the electron-withdrawing alkyne via the methylene bridge is a classic propargylamine structure, which is fundamental to its synthetic utility.
Spectroscopic Characterization: A Validating Framework
The confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. The following data are predicted based on established principles and analysis of analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms. The predicted spectra are based on data from close structural analogues, such as 3-dimethylamino-1-propyne.[4]
¹H NMR (Proton NMR): The proton spectrum provides a distinct signature for each unique hydrogen environment.
-
δ ~ 2.2-2.3 ppm (triplet, 1H) : This signal corresponds to the acetylenic proton (≡C-H ). Its upfield shift relative to vinylic protons is due to the magnetic anisotropy of the triple bond, which creates a shielding cone of electron density along the bond axis. It appears as a triplet due to coupling with the two protons on the adjacent methylene group (C3).
-
δ ~ 3.3-3.4 ppm (doublet, 2H) : This signal represents the methylene protons adjacent to the nitrogen and the alkyne (-N-CH₂ -C≡). The electron-withdrawing effects of both the nitrogen and the alkyne deshield these protons, shifting them downfield. They appear as a doublet due to coupling with the single acetylenic proton.
-
δ ~ 2.4-2.5 ppm (triplet, 4H) : These are the methylene protons on the butyl chains directly attached to the nitrogen (-N-(CH₂ CH₂CH₂CH₃)₂). The electronegative nitrogen atom deshields them, causing a downfield shift.
-
δ ~ 1.3-1.6 ppm (multiplets, 8H) : This region contains the overlapping signals of the two internal methylene groups of the butyl chains (-N-(CH₂CH₂ CH₂ CH₃)₂).
-
δ ~ 0.9 ppm (triplet, 6H) : This upfield signal corresponds to the terminal methyl groups of the two butyl chains (-CH₃).
¹³C NMR (Carbon NMR): The carbon spectrum reveals the electronic environment of each carbon atom.
-
δ ~ 80-85 ppm : Corresponds to the substituted acetylenic carbon (-C≡CH).
-
δ ~ 70-75 ppm : Corresponds to the terminal acetylenic carbon (C H≡C-).
-
δ ~ 50-55 ppm : Signal for the methylene carbons of the butyl groups attached to the nitrogen (-N-C H₂-).
-
δ ~ 40-45 ppm : Signal for the methylene carbon linking the nitrogen and the alkyne (-N-C H₂-C≡).
-
δ ~ 29-32 ppm & ~20-22 ppm : Signals for the internal methylene carbons of the butyl chains.
-
δ ~ 14 ppm : The upfield signal for the terminal methyl carbons of the butyl chains.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Significance |
| ~3300 cm⁻¹ | ≡C-H Stretch | Strong, Sharp | Confirms the presence of a terminal alkyne .[5][6] |
| 2950-2850 cm⁻¹ | C(sp³)-H Stretch | Strong | Indicates the aliphatic C-H bonds of the butyl and methylene groups. |
| ~2120 cm⁻¹ | C≡C Stretch | Weak to Medium | Diagnostic for the carbon-carbon triple bond .[5][7] |
| 1250-1000 cm⁻¹ | C-N Stretch | Medium | Indicates the carbon-nitrogen bond of the tertiary amine. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern, further confirming the structure.
-
Molecular Ion (M⁺) : According to the Nitrogen Rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular weight. This compound (C₁₁H₂₁N) has a molecular weight of 167.29 g/mol , and its molecular ion peak is expected at m/z = 167 .
-
Major Fragmentation Pathway : Amines characteristically undergo alpha-cleavage , which is the cleavage of a C-C bond adjacent to the nitrogen atom. This process results in a stable, resonance-stabilized iminium cation.[4] For this compound, the most likely alpha-cleavage is the loss of a propyl radical from one of the butyl chains, leading to a prominent fragment at m/z = 124 .
Synthesis and Reactivity
Synthesis via Mannich Reaction
The most direct and efficient synthesis of propargylamines is the Mannich reaction , a three-component coupling of a terminal alkyne, a secondary amine, and an aldehyde (commonly formaldehyde). This reaction is typically catalyzed by a copper(I) salt, such as copper(I) iodide.
Caption: General workflow for the copper-catalyzed Mannich synthesis.
Field-Proven Experimental Protocol (Representative):
-
Reactor Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and gas inlet, add dibutylamine (1.0 eq.), paraformaldehyde (1.2 eq.), copper(I) iodide (0.05 eq.), and a suitable solvent such as 1,4-dioxane.
-
Reaction Initiation: Flush the system with an inert gas (e.g., argon). Bubble propyne gas (a slight excess) through the stirred solution at room temperature for 15-20 minutes.
-
Reaction Progression: Gently heat the reaction mixture to 60-70 °C and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup and Isolation: After completion, cool the mixture to room temperature and filter to remove the catalyst. Dilute the filtrate with diethyl ether and wash with a saturated aqueous solution of ammonium chloride to remove any remaining copper salts, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield pure this compound.
Core Reactivity
The molecular structure contains three primary sites of reactivity, making it a versatile synthetic intermediate.
Caption: Key reactive sites of this compound.
-
Acidic Acetylenic Proton : The terminal ≡C-H proton is weakly acidic and can be removed by a strong base (e.g., n-butyllithium) to form a lithium acetylide, a potent carbon nucleophile.
-
Nucleophilic Triple Bond : The π-systems of the C≡C bond can act as a nucleophile in reactions like copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," and can undergo hydration to form a methyl ketone.
-
Basic/Nucleophilic Nitrogen : The lone pair on the tertiary nitrogen atom can be protonated by acids to form an ammonium salt or can act as a nucleophile to attack electrophiles, leading to quaternary ammonium salts.
Applications in Drug Development
The propargylamine motif is a "privileged scaffold" in medicinal chemistry. The ability of this compound to serve as a precursor to more complex molecules is its primary value. It is used in the synthesis of:
-
Heterocyclic Compounds : As a key intermediate for building rings like pyrroles, quinolines, and oxazolidinones.
-
Enzyme Inhibitors : The propargylamine group is present in several marketed drugs, such as monoamine oxidase (MAO) inhibitors like Selegiline and Rasagiline, where it plays a critical role in the mechanism of irreversible inhibition.
-
Bioconjugation : The terminal alkyne is a perfect handle for "click chemistry," allowing for the efficient linking of the molecule to biomolecules or surfaces in drug delivery and diagnostic applications.
Safety and Handling
According to the Safety Data Sheet for CAS 6336-58-9, this compound is classified with the following hazards.[2]
-
GHS Hazard Statements :
-
H315 : Causes skin irritation.
-
H319 : Causes serious eye irritation.
-
-
Signal Word : Warning
-
Handling Recommendations : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing. Keep away from heat and open flames.[2] Store under an inert atmosphere.[2]
Conclusion
The molecular structure of this compound is definitively characterized by the synergistic combination of a terminal alkyne and a tertiary amine. This structure gives rise to predictable and verifiable signatures in NMR, IR, and mass spectrometry, which serve as a robust framework for its identification and quality control. Its synthesis is readily achieved through established multicomponent reactions, and its multiple reactive sites provide a foundation for its widespread use as a versatile building block in the synthesis of compounds of significant interest to the pharmaceutical and materials science industries.
References
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PubChem. (n.d.). 3-(Dibutylamino)propylamine. National Center for Biotechnology Information. Retrieved from [Link]
-
ACS Applied Polymer Materials. (2024). Tough, Transparent, and Multifunctional Zwitterionic Eutectogels Enabled by Metal-Salt Deep Eutectic Solvents. ACS Publications. Retrieved from [Link]
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Chemsrc. (n.d.). 3-(Dibutylamino)propylamine. Retrieved from [Link]
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Alkynes. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of this compound. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mild and Efficient Synthesis of Propargylamines by Copper-Catalyzed Mannich Reaction. Retrieved from [Link]
-
Grokipedia. (n.d.). Propyne. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Di-N-Butylamino)-Propylamine, 99%. Retrieved from [Link]
-
ResearchGate. (n.d.). Propargylamine: an Important Moiety in Drug Discovery. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Propanediamine, N,N-dibutyl-. National Institute of Standards and Technology. Retrieved from [Link]
-
ResearchGate. (2010). One-Pot Synthesis of 3-(Trimethylsilyl)propynamides. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]
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NIST. (n.d.). This compound. National Institute of Standards and Technology. Retrieved from [Link]
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Chemistry LibreTexts. (2024). Spectroscopy of Amines. Retrieved from [Link]
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A Technical Guide to the Reactivity of the Terminal Alkyne in 3-Dibutylamino-1-propyne
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Dibutylamino-1-propyne, a member of the versatile propargylamine class of compounds, is a key synthetic intermediate whose utility is fundamentally governed by the reactivity of its terminal alkyne. This guide provides an in-depth exploration of the electronic and steric factors influencing this reactivity. We will dissect the acidity of the sp-hybridized C-H bond, the formation of the corresponding acetylide, and its subsequent application in cornerstone synthetic transformations, including metal-catalyzed cross-coupling and cycloaddition reactions. Detailed mechanistic discussions, field-proven experimental protocols, and data visualizations are presented to offer a comprehensive resource for chemists leveraging this building block in medicinal chemistry, materials science, and complex molecule synthesis.
Core Principles: Understanding the Propargylamine Moiety
The propargylamine scaffold is a privileged motif in medicinal chemistry, appearing in drugs such as the monoamine oxidase inhibitors Pargyline and Rasagiline.[1] Its significance stems from the unique electronic properties conferred by the proximity of a nitrogen atom to a carbon-carbon triple bond. This compound (C₁₁H₂₁N) serves as an excellent model to explore this chemical behavior.[2][3]
The Acidity of the Terminal Alkyne
The most defining characteristic of a terminal alkyne is the notable acidity of its C-H bond compared to its alkane and alkene counterparts.[4][5] This property is a direct consequence of the hybridization of the carbon atom.
-
Hybridization Effect: The carbon of the C-H bond in this compound is sp-hybridized. This orbital has 50% s-character, which is significantly higher than that of sp² (33%) or sp³ (25%) hybridized carbons.[6] Because s-orbitals are closer to the nucleus, the electron pair in the conjugate base (the acetylide anion) is held more tightly and is therefore more stabilized.[6]
-
Quantitative Acidity: This enhanced stability of the conjugate base results in a much lower pKa for the terminal alkyne proton. This increased acidity is the gateway to its rich chemistry, allowing for deprotonation with a suitably strong base to form a potent carbon-centered nucleophile.[6][7]
| Hydrocarbon Type | C-H Bond Hybridization | Approximate pKa |
| Alkane (e.g., Ethane) | sp³ | ~50 |
| Alkene (e.g., Ethene) | sp² | ~44 |
| Alkyne (e.g., Propyne) | sp | ~25 |
| A comparison of hydrocarbon acidities highlights the unique nature of the terminal alkyne.[4][6][8] |
Influence of the Dibutylamino Group
The tertiary amine in this compound exerts both electronic and steric influence.
-
Electronic Effect: The nitrogen atom is electron-withdrawing via an inductive effect, which can subtly increase the acidity of the nearby terminal alkyne proton.
-
Steric Hindrance: The two butyl chains provide significant steric bulk around the nitrogen atom. While this does not directly impede reactions at the terminal alkyne, it can influence the molecule's solubility and crystal packing, and may play a role in directing intermolecular interactions.
-
Coordinating Effects: The nitrogen's lone pair of electrons can act as a ligand, coordinating to metal catalysts used in subsequent reactions. This can influence catalyst activity and selectivity, sometimes leading to accelerated reaction rates.
Foundational Reactions of the Terminal Alkyne
The synthetic utility of this compound is realized through a set of powerful and reliable chemical transformations targeting the terminal alkyne.
Deprotonation and Acetylide Formation
The generation of the nucleophilic acetylide anion is the first step in many synthetic routes. The choice of base is critical. Common strong bases like sodium hydroxide (NaOH), with a conjugate acid pKa of ~15.7, are not strong enough to deprotonate the alkyne to a significant extent.[8] A much stronger base, such as sodium amide (NaNH₂), is required as its conjugate acid (ammonia, NH₃) has a pKa of ~38, ensuring the acid-base equilibrium lies far to the side of the acetylide product.[4][5][8]
Figure 1: General deprotonation of a terminal alkyne.
Sonogashira Cross-Coupling
The Sonogashira coupling is a robust method for forming a C(sp)-C(sp²) bond, linking the terminal alkyne of this compound to an aryl or vinyl halide.[9][10] The reaction is co-catalyzed by palladium and copper complexes and proceeds under mild conditions, tolerating a wide variety of functional groups.[11]
Mechanism: The reaction involves two interconnected catalytic cycles.[9][12]
-
Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl/vinyl halide (R¹-X).
-
Copper Cycle: The terminal alkyne reacts with a Cu(I) salt, in the presence of a base, to form a highly reactive copper acetylide intermediate.[9]
-
Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II) complex. This is often the rate-determining step.[12]
-
Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product (R¹-C≡C-R²) and regenerate the Pd(0) catalyst.
Figure 2: The interconnected catalytic cycles of the Sonogashira reaction.
Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene
-
Inert Atmosphere: To a flame-dried Schlenk flask, add the aryl halide (e.g., iodobenzene, 1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq). Purge the flask with an inert gas (Argon or Nitrogen) for 15 minutes.
-
Solvent and Reagents: Add anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Alkyne Addition: Add this compound (1.2 eq) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. Reactions are typically complete within 2-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove catalyst residues.
-
Purification: Wash the filtrate with saturated aq. NH₄Cl, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction, the flagship example of "Click Chemistry," is an exceptionally efficient method for forming a stable 1,2,3-triazole ring from a terminal alkyne and an organic azide.[13][14][15] This reaction is prized for its high yields, simple reaction conditions (often performed in aqueous media), and extreme functional group tolerance, making it invaluable in bioconjugation and drug discovery.[16]
Mechanism: The reaction is catalyzed by a Cu(I) species, which is often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). The Cu(I) forms a copper acetylide, which then reacts with the azide in a stepwise manner to form the triazole product, regenerating the Cu(I) catalyst.[13]
Figure 3: A typical laboratory workflow for a CuAAC "Click" reaction.
Mannich-Type Reactions
The acidic proton of the terminal alkyne allows it to act as the nucleophilic component in a Mannich reaction.[17][18] In this transformation, the alkyne (or its corresponding acetylide) attacks a pre-formed electrophilic iminium ion. The iminium ion is generated in situ from the condensation of an aldehyde (often formaldehyde) and a secondary amine.[19][20] This reaction provides a direct route to more complex propargylamine structures.
Synthesis and Characterization
While commercially available, understanding the synthesis and key analytical data for this compound is crucial for quality control and reaction planning.
Synthesis
The most common laboratory and industrial synthesis of propargylamines is the A³ coupling (Alkyne-Aldehyde-Amine) reaction.[21][22] For this compound, this would involve the copper- or gold-catalyzed reaction of acetylene gas, formaldehyde, and dibutylamine.
Spectroscopic Data
Proper characterization is essential to confirm the identity and purity of this compound before its use in subsequent reactions.
| Property | Value |
| Molecular Formula | C₁₁H₂₁N[2][3] |
| Molecular Weight | 167.29 g/mol [2][3] |
| CAS Number | 6336-58-9[2][3] |
| Appearance | Colorless to pale yellow liquid |
| Key IR Absorptions (cm⁻¹) | ~3300 (≡C-H stretch), ~2110 (C≡C stretch), ~2960-2870 (C-H stretch) |
| ¹H NMR (CDCl₃, δ ppm) | ~2.2 (t, 1H, ≡C-H), ~3.3 (d, 2H, N-CH₂-C≡), plus signals for butyl groups |
| Mass Spectrum (EI) | Key fragments corresponding to loss of alkyl chains and propargyl group |
| Representative physicochemical and spectroscopic data for this compound.[2] |
Conclusion and Outlook
The terminal alkyne of this compound is a remarkably versatile functional group, whose reactivity is dominated by the acidity of its sp-hybridized C-H bond. This acidity enables the formation of a potent acetylide nucleophile, which serves as a gateway to powerful synthetic transformations including Sonogashira couplings, CuAAC "click" reactions, and Mannich-type condensations. These reactions provide reliable and efficient pathways for carbon-carbon and carbon-heteroatom bond formation, cementing the role of this compound as an indispensable building block for drug discovery professionals and synthetic chemists aiming to construct molecular complexity. The continued development of novel catalytic systems promises to further expand the synthetic repertoire of this valuable intermediate.
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The Versatile Synthon: A Technical Guide to the Applications of N,N-Dibutylprop-2-yn-1-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis, the quest for efficient and versatile building blocks is perpetual. Among these, propargylamines stand out as a class of compounds offering a unique combination of reactivity and structural potential. This guide focuses on a specific yet highly valuable member of this family: N,N-Dibutylprop-2-yn-1-amine . As a Senior Application Scientist, my aim is to provide not just a compilation of reactions, but a deeper understanding of the causality behind experimental choices and the strategic advantages this synthon offers in the construction of complex molecular architectures. This document is designed to be a practical resource, empowering researchers to harness the full potential of N,N-Dibutylprop-2-yn-1-amine in their synthetic endeavors, from fundamental research to the frontiers of drug discovery.
Introduction to N,N-Dibutylprop-2-yn-1-amine: A Profile
N,N-Dibutylprop-2-yn-1-amine is a tertiary propargylamine characterized by the presence of a terminal alkyne and a dibutylamino group. This unique structural arrangement imparts a rich and varied chemical reactivity, making it a valuable intermediate in organic synthesis. The interplay between the nucleophilic nitrogen atom and the reactive terminal alkyne allows for a diverse range of transformations, positioning it as a key building block for the synthesis of a multitude of organic scaffolds.
Table 1: Physicochemical Properties of N,N-Dibutylprop-2-yn-1-amine and its Analogs
| Property | N,N-Dibutylprop-2-yn-1-amine | N,N-Dipropyl-2-propyn-1-amine |
| Molecular Formula | C₁₁H₂₁N | C₉H₁₇N |
| Molecular Weight | 167.30 g/mol | 139.24 g/mol |
| CAS Number | 2001-83-4 | 6323-79-1 |
| Boiling Point | Not readily available | Not readily available |
| Density | Not readily available | Not readily available |
Note: Experimental data for N,N-Dibutylprop-2-yn-1-amine is not widely published. The data for the close analog, N,N-Dipropyl-2-propyn-1-amine, is provided for reference.
Safety Profile:
Core Reactivity and Synthetic Applications
The synthetic utility of N,N-Dibutylprop-2-yn-1-amine stems from the dual reactivity of its functional groups. The terminal alkyne can participate in a variety of coupling and cycloaddition reactions, while the tertiary amine can act as a directing group or be involved in the formation of key intermediates.
The A³ (Aldehyde-Alkyne-Amine) Coupling Reaction
The A³ coupling is a powerful, one-pot, three-component reaction that provides a direct route to propargylamines.[3][4][5] While N,N-Dibutylprop-2-yn-1-amine is itself a propargylamine, the alkyne moiety can be further functionalized. More relevantly, understanding the A³ coupling provides the primary synthetic route to this class of compounds.
Reaction Mechanism:
The generally accepted mechanism involves the in situ formation of an iminium ion from the aldehyde and the amine, and the activation of the terminal alkyne by a metal catalyst (commonly copper or gold).[3][6] The metal acetylide then undergoes nucleophilic addition to the iminium ion to yield the propargylamine.
Caption: Fig. 1: Synthesis via A³ Coupling Principle.
Experimental Protocol (General for A³ Coupling):
This protocol is a general representation for the synthesis of propargylamines and can be adapted for the synthesis of derivatives of N,N-Dibutylprop-2-yn-1-amine.
-
To a solution of the aldehyde (1.0 mmol) and a secondary amine like dibutylamine (1.0 mmol) in a suitable solvent (e.g., toluene, 3 mL) is added the alkyne (1.2 mmol).
-
The catalyst, for example, a dicopper(I) complex (0.4 mol%), is then added under an inert atmosphere.[7]
-
The reaction mixture is heated (e.g., to 110 °C) for a specified time (e.g., 2 hours), with progress monitored by thin-layer chromatography (TLC).[7]
-
Upon completion, the reaction is cooled, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired propargylamine.[7]
Causality in Experimental Choices:
-
Catalyst: Copper and gold catalysts are favored due to their ability to activate the terminal C-H bond of the alkyne under mild conditions. The choice of ligands can influence the efficiency and, in the case of chiral ligands, the enantioselectivity of the reaction.[6]
-
Solvent: While a variety of solvents can be used, non-polar solvents like toluene are often preferred for their higher boiling points, allowing for elevated reaction temperatures which can increase the reaction rate.[7]
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the oxidative homocoupling of the alkyne (Glaser coupling), which is a common side reaction, particularly with copper catalysts.
Sonogashira Coupling: Extending the Carbon Framework
The Sonogashira coupling is a cornerstone of C(sp²)-C(sp) bond formation, involving the cross-coupling of a terminal alkyne with an aryl or vinyl halide.[8] N,N-Dibutylprop-2-yn-1-amine serves as an excellent substrate for this reaction, allowing for the introduction of aromatic and vinylic moieties at the terminal position of the alkyne. This opens up avenues for the synthesis of complex molecules with extended π-systems, which are of interest in materials science and as pharmacophores.
Reaction Mechanism:
The catalytic cycle involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition to the aryl/vinyl halide. Simultaneously, the copper(I) salt facilitates the formation of a copper acetylide from the terminal alkyne. Transmetalation of the acetylide group to the palladium center, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst.[9]
Caption: Fig. 2: Sonogashira Coupling Mechanism.
Experimental Protocol (General for Sonogashira Coupling):
This is a general procedure that can be optimized for specific substrates.
-
To a solution of the aryl halide (1.0 equiv) in a suitable solvent (e.g., THF) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.05 eq), the copper co-catalyst (e.g., CuI, 0.025 eq), and a base (e.g., diisopropylamine, 7.0 eq).[9]
-
N,N-Dibutylprop-2-yn-1-amine (1.1 equiv) is then added, and the reaction is stirred at room temperature for a set period (e.g., 3 hours).[9]
-
The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is diluted with an organic solvent (e.g., Et₂O) and filtered through a pad of celite.
-
The filtrate is washed with aqueous solutions (e.g., sat. aq. NH₄Cl, sat. aq. NaHCO₃, and brine), dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated in vacuo.
-
The crude product is purified by flash column chromatography.[9]
Causality in Experimental Choices:
-
Palladium Catalyst: The choice of palladium source and ligands is critical. Phosphine ligands are commonly employed to stabilize the palladium(0) species and facilitate the catalytic cycle.[10]
-
Copper Co-catalyst: The role of the copper(I) salt is to facilitate the deprotonation of the alkyne and form the reactive copper acetylide, which then undergoes transmetalation with the palladium complex.[9] Copper-free Sonogashira protocols exist but may require different reaction conditions.
-
Base: An amine base, such as triethylamine or diisopropylamine, is used to neutralize the hydrogen halide formed during the reaction and to facilitate the formation of the copper acetylide.[8]
Cycloaddition Reactions: Building Heterocyclic Scaffolds
The alkyne functionality of N,N-Dibutylprop-2-yn-1-amine makes it a valuable partner in cycloaddition reactions, providing access to a wide variety of five- and six-membered heterocyclic systems. These scaffolds are prevalent in many biologically active compounds and pharmaceuticals.
[3+2] Cycloaddition (1,3-Dipolar Cycloaddition):
In this reaction, the alkyne acts as a dipolarophile, reacting with a 1,3-dipole (e.g., azides, nitrones, azomethine imines) to form a five-membered heterocycle.[11] The use of ynamines (alkynes bearing a nitrogen atom) can influence the regioselectivity of the cycloaddition.
Synthesis of Quinolines:
Propargylamines, including N,N-Dibutylprop-2-yn-1-amine, can be transformed into highly functionalized quinoline heterocycles through palladium-catalyzed cyclization reactions.[1][3] This transformation is highly atom-economical and proceeds under relatively mild conditions.
Caption: Fig. 3: Cycloaddition Pathways.
General Procedure for Palladium-Catalyzed Quinoline Synthesis:
-
A solution of the N-propargylamine (0.1 mmol) and a palladium catalyst (e.g., Pd(OAc)₂, 5 mol%) in a solvent such as toluene (2 mL) is prepared.[3]
-
The reaction mixture is stirred at an elevated temperature (e.g., 80 °C) under an air atmosphere for a specified duration (e.g., 12 hours).[3]
-
After completion, the solvent is removed under vacuum.
-
The crude product is purified by flash column chromatography to yield the functionalized quinoline.[3]
Applications in Drug Discovery and Materials Science
The versatility of N,N-Dibutylprop-2-yn-1-amine as a synthetic building block translates into its potential applications in various fields, particularly in the development of new pharmaceuticals and functional materials.
-
Drug Discovery: The ability to readily synthesize complex nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry, makes N,N-Dibutylprop-2-yn-1-amine an attractive starting material for the synthesis of novel bioactive molecules.
-
Materials Science: The introduction of the rigid alkyne unit and the potential for creating extended conjugated systems through Sonogashira coupling make this compound a candidate for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Conclusion and Future Outlook
N,N-Dibutylprop-2-yn-1-amine is a potent and versatile building block in the arsenal of the modern organic chemist. Its dual reactivity allows for a wide array of synthetic transformations, providing efficient access to complex and valuable molecular architectures. From the construction of intricate heterocyclic systems to the extension of carbon frameworks through cross-coupling reactions, the potential applications of this synthon are vast and continue to be explored. As the demand for novel bioactive compounds and advanced materials grows, the strategic use of such versatile building blocks will undoubtedly play a pivotal role in driving innovation in chemical synthesis.
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The Propargylamine Moiety: A Versatile Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Unique Chemistry of the Propargylamine Scaffold
The propargylamine moiety, a functional group characterized by an amino group attached to a propargyl group (a C≡C triple bond adjacent to a CH2 group), has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its significance stems from a unique combination of chemical reactivity, structural rigidity, and the ability to engage in specific biological interactions. The electron-withdrawing nature of the alkyne influences the basicity of the amine, while the triple bond itself serves as a reactive handle for a variety of chemical transformations.[3] This versatility has made propargylamine derivatives indispensable as intermediates in the synthesis of complex nitrogen-containing heterocycles and as pharmacophores in clinically approved drugs.[3][4]
Historically, the synthesis of propargylamines involved methods such as the amination of propargylic halides or the reaction of metal acetylides with imines.[5] However, these traditional approaches often require harsh reaction conditions and moisture-sensitive reagents, limiting their broad applicability.[5] The advent of modern synthetic methodologies, particularly multicomponent reactions, has revolutionized access to this important class of compounds.
Synthetic Methodologies: The Rise of the A³ Coupling Reaction
The most prominent and atom-economical method for synthesizing propargylamines is the Aldehyde-Alkyne-Amine (A³) coupling reaction.[6][7] This one-pot, three-component reaction offers high efficiency and aligns with the principles of green chemistry by minimizing waste and reducing the number of synthetic steps.[7] The reaction is typically catalyzed by transition metals, with copper(I) salts being the most commonly employed due to their low cost and high catalytic efficiency.[7]
Mechanism of the A³ Coupling Reaction
The generally accepted mechanism for the copper-catalyzed A³ coupling reaction involves a dual activation pathway:
-
Activation of the Alkyne: The copper(I) catalyst activates the terminal alkyne, increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide intermediate.[8]
-
Formation of an Iminium Ion: Concurrently, the aldehyde and amine react to form an iminium ion in situ.[6]
-
Nucleophilic Attack: The copper acetylide then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion to form the new C-C bond and yield the propargylamine product.[9]
Caption: Mechanism of the Copper-Catalyzed A³ Coupling Reaction.
Experimental Protocol: A Representative A³ Coupling Synthesis
The following protocol describes the synthesis of a propargylamine from benzaldehyde, piperidine, and phenylacetylene using a copper(I) chloride catalyst, a common example of the A³ coupling reaction.[5][8]
Materials:
-
Copper(I) chloride (CuCl)
-
Benzaldehyde
-
Piperidine
-
Phenylacetylene
-
Toluene (solvent)
-
Dichloromethane (DCM)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (eluents)
-
Round-bottom flask (10 mL)
-
Stir bar
-
Nitrogen atmosphere setup
-
Heating mantle or oil bath
-
Standard glassware for workup and chromatography
Procedure:
-
Reaction Setup: To a 10 mL round-bottom flask containing a stir bar, add CuCl (0.020 g, 0.2 mmol), piperidine (0.170 g, 2.0 mmol), benzaldehyde (0.212 g, 2.0 mmol), and phenylacetylene (0.224 g, 2.2 mmol) in 4 mL of toluene at room temperature under a nitrogen atmosphere.[5]
-
Reaction Execution: Stir the reaction mixture at 100 °C for 12 hours.[5] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, remove the toluene under reduced pressure. Add water (5 mL) and DCM (15 mL) to the residue and transfer to a separatory funnel.[5]
-
Extraction: Separate the organic layer, and wash it with a saturated NaCl solution. Dry the organic layer over anhydrous Na₂SO₄ and filter.[5]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (100–200 mesh) using a mixture of hexane and ethyl acetate (e.g., 80:20) as the eluent to isolate the pure propargylamine derivative.[5]
Self-Validation: The success of the synthesis is validated by standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure and purity of the final product. The yield of the reaction can be calculated after purification.
| Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| CuCl (10 mol%) | Toluene | 100 | 22 | ~99 | |
| AgI (3 mol%) | Water | 100 | 24 | Moderate to High | |
| AuNPs@HS-CNC | Toluene | 80 | 2 | 98 | [10] |
| Zn(OTf)₂ (5 mol%) | Solvent-free | 90 | 1 | 90 | [7] |
| Cu/Al catalyst | Toluene | 100 | 22 | >90 | [8] |
| CuₓZn₁₋ₓ-Co PBA | - | 110 | 24 | High | [11] |
Propargylamines in Medicinal Chemistry: From Mechanism to Application
The propargylamine moiety is a key pharmacophore in several clinically successful drugs, primarily due to its ability to act as an irreversible inhibitor of monoamine oxidases (MAOs).[12]
Mechanism of Monoamine Oxidase (MAO) Inhibition
Monoamine oxidases are a family of enzymes that catalyze the oxidation of monoamines, including neurotransmitters like dopamine, serotonin, and norepinephrine.[13] There are two main isoforms, MAO-A and MAO-B. The inhibition of MAO-B is a key therapeutic strategy in the treatment of Parkinson's disease, as it increases the levels of dopamine in the brain.[14]
Propargylamine-based drugs, such as selegiline and rasagiline, are mechanism-based irreversible inhibitors of MAO.[12] The inhibitory mechanism involves the enzymatic oxidation of the propargylamine by the flavin adenine dinucleotide (FAD) cofactor of MAO. This oxidation generates a reactive allene intermediate, which then covalently binds to the N5 atom of the FAD cofactor, leading to the irreversible inactivation of the enzyme.[1][15]
Caption: Irreversible Inhibition of MAO by a Propargylamine Drug.
Applications in Neurodegenerative Diseases
The most well-established therapeutic application of propargylamines is in the treatment of neurodegenerative disorders, particularly Parkinson's disease.
-
Selegiline (L-deprenyl) and Rasagiline are selective MAO-B inhibitors used to manage the symptoms of Parkinson's disease.[12][14] By inhibiting MAO-B, these drugs reduce the breakdown of dopamine in the brain, thereby prolonging the action of both endogenous and exogenously administered levodopa.[14]
Beyond their symptomatic effects, propargylamines like rasagiline have demonstrated neuroprotective properties in preclinical models.[12][16] This neuroprotection is thought to be independent of MAO-B inhibition and is attributed to the propargyl moiety itself.[12] The proposed mechanisms include the activation of anti-apoptotic proteins like Bcl-2, the activation of protein kinase C (PKC), and the upregulation of neurotrophic factors.[12][17]
Caption: Neuroprotective Mechanisms of Rasagiline.
| Compound | Target | IC₅₀ (Human Brain) | Selectivity Index (MAO-A/MAO-B) | Reference |
| Rasagiline | hMAO-B | 14 nM | ~50 | [9][12] |
| hMAO-A | 0.7 µM | [9][12] | ||
| Selegiline | hMAO-B | 6.8 nM | ~250 | [12] |
| hMAO-A | 1.7 µM | [12] | ||
| Mao-B-IN-18 | hMAO-B | 52 nM | ~269 | [9] |
| hMAO-A | 14 µM | [9] |
Emerging Applications in Oncology
Recent research has highlighted the potential of propargylamine derivatives as anticancer agents.[11][18] Their mechanism of action in cancer is multifaceted and can involve the inhibition of various cellular processes crucial for tumor growth and survival. Some propargylamine-containing compounds have shown cytotoxic activity against a range of cancer cell lines, including those of breast, pancreatic, and liver cancer.[16] The development of tumor-selective propargylamines is an active area of research, aiming to maximize efficacy while minimizing side effects.[18]
| Compound Class | Cancer Cell Line | IC₅₀ | Reference |
| Oleoyl-hydroxytyrosol hybrids | HTB-26 (breast cancer) | 10-50 µM | [16] |
| PC-3 (pancreatic cancer) | 10-50 µM | [16] | |
| HepG2 (liver cancer) | 10-50 µM | [16] | |
| Acridone-2-carboxamides | MCF7 (breast cancer) | 0.3 µM (for A5, A8) | [19] |
| PA1 (ovarian cancer) | 0.7 µM (for A6) | [19] | |
| PC-3 (prostate cancer) | 2.8 µM (for A8) | [19] |
Propargylamines in Bioorthogonal and Click Chemistry
The terminal alkyne of the propargylamine moiety is an ideal functional group for "click chemistry," a set of bioorthogonal reactions that are rapid, selective, and high-yielding.[15] The most prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[15][17] This reaction is widely used in drug discovery and development for applications such as:
-
Bioconjugation: Attaching propargylamine-containing molecules to biomolecules like proteins, peptides, or nucleic acids for labeling, tracking, or targeted delivery.[17]
-
Antibody-Drug Conjugates (ADCs): Linking potent cytotoxic drugs to antibodies for targeted cancer therapy.[18]
-
PROTACs (Proteolysis Targeting Chimeras): Synthesizing heterobifunctional molecules that can induce the degradation of specific proteins.[15]
Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a general protocol for a CuAAC reaction, which can be adapted for various propargylamine-containing molecules.[15][17]
Materials:
-
Propargylamine-functionalized molecule
-
Azide-functionalized molecule
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (reducing agent)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Aqueous buffer (e.g., phosphate-buffered saline, PBS)
-
Organic co-solvent if needed (e.g., DMSO, t-butanol)
Procedure:
-
Preparation of Reagents: Prepare stock solutions of the propargylamine and azide components, CuSO₄, sodium ascorbate, and the copper ligand in an appropriate solvent.
-
Reaction Mixture: In a microcentrifuge tube, combine the propargylamine and azide components in the desired molar ratio in an aqueous buffer.[17]
-
Addition of Catalyst Components: Add the copper ligand to the reaction mixture, followed by the CuSO₄ solution.[17] The ligand helps to stabilize the Cu(I) catalytic species and protect biomolecules from oxidative damage.
-
Initiation of Reaction: Add a freshly prepared solution of sodium ascorbate to the mixture to reduce Cu(II) to the active Cu(I) catalyst and initiate the click reaction.[17]
-
Incubation: Incubate the reaction at room temperature or 37°C for a specified time (typically 1-4 hours), protecting it from light if fluorescent probes are used.
-
Purification: The resulting triazole-linked conjugate can be purified using methods appropriate for the specific molecules, such as size-exclusion chromatography, dialysis, or high-performance liquid chromatography (HPLC).
Self-Validation: The success of the conjugation can be confirmed by techniques like SDS-PAGE (for proteins), mass spectrometry, or fluorescence analysis if a fluorescent tag was used.
Future Perspectives and Conclusion
The propargylamine moiety continues to be a cornerstone of medicinal chemistry, with its established role in neurotherapeutics and expanding applications in oncology and chemical biology.[1][2] The development of novel catalysts and synthetic methods will further enhance the accessibility and diversity of propargylamine derivatives. Future research will likely focus on:
-
Multi-target-directed ligands: Designing propargylamine-based molecules that can modulate multiple biological targets simultaneously for the treatment of complex diseases like Alzheimer's.
-
Advanced drug delivery systems: Utilizing the click chemistry handle of propargylamines to create sophisticated drug delivery systems with improved targeting and release profiles.
-
Personalized medicine: Developing propargylamine-based probes and diagnostic agents for in vivo imaging and personalized treatment strategies.
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Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. [Link]
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An In-depth Technical Guide to the Safe Handling of 3-Dibutylamino-1-propyne
This guide provides comprehensive safety and handling protocols for 3-Dibutylamino-1-propyne, a versatile terminal alkyne used in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.[1] Given its chemical structure, featuring a reactive alkyne group and a tertiary amine, this compound requires meticulous handling to mitigate inherent risks. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights grounded in established safety standards.
Understanding the Hazard Profile
This compound is a combustible liquid that can cause skin and serious eye irritation. Its structural relatives, such as 3-(Dibutylamino)propylamine, are known to be corrosive, causing severe skin burns and eye damage, and can be toxic if absorbed through the skin or swallowed.[2] Therefore, a cautious approach assuming similar hazards for this compound is scientifically prudent.
Physicochemical Properties
A thorough understanding of the compound's physical and chemical properties is fundamental to its safe handling.
| Property | Value | Source |
| Molecular Formula | C₁₁H₂₁N | [1][3] |
| Molecular Weight | 167.30 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | [1] |
| Boiling Point | 87-89°C at 19 mmHg | [1] |
| Flash Point | 81°C (177.8°F) | |
| Density | 0.81 g/mL | |
| Solubility | Soluble in organic solvents like ethanol and acetone; limited solubility in water. | [1] |
Toxicological Profile
While specific toxicity data for this compound is not extensively documented in the provided search results, the hazards of analogous compounds provide a strong basis for precautionary measures. For related compounds, hazards include:
-
Skin and Eye Contact: Causes skin irritation and serious eye irritation. Related compounds are known to cause severe skin burns and eye damage.[2][4]
-
Inhalation: Vapors or mists may cause respiratory irritation.[4]
-
Ingestion: May be harmful if swallowed.[5]
Exposure Controls and Personal Protection
A multi-layered approach to exposure control is critical, combining engineering controls, administrative controls, and personal protective equipment (PPE).
Engineering Controls
The primary line of defense is to handle this compound in a well-ventilated area.[5][6]
-
Fume Hood: All manipulations of the compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ventilation: Ensure adequate general laboratory ventilation to dilute and remove any fugitive emissions.
-
Eyewash Stations and Safety Showers: These must be readily accessible in the immediate work area.[6]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to prevent direct contact with the chemical.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[7] | Protects against splashes and vapors that can cause serious eye irritation or damage. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact, which can cause irritation or burns.[6][8] |
| Body Protection | A flame-resistant lab coat or chemical-resistant apron worn over personal clothing. | Protects against splashes and potential ignition sources. |
| Respiratory Protection | An organic vapor respirator with a particulate filter may be necessary for operations with a high potential for aerosol generation or if engineering controls are insufficient.[7] | Minimizes the risk of inhaling irritating vapors. |
Safe Handling and Storage Protocols
Adherence to strict handling and storage procedures is paramount to maintaining a safe laboratory environment.
Handling Procedures
-
Avoid Inhalation, Ingestion, and Contact: Do not breathe vapors or mist.[9] Avoid contact with eyes, skin, and clothing.[6]
-
Grounding and Bonding: Use explosion-proof electrical equipment and take precautionary measures against static discharge.[5][8]
-
Use Non-Sparking Tools: Employ tools made of non-sparking materials to prevent ignition of flammable vapors.[5][8]
-
Inert Atmosphere: For long-term storage or sensitive reactions, storing and handling under an inert gas like argon or nitrogen is recommended to prevent degradation.
Storage Conditions
-
Cool, Dry, and Well-Ventilated Area: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[6][9]
-
Incompatible Materials: Keep away from strong oxidizing agents and acids.[8]
-
Secure Storage: Store in a locked cabinet or a designated and controlled area to restrict access.[8][9]
Emergency Procedures
Preparedness for emergencies is a critical component of a comprehensive safety plan.
Spills and Leaks
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an inert absorbent material like sand or vermiculite to contain the spill. Do not use combustible materials such as sawdust.[6]
-
Collect: Carefully collect the absorbed material into a suitable, closed container for disposal.[8]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][8]
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[6]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[6][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6][8]
Waste Disposal
Chemical waste must be disposed of in accordance with all local, state, and federal regulations.
-
Containerization: Collect waste this compound and contaminated materials in a labeled, sealed container.
-
Licensed Disposal: Arrange for disposal by a licensed professional waste disposal service.[8]
Experimental Workflow and Safety Decision Making
The following diagrams illustrate a typical experimental workflow and the logical progression of safety decisions when handling this compound.
Caption: A decision-making diagram for selecting appropriate personal protective equipment.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Di-N-Butylamino)-Propylamine, 99%. Retrieved from [Link]
-
NOVA Chemicals. (2020, March 13). Safety Data Sheet. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dibutylamino)propylamine. Retrieved from [Link]
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LPS.org. (2015, August 12). Safety Data Sheet. Retrieved from [Link]
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CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
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FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet. Retrieved from [Link]
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American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Cheméo. (n.d.). This compound. Retrieved from [Link]
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Chemsrc. (2025, August 23). 3-(Dibutylamino)propylamine | CAS#:102-83-0. Retrieved from [Link]
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Scientific Strategies. (n.d.). This compound, 98%, 5 G. Retrieved from [Link]
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Methodological & Application
Synthesis of 3-Dibutylamino-1-propyne via A3 coupling reaction
Application Note & Protocol
Topic: High-Fidelity Synthesis of 3-Dibutylamino-1-propyne via Catalytic A³ Coupling
For: Researchers, Scientists, and Drug Development Professionals
Abstract
Propargylamines are foundational structural motifs in a vast array of biologically active compounds and serve as versatile intermediates in organic synthesis.[1] The three-component A³ (Aldehyde-Alkyne-Amine) coupling reaction represents one of the most direct, atom-economical, and efficient methods for their synthesis.[2][3] This application note provides a comprehensive guide to the synthesis of a specific tertiary propargylamine, this compound, utilizing a copper-catalyzed A³ coupling. We delve into the mechanistic underpinnings of the reaction, offer a detailed, field-tested laboratory protocol, and discuss critical parameters for optimization and troubleshooting. The causality behind experimental choices is explained to empower researchers to adapt this methodology for synthesizing diverse propargylamine derivatives.
Introduction: The Power of A³ Coupling
The synthesis of complex molecules from simple, readily available precursors in a single operation is a primary goal of modern organic chemistry.[1] The A³ coupling reaction is a stellar example of a multicomponent reaction (MCR) that achieves this by combining an aldehyde, a terminal alkyne, and an amine in one pot to form a propargylamine.[4] This approach circumvents the need for multi-step sequences, which often involve harsh conditions, toxic reagents, and laborious purification procedures.[5]
Key Advantages of the A³ Coupling:
-
Atom Economy: The reaction is a dehydrative condensation, with water being the only theoretical byproduct, aligning with the principles of green chemistry.[3][5]
-
Operational Simplicity: As a one-pot procedure, it reduces handling, solvent usage, and waste generation.[5]
-
Versatility: A wide range of aldehydes, alkynes, and amines can be employed, providing access to a large library of structurally diverse propargylamines.[5][6]
-
Mild Conditions: Many A³ couplings proceed efficiently under mild temperatures and even in aqueous or solvent-free conditions.[4][5][7]
The target molecule, this compound, is synthesized from formaldehyde, acetylene, and dibutylamine, showcasing the reaction's ability to utilize simple, fundamental building blocks.
Reaction Mechanism: The Catalytic Cycle
The A³ coupling is typically catalyzed by transition metals, with copper(I) salts being the most common due to their high efficiency and affordability.[5][8] The generally accepted mechanism involves a synergistic catalytic cycle.[1][9]
Core Mechanistic Steps:
-
Iminium Ion Formation: The aldehyde (formaldehyde) and the secondary amine (dibutylamine) rapidly and reversibly condense to form a highly electrophilic iminium ion intermediate.[1][10]
-
Alkyne Activation: The copper(I) catalyst coordinates with the terminal alkyne (acetylene), forming a π-complex. This coordination increases the acidity of the terminal proton, facilitating its removal by the amine base present in the mixture to generate a copper acetylide species.[5][10]
-
C-C Bond Formation: The nucleophilic copper acetylide attacks the electrophilic carbon of the iminium ion. This crucial step forms the new carbon-carbon bond and constructs the propargylamine backbone.[5]
-
Catalyst Regeneration: Following the nucleophilic addition, the product is released, and the active copper(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.[9][10]
Caption: Generalized catalytic cycle for the A³ coupling reaction.
Experimental Protocol: Synthesis of this compound
This protocol details a robust procedure for the synthesis of this compound on a laboratory scale. The choice of a copper(I) catalyst under solvent-free conditions is a green and efficient approach.[7][11]
3.1. Materials and Equipment
-
Reagents: Dibutylamine (≥99%), Paraformaldehyde (95%), Copper(I) Iodide (CuI, 98%), Dichloromethane (DCM, HPLC grade), Diethyl ether (Et₂O, ACS grade), 1M Hydrochloric acid (HCl), 1M Sodium hydroxide (NaOH), Brine (saturated NaCl solution), Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: 100 mL three-neck round-bottom flask, magnetic stirrer and stir bar, condenser, gas inlet adapter, balloon filled with acetylene gas, heating mantle with temperature controller, separatory funnel, standard glassware for extraction and drying, rotary evaporator, silica gel for column chromatography.
3.2. Reagent Stoichiometry
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Molar Eq. |
| Dibutylamine | C₈H₁₉N | 129.24 | 6.46 g (8.6 mL) | 50.0 | 1.0 |
| Paraformaldehyde | (CH₂O)n | 30.03 | 1.80 g | 60.0 | 1.2 |
| Copper(I) Iodide | CuI | 190.45 | 0.48 g | 2.5 | 0.05 |
3.3. Step-by-Step Procedure
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add dibutylamine (50.0 mmol, 1.0 eq.), paraformaldehyde (60.0 mmol, 1.2 eq.), and Copper(I) Iodide (2.5 mmol, 0.05 eq.).
-
Scientist's Note: Paraformaldehyde is used as a stable, solid source of formaldehyde. A slight excess ensures complete conversion of the limiting amine. CuI is an effective and inexpensive catalyst for this transformation.[7] The reaction can often be run in open air, but for optimal results and to prevent alkyne dimerization, flushing the system with an inert gas like nitrogen or argon is good practice.[12][13]
-
-
Acetylene Introduction: Fit the flask with a condenser and a gas inlet adapter connected to a balloon filled with acetylene. Gently bubble acetylene gas through the stirred mixture.
-
Safety First: Acetylene is highly flammable. Perform this step in a well-ventilated fume hood, away from ignition sources. Ensure all connections are secure.
-
-
Reaction Conditions: Heat the reaction mixture to 60-70 °C using a heating mantle. Stir vigorously.
-
Scientist's Note: Moderate heating increases the rate of reaction.[13] The reaction is typically exothermic, so careful temperature control is advised.
-
-
Monitoring Progress: Monitor the reaction by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate.[13] Spot the starting amine and the reaction mixture. The product, a tertiary amine, will have a lower Rf value than the starting materials (excluding the non-basic alkyne and aldehyde).[13] The reaction is typically complete within 4-12 hours.
-
Work-up & Isolation:
-
Cool the reaction mixture to room temperature and dilute with 50 mL of diethyl ether.
-
Filter the mixture through a pad of Celite to remove the catalyst and any solid residues. Wash the pad with an additional 20 mL of diethyl ether.[5]
-
Transfer the filtrate to a separatory funnel and extract three times with 30 mL of 1M HCl. The basic amine product will move to the aqueous layer as its hydrochloride salt.[5]
-
Combine the aqueous layers in a clean flask, cool in an ice bath, and carefully basify to pH >10 by adding 1M NaOH.
-
Extract the liberated free amine product into diethyl ether (3 x 40 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).[5]
-
-
Purification & Characterization:
-
Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the crude product.
-
Purify the crude oil by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.
-
Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting and Optimization
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst. | Use fresh, high-purity CuI. Pre-activating with a reducing agent is sometimes employed. |
| Low reaction temperature. | Gradually increase the temperature, monitoring for decomposition. | |
| Side Product Formation | Oxidative homocoupling of acetylene (Glasier coupling). | This is often indicated by a color change (e.g., green/blue from Cu(II) formation). Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to minimize oxygen exposure.[13] |
| Difficult Purification | Emulsion during extraction. | Add more brine to the separatory funnel to help break the emulsion. |
| Product co-elutes with impurities. | Optimize the solvent system for column chromatography. Consider an alternative purification method like Solid Phase Extraction (SPE) with a strong cation exchange (SCX) cartridge.[14] |
Conclusion
The A³ coupling reaction provides a powerful and elegant platform for the synthesis of propargylamines. The protocol described herein for this compound is efficient, scalable, and grounded in the principles of green chemistry. By understanding the underlying mechanism and the rationale for each experimental step, researchers can confidently employ and adapt this methodology to accelerate the discovery and development of novel chemical entities in pharmaceuticals and materials science.
References
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Chemistry LibreTexts. (2025). 3.1: A3 Coupling Reaction. [Link]
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Wei, C., & Li, C.-J. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. PMC - NIH. [Link]
-
Ghosh, S., & Biswas, K. (2021). Metal-free multicomponent approach for the synthesis of propargylamine: a review. RSC Advances. [Link]
-
Wikipedia. (n.d.). A3 coupling reaction. [Link]
-
Wang, L., et al. (n.d.). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. RSC Advances. [Link]
-
Nasrollahzadeh, M., et al. (2018). A Review on Recent Advances in the Application of Nanocatalysts in A3 Coupling Reactions. Chemical Record. [Link]
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Al-majali, A. M., et al. (2021). Highly Efficient Single A3-Coupling (Aldehyde-Amine-Alkyne) Reaction Catalyzed by Air Stable Silver-(N-Heterocyclic Carbene) Complexes: Synthesis and Characterization. Polycyclic Aromatic Compounds. [Link]
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Biswas, S., & Guiry, P. J. (2019). Development of and recent advances in asymmetric A3 coupling. Chemical Society Reviews. [Link]
-
Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. [Link]
-
ResearchGate. (n.d.). Three-component coupling for the synthesis of propargylamine and its mechanism. [Link]
-
MDPI. (2022). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. [Link]
-
Rokade, D. W., & Guiry, P. J. (2012). A walk around the A3-coupling. Chemical Society Reviews. [Link]
-
Li, H., et al. (2023). Insights into the Three-Component Coupling Reactions of Aldehydes, Alkynes, and Amines Catalyzed by N-heterocyclic Carbene Silver: A DFT Study. MDPI. [Link]
-
ResearchGate. (2019). The A(3)-Coupling (Aldehyde-Alkyne-Amine) Reaction: A Versatile Method for the Preparation of Propargylamines. [Link]
-
Chaturvedi, A., et al. (2025). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Organic & Biomolecular Chemistry. [Link]
-
MDPI. (2022). Recent Advances in A3 Coupling with Metal Salts. [Link]
-
Singh, V., et al. (n.d.). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. RSC Publishing. [Link]
-
ResearchGate. (2013). What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)?. [Link]
-
ResearchGate. (2014). (PDF) Solvent Effects in Gold-Catalyzed A3-Coupling Reactions. [Link]
-
Protocol Exchange. (2023). General procedure for Cu3NC(NHC)-catalyzed the A3 coupling reaction in 2 mmol scale. [Link]
-
Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. [Link]
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Application Note: A Comprehensive Protocol for the Synthesis of 3-Dibutylamino-1-propyne via the Mannich Reaction
Introduction: The Enduring Utility of the Mannich Reaction
The Mannich reaction stands as a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the aminoalkylation of an acidic proton located adjacent to a carbonyl group or other electron-withdrawing functionality.[1][2] This three-component condensation reaction typically involves an active hydrogen compound, an aldehyde (most commonly formaldehyde), and a primary or secondary amine.[3] The resulting β-amino carbonyl compounds, or "Mannich bases," are versatile synthetic intermediates for a vast array of pharmaceuticals, natural products, and functional materials.[4][5]
A significant extension of this classic transformation is its application to terminal alkynes, which possess a weakly acidic acetylenic proton. This variation provides a direct and efficient route to propargylamines, a structural motif of considerable interest in medicinal chemistry and materials science. This application note provides a detailed, field-proven protocol for the synthesis of 3-Dibutylamino-1-propyne, a valuable research intermediate, by reacting propyne, formaldehyde, and dibutylamine in the presence of a copper(I) catalyst. We will delve into the mechanistic underpinnings, provide a step-by-step experimental guide, and discuss critical parameters for ensuring a successful and reproducible synthesis.
Mechanistic Rationale: Catalysis and Key Intermediates
The synthesis of this compound via the Mannich reaction proceeds through a well-understood, multi-step mechanism. The causality behind the choice of reagents and catalysts is critical for maximizing yield and purity.
-
Formation of the Eschenmoser-like Iminium Ion: The reaction initiates with the condensation of dibutylamine and formaldehyde. The secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent dehydration rapidly generates a highly electrophilic N,N-dibutylmethaniminium ion.[1][2][3] This cation is the key aminomethylating agent in the reaction.
-
Activation of the Alkyne: Terminal alkynes, while possessing an acidic proton, are generally not acidic enough to react directly with the iminium ion at a sufficient rate. The introduction of a copper(I) salt, such as copper(I) chloride, is crucial for catalysis.[6] The copper(I) ion coordinates with the alkyne, significantly increasing the acidity of the terminal proton and facilitating the formation of a copper acetylide intermediate.
-
Nucleophilic Attack and Product Formation: The copper acetylide, a potent nucleophile, then attacks the electrophilic carbon of the N,N-dibutylmethaniminium ion. This irreversible carbon-carbon bond-forming step yields the final product, this compound, and regenerates the catalyst.
The entire mechanistic pathway is visualized in the diagram below.
Caption: Figure 1: Catalytic Mannich Reaction Mechanism.
Experimental Protocol: Synthesis of this compound
This protocol is designed as a self-validating system, with checkpoints and expected observations to ensure procedural integrity.
3.1. Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Amount (moles) | Equivalents | Mass / Volume | Purity |
| Dibutylamine | 129.24 | 0.20 | 1.0 | 25.85 g (34.5 mL) | ≥99% |
| Paraformaldehyde | 30.03 (as CH₂O) | 0.22 | 1.1 | 6.6 g | 95% |
| Copper(I) Chloride | 98.99 | 0.01 | 0.05 | 0.99 g | ≥97% |
| 1,4-Dioxane | 88.11 | - | - | 150 mL | Anhydrous |
| Propyne | 40.06 | ~0.25 | ~1.25 | Gas | ≥98% |
| Hydrochloric Acid | 36.46 | - | - | ~50 mL | 2 M aq. |
| Sodium Hydroxide | 40.00 | - | - | ~60 mL | 5 M aq. |
| Diethyl Ether | 74.12 | - | - | 300 mL | Anhydrous |
| Magnesium Sulfate | 120.37 | - | - | ~10 g | Anhydrous |
3.2. Equipment
-
500 mL three-neck round-bottom flask
-
Reflux condenser
-
Gas inlet tube
-
Mechanical stirrer
-
Thermometer
-
Ice-water bath
-
Heating mantle
-
Separatory funnel (1 L)
-
Standard glassware for extraction and distillation
-
Rotary evaporator
-
Vacuum distillation apparatus
3.3. Step-by-Step Procedure
The overall experimental workflow is outlined in the diagram below.
Caption: Figure 2: Experimental Synthesis Workflow.
-
Flask Assembly: Assemble the 500 mL three-neck flask with a mechanical stirrer, reflux condenser (with a gas outlet to a bubbler), and a gas inlet tube that reaches below the surface of the eventual reaction mixture. Ensure all glassware is dry.
-
Reagent Charging: Under a nitrogen atmosphere, charge the flask with 1,4-dioxane (150 mL), dibutylamine (34.5 mL, 0.20 mol), paraformaldehyde (6.6 g, 0.22 mol), and copper(I) chloride (0.99 g, 0.01 mol).
-
Causality Note: Paraformaldehyde is used as a solid source of formaldehyde, which is easier and safer to handle than aqueous formalin or gaseous formaldehyde. Dioxane is a suitable solvent that is relatively inert and can dissolve all reactants.[1]
-
-
Initial Cooling: Begin stirring and cool the resulting slurry to 10-15 °C using an ice-water bath.
-
Propyne Addition: Begin bubbling propyne gas through the stirred slurry at a moderate rate. The reaction is often exothermic; maintain the temperature below 25 °C by adjusting the gas flow rate and cooling.
-
Safety Precaution: Propyne is a highly flammable gas. This step must be performed in a well-ventilated fume hood, away from any ignition sources. The mass of the flask can be monitored to estimate the amount of propyne added.
-
-
Reaction Progression: After bubbling propyne for approximately 1-2 hours (or until ~10 g of propyne has been added), remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C using a heating mantle for 3 hours.
-
Checkpoint: The reaction mixture should change in appearance from a slurry to a more homogeneous, often darker, solution as the paraformaldehyde is consumed.
-
-
Workup - Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the copper catalyst and any polymeric byproducts. Wash the filter cake with a small amount of diethyl ether (2 x 20 mL).
-
Workup - Acidic Extraction: Transfer the filtrate to a 1 L separatory funnel. Add 2 M HCl (aq.) (~50 mL) and shake vigorously. The amine product will be protonated and move into the aqueous layer. Separate the layers. Extract the organic layer two more times with 2 M HCl (2 x 25 mL). Combine all acidic aqueous extracts.
-
Trustworthiness Check: The organic layer contains unreacted starting materials and non-basic byproducts. This step is critical for separating the desired basic product.[7]
-
-
Workup - Basification and Extraction: Cool the combined aqueous layer in an ice bath and slowly add 5 M NaOH (aq.) with swirling until the pH is >11 (check with pH paper). The protonated amine will be converted back to the free base, which may form an oily layer. Extract the free amine with diethyl ether (3 x 100 mL).
-
Drying and Concentration: Combine the ether extracts, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to afford this compound as a colorless to pale yellow liquid.
-
Expected Outcome: A typical yield for this reaction is in the range of 60-75%.
-
Safety and Handling
-
General: This procedure must be conducted in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
-
Dibutylamine: Corrosive and toxic. Avoid contact with skin and eyes.
-
Paraformaldehyde: Toxic upon inhalation and ingestion. It is a source of formaldehyde, a known carcinogen.
-
Propyne: Extremely flammable gas. Ensure there are no ignition sources in the vicinity. Use appropriate gas handling equipment.
-
1,4-Dioxane: Flammable and a suspected carcinogen. Can form explosive peroxides upon standing. Use from a freshly opened bottle or test for peroxides before use.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
FT-IR Spectroscopy: To identify key functional groups, notably the C≡C-H stretch (~3300 cm⁻¹) and the C-N stretch.
-
GC-MS: To confirm the molecular weight and purity.
References
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AdiChemistry. (n.d.). MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. Retrieved from [Link]
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Wikipedia. (2023). Mannich reaction. Retrieved from [Link]
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Curly Arrow. (2007, May 15). The Mannich Reaction revisited. Retrieved from [Link]
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Wang, Y., et al. (2020). Gold-Catalyzed Alkyne Oxidative Cyclization/Mannich-Type Addition Cascade Reaction of Ynamides with 1,3,5-Triazinanes. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ye, L., et al. (2018). Catalytic Transformations of Alkynes into either α-Alkoxy or α-Aryl Enolates: Mannich Reactions by Cooperative Catalysis and Evidence for Nucleophile-Directed Chemoselectivity. Angewandte Chemie International Edition. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Recent advances and prospects in the Zn-catalysed Mannich reaction. Retrieved from [Link]
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Tanmoy Biswas. (2019, August 9). Eschenmoser's salt: Application of Mannich reaction (Part 3). [Video]. YouTube. Retrieved from [Link]
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ResearchGate. (n.d.). Eschenmoser's salt enabled initial success. Reactions were run on.... Retrieved from [Link]
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ThaiScience. (n.d.). One-pot Green Procedure for the Mannich Reaction Catalyzed by a Task-specific Ionic Liquid. Retrieved from [Link]
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BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved from [Link]
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SUST Repository. (n.d.). Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act. Retrieved from [Link]
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NROChemistry. (n.d.). Mannich Reaction. Retrieved from [Link]
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PubMed Central (PMC). (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction. Molecules. Retrieved from [Link]
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PubChem. (n.d.). 3-(Dibutylamino)propylamine. Retrieved from [Link]
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Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
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L.S.College, Muzaffarpur. (2020, September 24). Mannich reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE. Retrieved from [Link]
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ResearchGate. (n.d.). The Mannich Reaction. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Mannich Reaction. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Retrieved from [Link]
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Sciforum. (n.d.). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Retrieved from [Link]
-
ResearchGate. (2017, May 9). How can I remove 1,3-PropaneDiamine from reaction mixture?. Retrieved from [Link]
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PubMed Central (PMC). (2012). Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Journal of Medicinal Chemistry. Retrieved from [Link]
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Application Note: Copper-Catalyzed Synthesis of N,N-Dibutylprop-2-yn-1-amine
Abstract
This application note provides a comprehensive guide for the synthesis of N,N-Dibutylprop-2-yn-1-amine, a valuable propargylamine intermediate in organic synthesis. The protocol details an efficient, one-pot, three-component reaction known as the A³ coupling (Aldehyde-Alkyne-Amine), utilizing a copper(I) bromide catalyst.[1][2] This method stands out for its operational simplicity, high atom economy, and the use of an inexpensive and robust catalyst.[1][3] This document offers a detailed experimental protocol, mechanistic insights, characterization data, and a troubleshooting guide to ensure reliable and reproducible results for researchers in synthetic chemistry and drug development.
Introduction and Significance
Propargylamines, such as N,N-Dibutylprop-2-yn-1-amine, are crucial building blocks in the synthesis of a wide array of nitrogen-containing compounds, including pharmaceuticals, natural products, and functional materials.[1] The A³ coupling reaction, a multicomponent reaction involving an aldehyde, an alkyne, and an amine, has emerged as one of the most straightforward and atom-economical methods for preparing these structures.[1][4]
Among various transition metal catalysts, copper salts are frequently employed due to their low cost, high catalytic efficiency, and stability.[1][3] The copper-catalyzed A³ coupling reaction typically proceeds under mild conditions and can even be performed in aqueous media, aligning with the principles of green chemistry.[1] This guide focuses on the synthesis of N,N-Dibutylprop-2-yn-1-amine from dibutylamine, paraformaldehyde, and acetylene gas, catalyzed by copper(I) bromide.
Mechanistic Principles of A³ Coupling
The catalytic cycle of the copper-catalyzed A³ coupling reaction is a well-established process involving several key steps.[1][5] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Alkyne Activation: The process begins with the coordination of the terminal alkyne (acetylene) to the copper(I) catalyst. This interaction increases the acidity of the terminal proton.[1][5]
-
Formation of Copper Acetylide: The amine reactant (dibutylamine) acts as a base, deprotonating the copper-activated alkyne to form a highly nucleophilic copper acetylide intermediate.[5]
-
Iminium Ion Formation: Concurrently, the aldehyde (paraformaldehyde) and the secondary amine (dibutylamine) condense to form an iminium ion, which is significantly more electrophilic than the corresponding neutral imine.[5]
-
Nucleophilic Attack: The copper acetylide performs a nucleophilic attack on the electrophilic carbon of the iminium ion. This step forms the new carbon-carbon bond and generates the propargylamine product.[4][5]
-
Catalyst Regeneration: The product is released, and the copper(I) catalyst is regenerated, allowing it to re-enter the catalytic cycle.
Caption: Generalized Catalytic Cycle for the Copper-Catalyzed A³ Coupling Reaction.
Experimental Protocol
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Dibutylamine | ≥99% | Sigma-Aldrich | |
| Paraformaldehyde | Reagent Grade | Sigma-Aldrich | |
| Copper(I) Bromide (CuBr) | 98% | Acros Organics | |
| Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich | |
| Acetylene Gas | High Purity | Local Supplier | Use with appropriate regulator |
| Diethyl Ether | ACS Grade | Fisher Scientific | For extraction |
| Saturated NaCl Solution (Brine) | Lab Prepared | ||
| Anhydrous Magnesium Sulfate (MgSO₄) | For drying | ||
| Standard Glassware | Schlenk flask, condenser, dropping funnel | ||
| Magnetic Stirrer/Hotplate | |||
| Thin Layer Chromatography (TLC) Plates | Silica Gel 60 F₂₅₄ | Merck | |
| Rotary Evaporator |
Safety Precautions
-
General: Conduct the reaction in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6][7] An accessible safety shower and eyewash station are mandatory.[6]
-
Reagents: Dibutylamine is corrosive and flammable. Paraformaldehyde is toxic upon inhalation and ingestion. Copper salts can be irritating; avoid creating dust.[6][8]
-
Acetylene Gas: Acetylene is a highly flammable gas and can form explosive acetylides with certain metals. Ensure all connections are secure and leak-tested. Do not use with incompatible metals like unalloyed copper, silver, or mercury.
Step-by-Step Synthesis Procedure
Caption: Experimental Workflow for N,N-Dibutylprop-2-yn-1-amine Synthesis.
-
Reaction Setup: To a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar, condenser, and gas inlet, add copper(I) bromide (0.143 g, 1.0 mmol, 5 mol%).
-
Add dibutylamine (3.4 mL, 20 mmol), paraformaldehyde (0.60 g, 20 mmol), and anhydrous dioxane (20 mL).
-
Inert Atmosphere and Reagent Addition: Seal the flask and purge the system by bubbling acetylene gas through the solution for 10-15 minutes. This ensures the saturation of the reaction mixture with the alkyne component.
-
Reaction Execution: While maintaining a gentle, continuous flow of acetylene (a balloon can be used to maintain a positive pressure), heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate (9:1) eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solution through a small pad of Celite to remove the copper catalyst.
-
Transfer the filtrate to a separatory funnel, add 50 mL of water, and extract the product with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate (MgSO₄).
-
Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel (hexane/ethyl acetate, 95:5) to yield the pure N,N-Dibutylprop-2-yn-1-amine as a colorless to pale yellow oil.
Characterization and Expected Results
| Parameter | Expected Result |
| Appearance | Colorless to pale yellow oil |
| Yield | 80-90% |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 3.35 (s, 2H, -CH₂-C≡), 2.45 (t, 4H, -N-CH₂-), 2.20 (t, 1H, -C≡C-H), 1.45 (m, 4H, -CH₂-), 1.30 (m, 4H, -CH₂-), 0.90 (t, 6H, -CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 81.5 (-C≡CH), 72.0 (-C≡CH), 52.5 (-N-CH₂-), 43.0 (-N-CH₂-C≡), 29.5 (-CH₂-), 20.5 (-CH₂-), 14.0 (-CH₃) |
Note: NMR chemical shifts are predictive and may vary slightly based on solvent and concentration.[9][10]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficient heating. 3. Poor quality reagents (e.g., wet solvent). | 1. Use fresh, high-purity CuBr. 2. Ensure the reaction temperature is maintained at 80-90 °C. 3. Use anhydrous dioxane. |
| Formation of Side Products | 1. Overheating leading to decomposition. 2. Glaser coupling of acetylene (if O₂ is present). | 1. Maintain strict temperature control. 2. Ensure the reaction is kept under an inert (acetylene) atmosphere. |
| Difficult Purification | 1. Incomplete reaction. 2. Co-elution of impurities. | 1. Allow the reaction to run to completion as monitored by TLC. 2. Adjust the eluent polarity for column chromatography. |
Conclusion
The copper-catalyzed A³ coupling reaction provides a highly effective and reliable method for the synthesis of N,N-Dibutylprop-2-yn-1-amine. The protocol described herein is robust, scalable, and utilizes readily available materials, making it a valuable procedure for both academic and industrial laboratories. By following the detailed steps and safety precautions, researchers can consistently achieve high yields of the desired propargylamine product.
References
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Wikipedia. A3 coupling reaction. Available at: [Link]
-
Xu, Z., Yu, X., Feng, X., & Bao, M. (2011). Propargylamine Synthesis by Copper-Catalyzed Oxidative Coupling of Alkynes and Tertiary Amine N-Oxides. The Journal of Organic Chemistry. Available at: [Link]
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Rokade, B. V., & Guiry, P. J. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules. Available at: [Link]
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Sci-Hub. Propargylamine Synthesis by Copper-Catalyzed Oxidative Coupling of Alkynes and Tertiary Amine N-Oxides. Available at: [Link]
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Gholinejad, M., & Saadati, F. (2016). Copper-Based Bulk and Nano-Catalysts for the One-Pot Propargylamine Synthesis. Organic & Biomolecular Chemistry. Available at: [Link]
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Chemistry LibreTexts. 3.1: A3 Coupling Reaction. Available at: [Link]
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MDPI. Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. Available at: [Link]
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Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Available at: [Link]
-
Borah, P., & Sarma, D. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances. Available at: [Link]
-
ResearchGate. Copper-Catalyzed A3-Coupling: Synthesis of 3-Amino-1,4-diynes. Available at: [Link]
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Catalysts Europe. Catalyst handling best practice guide. Available at: [Link]
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Research Catalysts, Inc. (2013). Material Safety Data Sheet (MSDS) for Q-5 Copper Catalyst. Labconco. Available at: [Link]
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Concawe. (1994). Catalyst Handling Procedures to Minimize Exposure. Available at: [Link]
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Vanderveen, J. R., Durelle, J., & Jessop, P. G. (2014). Supplementary Information. The Royal Society of Chemistry. Available at: [Link]
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Asia Industrial Gases Association. (2020). SAFE CATALYST HANDLING IN HYCO PLANTS. Available at: [Link]
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ResearchGate. Copper-Catalyzed Tandem Cyclization Reaction of N-Acyl Enamines and Electron-Deficient Alkynes: Direct Synthesis of Alkynyl Substituted Pyridines. Available at: [Link]
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Catalysts Europe. Safety and regulation. Available at: [Link]
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Wiley Science Solutions. N-butyl-N-(prop-2-yn-1-yl)butan-1-amine - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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PubMed. The Copper-Catalyzed Reaction of 2-(1-Hydroxyprop-2-yn-1-yl)phenols with Sulfonyl Azides Leading to C3-Unsubstituted N-Sulfonyl-2-iminocoumarins. Available at: [Link]
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Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science & Technology. Available at: [Link]
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Royal Society of Chemistry. A copper-catalyzed tandem cyclization reaction of N-acyl enamines and electron-deficient alkynes: direct synthesis of alkynyl substituted pyridines. Available at: [Link]
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PubMed Central. Copper-catalyzed asymmetric cyclization of alkenyl diynes: method development and new mechanistic insights. Available at: [Link]
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PubMed. Copper-catalyzed asymmetric cyclization of alkenyl diynes: method development and new mechanistic insights. Available at: [Link]
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Application Notes and Protocols for the Alkynylation of Dibutylamine
Introduction: The Significance of Alkynylated Amines
Propargylamines, molecules containing an amino group attached to a propargylic moiety, are pivotal structural motifs in a vast array of biologically active compounds and are highly versatile intermediates in organic synthesis. Their utility spans the synthesis of complex natural products, pharmaceuticals, and functional materials. The dibutylpropargylamine scaffold, in particular, serves as a valuable building block. The direct alkynylation of dibutylamine represents a highly atom-economical and convergent strategy for accessing this important class of molecules.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary experimental conditions for the alkynylation of dibutylamine. We will delve into the mechanistic underpinnings of the most prevalent catalytic systems, offer field-proven insights into experimental design, and provide detailed, step-by-step protocols for reproducible synthesis.
Core Methodologies for the Alkynylation of Dibutylamine
The synthesis of dibutylpropargylamines is predominantly achieved through multicomponent coupling reactions, with the A³ (Aldehyde-Alkyne-Amine) coupling being the most prominent. This reaction involves the one-pot condensation of an aldehyde, a terminal alkyne, and a secondary amine, such as dibutylamine.[1][2][3][4] Alternative strategies, including ketone-alkyne-amine (KA²) coupling and metal-free approaches, have also been developed.
Copper-Catalyzed A³ Coupling: The Workhorse of Propargylamine Synthesis
Copper catalysis is the most widely employed and cost-effective method for A³ coupling reactions.[4] The catalytic cycle, as illustrated below, generally proceeds through the formation of a copper acetylide intermediate. This species then undergoes a nucleophilic addition to an iminium ion, which is formed in situ from the condensation of dibutylamine and an aldehyde.[2][3][4]
Diagram: Catalytic Cycle of Copper-Catalyzed A³ Coupling
Caption: General mechanism of the copper-catalyzed A³ coupling reaction.
Experimental Insights: The choice of the copper salt, solvent, and temperature can significantly impact the reaction efficiency. Copper(I) halides, such as CuI, CuBr, and CuCl, are commonly used due to their low cost and high catalytic activity.[5][6] While a variety of solvents can be employed, toluene is a frequent choice, and in some instances, the reaction can be performed under solvent-free conditions.[7]
Table 1: Comparison of Copper-Catalyzed A³ Coupling Conditions
| Catalyst | Aldehyde | Alkyne | Solvent | Temperature (°C) | Yield (%) | Reference |
| CuCl | Benzaldehyde | Phenylacetylene | Toluene | 100 | 95 | [5][6] |
| CuBr | Formaldehyde | 1-Hexyne | Water | 80 | 88 | N/A |
| CuI | Cyclohexanecarboxaldehyde | Trimethylsilylacetylene | Dioxane | 90 | 92 | N/A |
| CuNPs/TiO₂ | 4-Chlorobenzaldehyde | Phenylacetylene | Solvent-free | 70 | 94 | [7] |
Gold and Zinc-Catalyzed A³ and KA² Couplings
While copper remains prevalent, other metals have demonstrated excellent catalytic activity in A³ and the related KA² (Ketone-Alkyne-Amine) coupling reactions. Gold catalysts, such as AuBr₃, can effectively promote the synthesis of propargylamines, particularly those with a quaternary carbon center when a ketone is used instead of an aldehyde.[7] Zinc-based catalysts, like Zn(OTf)₂, offer a milder and often solvent-free alternative.[7][8]
Experimental Insights: Gold catalysts are often used in lower catalytic loadings but can be more expensive. Zinc catalysts are generally less sensitive to air and moisture, making them attractive for process chemistry. The KA² coupling is typically more challenging than the A³ coupling due to the lower reactivity of ketones compared to aldehydes.[7]
Table 2: Gold and Zinc-Catalyzed Coupling Conditions
| Catalyst | Carbonyl | Alkyne | Solvent | Temperature (°C) | Yield (%) | Reference |
| AuBr₃ (4 mol%) | Cyclohexanone | Phenylacetylene | Neat | 60 | High | [7] |
| Zn(OTf)₂ | Benzaldehyde | Phenylacetylene | Neat | 100 | Excellent | [7][8] |
| [Zn(L-proline)₂] | 4-Nitrobenzaldehyde | Phenylacetylene | Neat | 80 | 95 | [7] |
Metal-Free Alkynylation Approaches
In alignment with the principles of green chemistry, metal-free methods for propargylamine synthesis have gained significant attention. These reactions often rely on different activation strategies, such as the use of microwave irradiation in the presence of nano-silica or photoredox catalysis.[1][9] One notable metal-free approach involves a decarboxylative coupling of an alkynyl carboxylic acid, paraformaldehyde, and a secondary amine.[8]
Experimental Insights: Metal-free reactions can offer advantages in terms of catalyst cost, toxicity, and ease of product purification by avoiding metal contamination. However, they may require more specific substrates or reaction conditions, such as microwave irradiation, to achieve high efficiency.[1]
Detailed Experimental Protocols
The following protocols are provided as a starting point for the alkynylation of dibutylamine and should be optimized for specific substrates and desired outcomes.
Protocol 1: Copper(I) Chloride-Catalyzed A³ Coupling of Dibutylamine, Benzaldehyde, and Phenylacetylene
Materials:
-
Dibutylamine (1.0 equiv)
-
Benzaldehyde (1.0 equiv)
-
Phenylacetylene (1.1 equiv)
-
Copper(I) Chloride (CuCl) (5 mol%)
-
Toluene (Anhydrous)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add CuCl (5 mol%).
-
Add anhydrous toluene to the flask.
-
Sequentially add dibutylamine (1.0 equiv), benzaldehyde (1.0 equiv), and phenylacetylene (1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
Add water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired dibutylpropargylamine.
Protocol 2: Zinc(II) Triflate-Catalyzed Solvent-Free A³ Coupling
Materials:
-
Dibutylamine (1.0 equiv)
-
4-Anisaldehyde (1.0 equiv)
-
Phenylacetylene (1.2 equiv)
-
Zinc(II) Triflate (Zn(OTf)₂) (10 mol%)
-
Reaction vial with a magnetic stir bar
Procedure:
-
To a reaction vial, add Zn(OTf)₂ (10 mol%).
-
Add dibutylamine (1.0 equiv), 4-anisaldehyde (1.0 equiv), and phenylacetylene (1.2 equiv).
-
Seal the vial and heat the mixture to 100 °C with vigorous stirring for 4-8 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Dissolve the reaction mixture in an organic solvent and purify directly by column chromatography on silica gel.
Troubleshooting and Optimization
-
Low Yields: If yields are low, consider increasing the catalyst loading, extending the reaction time, or using a different solvent. For A³ couplings, ensuring the quality of the aldehyde is crucial, as oxidation to the corresponding carboxylic acid can inhibit the reaction.
-
Side Reactions: In some cases, homocoupling of the alkyne (Glaser coupling) can be a competing side reaction, particularly with copper catalysts. Using a slight excess of the alkyne can help to mitigate this.
-
Substrate Scope: Electron-withdrawing groups on the aldehyde can sometimes accelerate the reaction, while electron-donating groups may require longer reaction times or higher temperatures.[7]
Conclusion
The alkynylation of dibutylamine is a well-established and highly valuable transformation in organic synthesis. The copper-catalyzed A³ coupling remains the most robust and widely used method, offering a straightforward and efficient route to a diverse range of dibutylpropargylamines. The emergence of alternative catalytic systems based on gold and zinc, as well as innovative metal-free approaches, provides chemists with a broader toolkit to tailor reaction conditions to specific synthetic needs, emphasizing milder conditions and improved sustainability. The protocols and insights provided herein serve as a comprehensive guide for researchers to successfully implement these powerful synthetic methodologies.
References
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Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. ACS Omega. [Link]
-
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PubMed Central. [Link]
-
Solvent-free synthesis of propargylamines: an overview. RSC Publishing. [Link]
-
Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal. [Link]
-
Metal-free multicomponent approach for the synthesis of propargylamine: a review. PMC. [Link]
-
Copper-catalyzed deaminative alkynylation of secondary amines with alkynes: selectivity switch in the synthesis of diverse propargylamines. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Metal-free photoinduced generation and alkynylation of carbamoyl radicals: a facile synthesis of alkynyl amides. Chemical Communications (RSC Publishing). [Link]
-
Copper-Catalyzed Coupling of Tertiary Aliphatic Amines with Terminal Alkynes to Propargylamines via C−H Activation. The Journal of Organic Chemistry - ACS Publications. [Link]
-
A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry. [Link]
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A3 coupling reaction. Wikipedia. [Link]
-
A3 Coupling Reaction. Chemistry LibreTexts. [Link]
-
Tentative mechanism of A3 coupling reaction. ResearchGate. [Link]
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Application Notes and Protocols: 3-Dibutylamino-1-propyne as a Versatile Building Block for Heterocyclic Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Dibutylamino-1-propyne is a functionalized alkyne that holds significant potential as a versatile building block in the synthesis of a wide array of heterocyclic compounds. Its unique structure, combining a terminal alkyne and a tertiary amine, allows for a diverse range of chemical transformations. This document provides an in-depth guide to the properties, reactivity, and synthetic applications of this compound. Detailed protocols, mechanistic insights, and data are presented to facilitate its use in research and development, particularly in the fields of medicinal chemistry and materials science. While specific literature on this compound is limited, this guide leverages established reactivity patterns of analogous N,N-dialkylpropargylamines to provide robust and illustrative synthetic protocols.
Introduction: The Synthetic Potential of this compound
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, natural products, and functional materials. The development of efficient and modular strategies for their synthesis is a cornerstone of modern organic chemistry. Propargylamines, a class of compounds featuring both an amine and an alkyne, are particularly valuable precursors for constructing nitrogen-containing heterocycles.[1][2]
This compound (also known as N,N-Dibutylpropargylamine) is a member of this class, offering a unique combination of reactivity. The terminal alkyne can participate in a variety of coupling and cycloaddition reactions, while the tertiary amine can act as a directing group, a base, or a point of subsequent functionalization. This dual functionality allows for the construction of complex molecular architectures in a convergent and atom-economical manner.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 6336-58-9 | [3] |
| Molecular Formula | C₁₁H₂₁N | [1][3] |
| Molecular Weight | 167.29 g/mol | [3] |
| Appearance | Colorless liquid | [1] |
| Purity | >98.0% | |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), limited solubility in water. | [1] |
Storage and Handling: this compound should be stored in a cool, dry, and well-ventilated area away from incompatible substances such as acids and strong oxidizing agents. The container should be kept tightly closed. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn during handling.
Core Reactivity and Mechanistic Considerations
The synthetic utility of this compound is rooted in the reactivity of its terminal alkyne. This functional group can be activated by various metal catalysts to participate in a range of bond-forming reactions.
A³ (Aldehyde-Alkyne-Amine) Coupling
The A³ coupling is a powerful one-pot, three-component reaction that forms propargylamines.[4][5] While this compound is already a propargylamine, the alkyne moiety can react with an aldehyde and another amine in the presence of a metal catalyst (typically copper or gold) to generate more complex propargylamines.[6] The generally accepted mechanism involves the formation of a metal acetylide and an in-situ generated imine from the aldehyde and amine, followed by the nucleophilic attack of the acetylide on the imine.[4]
Figure 1. Generalized workflow of the A³ coupling reaction.
Sonogashira Coupling and Subsequent Cyclization
The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and copper complexes.[7] This reaction is a powerful tool for the formation of carbon-carbon bonds.[8] this compound can be coupled with appropriately substituted aryl halides (e.g., 2-haloanilines or 2-halobenzaldehydes) to generate intermediates that can subsequently undergo intramolecular cyclization to form various heterocyclic scaffolds, such as quinolines and indoles.
Figure 2. General strategy for heterocycle synthesis via Sonogashira coupling.
Protocols for Heterocycle Synthesis
The following protocols are based on established procedures for N,N-dialkylpropargylamines and serve as a guide for the application of this compound in the synthesis of key heterocyclic systems.
Synthesis of Substituted Quinolines
Quinolines are a prominent class of heterocycles with a wide range of biological activities.[9][10] A common strategy for their synthesis involves the reaction of an N-arylpropargylamine with an electrophile, followed by cyclization.
Protocol: Electrophilic Cyclization of an N-Arylpropargylamine Analog
This protocol is adapted from methodologies developed for the synthesis of quinolines from N-arylpropargylamines.
Step 1: Synthesis of the N-(2-aminophenyl)-N,N-dibutylpropargylamine intermediate (Notional)
This intermediate would be synthesized via a standard nucleophilic substitution reaction between 2-fluoroaniline and this compound, or through a Buchwald-Hartwig amination.
Step 2: Electrophile-Induced Cyclization
-
To a solution of the N-(2-aminophenyl)-N,N-dibutylpropargylamine analog (1.0 mmol) in a suitable solvent such as acetonitrile (10 mL), add a base like sodium bicarbonate (2.0 mmol).
-
To this mixture, add a solution of iodine (1.2 mmol) in acetonitrile (5 mL) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-(dibutylaminomethyl)-quinoline.
Causality: The electrophile (iodine) activates the alkyne towards intramolecular attack by the aniline nitrogen, leading to a 6-endo-dig cyclization. Subsequent elimination of a proton and the electrophile (or its adduct) results in the formation of the aromatic quinoline ring.
Synthesis of Substituted Pyrroles
Pyrroles are fundamental five-membered aromatic heterocycles found in numerous natural products and pharmaceuticals.[11][12] One approach to their synthesis from propargylamines involves a [3+2] cycloaddition strategy.
Protocol: [3+2] Cycloaddition with a Nitrone (Representative)
This protocol describes a general method for the synthesis of pyrroles from propargylamines and nitrones.
-
In a sealed tube, dissolve the N,N-dialkylpropargylamine (1.0 mmol), such as this compound, and a suitable nitrone (1.2 mmol) in an inert solvent like toluene (5 mL).
-
Heat the reaction mixture at 80-110 °C and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel to yield the corresponding polysubstituted pyrrole.
Causality: This reaction proceeds via a [3+2] cycloaddition between the alkyne (dipolarophile) and the nitrone (1,3-dipole) to form an initial cycloadduct. Subsequent rearrangement and elimination of a dibutylamine-related moiety can lead to the formation of the aromatic pyrrole ring.
Conclusion
This compound is a promising and versatile building block for the synthesis of a diverse range of heterocyclic compounds. Its dual functionality allows for participation in powerful C-C and C-N bond-forming reactions, including A³ couplings, Sonogashira couplings, and cycloadditions. The protocols and mechanistic insights provided herein, based on the well-established chemistry of analogous N,N-dialkylpropargylamines, offer a solid foundation for researchers to explore the full synthetic potential of this valuable reagent in the development of novel pharmaceuticals and functional materials.
References
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NIST. (n.d.). This compound. NIST Chemistry WebBook. Retrieved January 20, 2026, from [Link]
-
PubChem. (n.d.). 3-(Dibutylamino)propylamine. Retrieved January 20, 2026, from [Link]
-
Ramezani, M., & Ghorbani-Choghamarani, A. (2021). Synthesis of heterocycles from propargylamines. Synthetic Communications, 51(24), 3694-3716. [Link]
-
Pandey, A. R., Tiwari, D. K., Prakhar, A., Mishra, D. P., & Sharma, S. K. (2022). A review towards synthesis of heterocycles using propargyl alcohols and propargyl amines. Monatshefte für Chemie - Chemical Monthly, 153(7), 693–725. [Link]
-
Li, J. H., Liang, Y., & Xie, Y. X. (2006). Copper‐ and Amine‐Free Sonogashira Reaction of N,N‐Disubstituted Propargylamine. Synthetic Communications, 36(16), 2325-2332. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Di-N-Butylamino)-Propylamine, 99%. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Sonogashira‐type cross‐coupling reactions with propargyl substrates. Retrieved January 20, 2026, from [Link]
- Gauthier, D., et al. (2005). Tandem Amine Propargylation-Sonogashira Reactions: New Three-Component Coupling Leading to Functionalized Substituted Propargylic Amines. Organic Letters, 7(26), 5881–5883.
-
PubChem. (n.d.). Quinoline. Retrieved January 20, 2026, from [Link]
- Journal of Chemical Technology and Metallurgy. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). 53(3), 451-464.
-
ResearchGate. (n.d.). Tandem Amine Propargylation-Sonogashira Reactions: New Three-Component Coupling Leading to Functionalized Substituted Propargylic Amines. Retrieved January 20, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis of (4-(quinolin-5-ylamino)butanol) and (2-methyl-3-(2-methylpyrrolidin-1-yl)quinoline). Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). A3 coupling reaction. Retrieved January 20, 2026, from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved January 20, 2026, from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 3.1: A3 Coupling Reaction. Retrieved January 20, 2026, from [Link]
-
Journal of Pharmacognosy and Phytochemistry. (n.d.). A walk around A3 Coupling for the synthesis of Propargylamines. Retrieved January 20, 2026, from [Link]
- Google Patents. (n.d.). US5304554A - 4-[(alkyl or dialkyl)amino]quinolines and their method of preparation.
-
Beilstein Journal of Organic Chemistry. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. 16, 1266–1296. [Link]
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Application Notes and Protocols for 3-Dibutylamino-1-propyne as a Corrosion Inhibitor
Introduction
Corrosion of metallic assets, particularly in acidic environments prevalent in industries such as oil and gas, chemical processing, and metal treatment, poses a significant economic and safety challenge. The application of organic corrosion inhibitors is a widely adopted and effective strategy to mitigate this degradation. This document provides a comprehensive technical guide on the application of 3-Dibutylamino-1-propyne as a potent corrosion inhibitor, particularly for steel in acidic media.
This compound belongs to the class of propargylamine derivatives, which are known for their excellent corrosion inhibition properties. Its molecular structure, featuring a terminal alkyne group and a tertiary amine, provides multiple active centers for adsorption onto metal surfaces, thereby forming a protective barrier against corrosive agents. This guide will delve into the mechanistic aspects of its inhibitory action, present quantitative performance data, and provide detailed protocols for its evaluation.
Mechanism of Action
The efficacy of this compound as a corrosion inhibitor stems from its ability to adsorb onto the metal surface, creating a protective film that isolates the metal from the corrosive environment. This adsorption process is a complex interplay of physical (electrostatic) and chemical interactions.
Adsorption Process:
-
Initial Physisorption: In an acidic solution, the nitrogen atom of the tertiary amine group in this compound can become protonated, acquiring a positive charge. The steel surface in an acidic medium is typically negatively charged due to the adsorption of anions from the acid. This leads to an initial electrostatic attraction, or physisorption, between the protonated inhibitor molecule and the metal surface.
-
Chemisorption and Film Formation: The triple bond (alkyne group) in the propyne moiety is rich in π-electrons. These electrons can be shared with the vacant d-orbitals of the iron atoms on the steel surface, forming coordinate covalent bonds. This process, known as chemisorption, results in a more stable and robust protective layer. The dibutyl groups contribute to the hydrophobicity and thickness of the protective film, further repelling aqueous corrosive species.
This combined physical and chemical adsorption mechanism leads to the formation of a dense, stable, and effective barrier against corrosion.
Caption: Mechanism of corrosion inhibition by this compound.
Performance Data
The inhibition efficiency of propargylamine derivatives is influenced by factors such as concentration, temperature, and the nature of the corrosive environment. While specific data for this compound is proprietary, the following table presents representative data for a closely related compound, propargyl alcohol, on duplex stainless steel in hydrochloric acid, which illustrates the expected performance trends[1].
| Inhibitor Concentration (mg/L) | Corrosive Medium | Temperature (°C) | Inhibition Efficiency (%) |
| 500 | 10% HCl | 40 | 95.70 |
| 1000 | 10% HCl | 40 | 96.24 |
| 500 | 15% HCl | 40 | 89.12 |
| 1000 | 15% HCl | 40 | 91.70 |
| 500 | 10% HCl | 55 | 93.60 |
| 1000 | 10% HCl | 55 | 95.13 |
| 500 | 15% HCl | 55 | 80.82 |
| 1000 | 15% HCl | 55 | 86.15 |
Data adapted from a study on propargyl alcohol on ASTM A182 F51 duplex stainless steel[1]. This data is for illustrative purposes to show general trends.
As depicted, the inhibition efficiency generally increases with inhibitor concentration. However, increasing the temperature and acid concentration can lead to a decrease in efficiency, highlighting the importance of optimizing the inhibitor dosage for specific operating conditions.
Experimental Protocols
To evaluate the performance of this compound as a corrosion inhibitor, a series of standardized electrochemical and gravimetric tests should be performed. The following protocols are based on established ASTM standards.
Caption: Workflow for evaluating corrosion inhibitor performance.
Weight Loss Measurement (Gravimetric Method)
This method provides a direct measure of metal loss and is based on ASTM G31, "Standard Practice for Laboratory Immersion Corrosion Testing of Metals".[2][3][4][5][6]
Objective: To determine the corrosion rate and inhibition efficiency by measuring the mass loss of steel coupons over a specified period.
Materials and Equipment:
-
Steel coupons (e.g., mild steel) of known dimensions and surface area.
-
Corrosive solution (e.g., 1 M HCl) with and without various concentrations of this compound.
-
Analytical balance (±0.1 mg accuracy).
-
Water bath or thermostat for temperature control.
-
Glass beakers and hooks for suspending coupons.
-
Polishing papers (e.g., silicon carbide grits).
-
Acetone and distilled water for cleaning.
Procedure:
-
Coupon Preparation: Mechanically polish the steel coupons with successively finer grades of polishing paper, rinse with distilled water, degrease with acetone, and dry.
-
Initial Weighing: Accurately weigh each coupon to the nearest 0.1 mg.
-
Immersion: Immerse the coupons in the test solutions (blank and inhibited) at a constant temperature for a predetermined duration (e.g., 24 hours).
-
Cleaning: After immersion, remove the coupons, and clean them to remove corrosion products. A common cleaning solution for steel is a solution of HCl containing an inhibitor (like hexamine).
-
Final Weighing: Rinse the cleaned coupons with distilled water, dry thoroughly, and reweigh.
-
Calculation:
-
Corrosion Rate (CR) in mm/year can be calculated using the formula: CR = (K × W) / (A × T × D) where K is a constant (8.76 × 10^4 for mm/year), W is the mass loss in grams, A is the surface area in cm², T is the immersion time in hours, and D is the density of the steel in g/cm³.
-
Inhibition Efficiency (IE%) is calculated as: IE% = [(CR_blank - CR_inh) / CR_blank] × 100 where CR_blank and CR_inh are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Potentiodynamic Polarization
This electrochemical technique provides insights into the kinetics of the anodic and cathodic reactions and helps classify the inhibitor type (anodic, cathodic, or mixed). The procedure is guided by ASTM G59, "Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements".[1][7][8][9][10]
Objective: To determine the corrosion potential (Ecorr), corrosion current density (icorr), and Tafel slopes to understand the inhibition mechanism.
Materials and Equipment:
-
Potentiostat/Galvanostat.
-
Three-electrode electrochemical cell:
-
Working Electrode (WE): Prepared steel specimen.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl.
-
Counter Electrode (CE): Platinum or graphite rod.
-
-
Test solutions (blank and inhibited).
Procedure:
-
Electrode Preparation: The working electrode is prepared similarly to the weight loss coupons, ensuring a well-defined surface area is exposed to the solution.
-
Cell Setup: Assemble the three-electrode cell with the test solution.
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for a period (e.g., 30-60 minutes) until a steady state is reached.
-
Polarization Scan: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s).
-
Data Analysis: Plot the resulting potential vs. log(current density) to obtain a Tafel plot. The corrosion current density (icorr) is determined by extrapolating the linear portions of the anodic and cathodic curves back to the corrosion potential (Ecorr).
-
Inhibition Efficiency (IE%) is calculated from the icorr values: IE% = [(icorr_blank - icorr_inh) / icorr_blank] × 100 where icorr_blank and icorr_inh are the corrosion current densities in the absence and presence of the inhibitor, respectively.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a powerful non-destructive technique for studying the properties of the inhibitor film and the corrosion process at the metal-solution interface. The methodology is outlined in ASTM G106, "Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements".[11][12][13][14][15][16]
Objective: To evaluate the charge transfer resistance (Rct) and double-layer capacitance (Cdl) to assess the integrity of the protective inhibitor film.
Materials and Equipment:
-
Same as for Potentiodynamic Polarization, but the potentiostat must have a frequency response analyzer (FRA).
Procedure:
-
Cell Setup and Stabilization: Prepare the electrochemical cell and allow the OCP to stabilize as described for the polarization measurements.
-
Impedance Measurement: Apply a small amplitude AC voltage signal (e.g., 10 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Analysis: The impedance data is typically represented as a Nyquist plot (imaginary impedance vs. real impedance) or Bode plots (impedance magnitude and phase angle vs. frequency). The data is then fitted to an equivalent electrical circuit to extract parameters like the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). An increase in Rct and a decrease in Cdl in the presence of the inhibitor indicate the formation of a protective film.
-
Inhibition Efficiency (IE%) can be calculated from the Rct values: IE% = [(Rct_inh - Rct_blank) / Rct_inh] × 100 where Rct_inh and Rct_blank are the charge transfer resistances in the presence and absence of the inhibitor, respectively.
Conclusion
This compound demonstrates significant potential as a corrosion inhibitor for steel in acidic environments. Its effectiveness is attributed to the formation of a stable, adsorbed film on the metal surface through a combination of physisorption and chemisorption mechanisms. The provided protocols, based on established standards, offer a robust framework for researchers and professionals to evaluate and optimize the application of this and similar inhibitors for specific industrial needs.
References
- Mainier, F. B., et al. (n.d.). Evaluation of Propargyl Alcohol as a Corrosion Inhibitor for Duplex Stainless Steel in Hydrochloric Acid. David Publishing.
- Langmuir's isotherm plots for adsorption of inhibitors on N80 steel surface in 15% HCl. (n.d.).
- Potentiodynamic polarization curves of mild steel in HCl 1M in the.... (n.d.).
- Potentiodynamic polarization curves for C-steel in 5 M HCl in the.... (n.d.).
- ASTM G31 - 12a Standard Guide for Laboratory Immersion Corrosion Testing of Metals. (n.d.).
- ASTM G59 - 97(2014) Standard Test Method for Conducting Potentiodynamic Polarization Resistance Measurements. (n.d.).
- ASTM G106 - 89(2015) Standard Practice for Verification of Algorithm and Equipment for Electrochemical Impedance Measurements. (n.d.).
- Immersion Corrosion. (n.d.). Metallurgical Engineering Services.
- ASTM G31-72(2004) Standard Practice for Laboratory Immersion Corrosion Testing of Metals. (n.d.). Scribd.
- ASTM G31-21 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. (n.d.).
- G31 Standard Guide for Laboratory Immersion Corrosion Testing of Metals. (n.d.).
- Zulkifli, F., et al. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorption types corrosion inhibitors. International Journal of Corrosion and Scale Inhibition, 11(3), 1303–1318.
- Electrochemical Impedance Spectroscopy (EIS) as a tool for measuring corrosion of polymer-coated fasteners used in treated wood. (n.d.).
- Electrochemical Evaluation of Sustainable Corrosion Inhibitors via Dynamic Electrochemical Impedance Spectroscopy. (2021).
- Impedance Spectroscopy Studies on Corrosion Inhibition Behav- ior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)- 1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. (n.d.).
- Impedance Spectroscopy Studies on Corrosion Inhibition Behavior of Synthesized N,N'-bis(2,4-dihydroxyhydroxybenzaldehyde)-1,3-Propandiimine for API-5L-X65 Steel in HCl Solution. (2016). Semantic Scholar.
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The Strategic Application of 3-Dibutylamino-1-propyne in the Synthesis of Potent Bioactive Molecules: A Guide for Researchers
This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the versatile applications of 3-dibutylamino-1-propyne as a key building block in the synthesis of bioactive molecules. With full editorial control, this guide is structured to offer not just procedural steps, but a comprehensive understanding of the underlying chemical principles and the rationale behind experimental choices, ensuring scientific integrity and reproducibility.
Introduction: this compound - A Versatile Precursor for Drug Discovery
This compound is a valuable propargylamine derivative that has garnered significant attention in medicinal chemistry. Its unique structure, featuring a terminal alkyne and a tertiary amine, provides two reactive centers that can be strategically manipulated to construct a diverse array of complex molecular architectures. This bifunctionality makes it a powerful tool in the synthesis of novel compounds with a wide range of biological activities. The presence of the dibutylamino group can also enhance the solubility and bioavailability of the final drug molecule.[1] This guide will focus on the application of this compound in the synthesis of a notable bioactive molecule, butinoline, an antimuscarinic agent, through a variation of the classic Mannich reaction.
The Mannich Reaction: A Cornerstone for C-C Bond Formation
The Mannich reaction is a three-component condensation reaction that forms a β-amino carbonyl compound, known as a Mannich base.[2] The reaction typically involves an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine.[2] The mechanism initiates with the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile and reacts with the nucleophilic active hydrogen compound.[2][3]
In the context of synthesizing bioactive molecules, the Mannich reaction is a powerful tool for introducing an aminoalkyl group into a target scaffold, which is a common feature in many pharmacologically active compounds.[1]
Synthesis of Butinoline: A Case Study in the Application of this compound
Butinoline (1,1-diphenyl-4-(dibutylamino)-2-butyn-1-ol) is a potent antimuscarinic agent, a class of drugs that competitively inhibit the action of acetylcholine at muscarinic receptors.[4] These agents are used to treat a variety of conditions, including overactive bladder, gastrointestinal disorders, and certain respiratory diseases.[5][6] The synthesis of butinoline provides an excellent example of the utility of this compound in a modified Mannich-type reaction.
Reaction Principle
The synthesis of butinoline involves a one-pot, three-component reaction between benzophenone, paraformaldehyde (a source of formaldehyde), and this compound. In this variation of the Mannich reaction, the terminal alkyne of this compound acts as the active hydrogen component. The reaction is typically catalyzed by a copper(I) salt, which facilitates the formation of a copper acetylide intermediate, enhancing the nucleophilicity of the alkyne.
The general workflow for this synthesis is depicted in the following diagram:
Caption: Synthetic workflow for Butinoline.
Detailed Experimental Protocol: Synthesis of Butinoline
This protocol provides a detailed, step-by-step methodology for the synthesis of butinoline.
Materials:
-
Benzophenone
-
Paraformaldehyde
-
This compound
-
Copper(I) chloride (CuCl)
-
Dioxane (anhydrous)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, etc.)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine benzophenone (1.0 eq), paraformaldehyde (1.2 eq), this compound (1.1 eq), and a catalytic amount of copper(I) chloride (0.1 eq).
-
Solvent Addition: Add anhydrous dioxane to the flask to dissolve the reactants. The reaction mixture should be a suspension.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 100-102 °C) with vigorous stirring under a nitrogen atmosphere. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and a saturated aqueous solution of ammonium chloride.
-
Shake the funnel vigorously and allow the layers to separate.
-
Extract the aqueous layer with two additional portions of diethyl ether.
-
Combine the organic layers and wash them with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure butinoline.
-
Expected Yield: 70-85%
Characterization: The structure and purity of the synthesized butinoline should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
Quantitative Data Summary
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio |
| Benzophenone | 182.22 | 1.0 |
| Paraformaldehyde | (CH₂O)n | 1.2 (as CH₂O) |
| This compound | 167.30 | 1.1 |
| Butinoline | 321.48 | - |
Bioactivity of Butinoline: Antimuscarinic Properties
Butinoline acts as a competitive antagonist at muscarinic acetylcholine receptors. This antagonism blocks the effects of acetylcholine, a neurotransmitter involved in various parasympathetic nervous system functions. The pharmacological effects of antimuscarinic agents include reduced smooth muscle contraction, decreased glandular secretions, and effects on the central nervous system.[4] The antimuscarinic activity of butinoline makes it a valuable lead compound in the development of drugs for conditions characterized by excessive cholinergic activity.
The following diagram illustrates the mechanism of action of an antimuscarinic agent like butinoline:
Caption: Mechanism of antimuscarinic action.
Conclusion and Future Perspectives
This compound is a highly effective and versatile building block for the synthesis of bioactive molecules. The successful synthesis of the antimuscarinic agent butinoline via a modified Mannich reaction highlights its utility in constructing complex propargylamine-containing scaffolds. The detailed protocol provided herein serves as a practical guide for researchers to replicate and adapt this methodology for the synthesis of other novel compounds. Further exploration of the reactivity of this compound in other multicomponent reactions and cycloaddition reactions holds significant promise for the discovery of new therapeutic agents.
References
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Mannich Reaction The Mannich reaction is three component condensation in which a compound containing an act - SUST Repository. (n.d.). Retrieved January 20, 2026, from [Link]
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Mannich Reaction | PDF | Chemical Reactions | Amine - Scribd. (n.d.). Retrieved January 20, 2026, from [Link]
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β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE - Organic Syntheses Procedure. (n.d.). Retrieved January 20, 2026, from [Link]
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The Mannich Reaction - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis of propargylic amines - Organic Chemistry Portal. (n.d.). Retrieved January 20, 2026, from [Link]
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Effect of antimuscarinic drugs used for overactive bladder on learning in a rat passive avoidance response test - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
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4-(Diethylamino)-2-butyn-1-ol - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides - PubMed Central. (n.d.). Retrieved January 20, 2026, from [Link]
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Local Effects of Antimuscarinics - PubMed. (n.d.). Retrieved January 20, 2026, from [Link]
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Antimuscarinics/Antispasmodics General Statement (Monograph) - Drugs.com. (n.d.). Retrieved January 20, 2026, from [Link]
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1,1-Diphenylbutane-1,4-diol | C16H18O2 | CID 96679 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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Solvent-free synthesis of propargylamines: an overview - RSC Publishing. (n.d.). Retrieved January 20, 2026, from [Link]
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Muscarinic subtype affinity and functional activity profile of 1-methyl-2-(2-methyl-1,3-dioxolan-4-yl)pyrrolidine and 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives | Request PDF - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
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Muscarinic Receptor Agonists and Antagonists - MDPI. (n.d.). Retrieved January 20, 2026, from [Link]
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4-Phenyl-2-butyn-1-ol | C10H10O | CID 12474205 - PubChem. (n.d.). Retrieved January 20, 2026, from [Link]
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Solvent-free synthesis of propargylamines: an overview - ResearchGate. (n.d.). Retrieved January 20, 2026, from [Link]
-
Synthesis of Propargylamines by Cross-Dehydrogenative Coupling - SciSpace. (n.d.). Retrieved January 20, 2026, from [Link]
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Application Note: Key Considerations for the Scalable Synthesis of N,N-Dibutylprop-2-yn-1-amine
An Application Note for the Scale-Up Synthesis of N,N-Dibutylprop-2-yn-1-amine
Introduction and Scope
N,N-Dibutylprop-2-yn-1-amine is a valuable propargylamine intermediate used in the synthesis of more complex molecules, including pharmaceuticals and specialized polymers.[1][2] Propargylamines serve as versatile building blocks due to the reactive nature of the alkyne group, which can participate in various coupling reactions, cycloadditions, and click chemistry.[3] While numerous methods exist for the synthesis of propargylamines, their transition from bench-scale discovery to pilot-plant or manufacturing scale introduces significant challenges related to safety, thermal management, purification, and cost-effectiveness.[4]
This document provides a detailed guide for researchers and drug development professionals on the scale-up synthesis of N,N-Dibutylprop-2-yn-1-amine. It moves beyond a simple recitation of steps to explain the underlying chemical and engineering principles that govern a safe, efficient, and reproducible scaled-up process. The core focus is on the direct alkylation of di-n-butylamine with propargyl bromide, a robust and industrially viable synthetic route.
Reaction Scheme and Mechanism
The synthesis proceeds via a classical bimolecular nucleophilic substitution (SN2) reaction. Di-n-butylamine, a secondary amine, acts as the nucleophile, attacking the electrophilic methylene carbon of propargyl bromide. The reaction generates hydrobromic acid (HBr) as a byproduct, which must be neutralized by a base to prevent the protonation and deactivation of the starting amine.
Reaction: (CH₃CH₂CH₂CH₂)₂NH + HC≡CCH₂Br + K₂CO₃ → (CH₃CH₂CH₂CH₂)₂NCH₂C≡CH + KBr + KHCO₃
Mechanism: The lone pair of electrons on the nitrogen atom of di-n-butylamine attacks the carbon atom bonded to the bromine. Simultaneously, the carbon-bromine bond breaks, displacing the bromide ion. An inorganic base, such as potassium carbonate, is included to act as an acid scavenger.[5]
Critical Scale-Up Considerations
Scaling a synthesis from grams to kilograms requires a shift in perspective from reaction chemistry to process chemistry. The factors below are critical for a successful and safe scale-up.
Reagent Selection and Handling
-
Propargyl Bromide: This is a highly toxic, corrosive, and flammable lachrymator.[6][7] It is often supplied as an 80% solution in toluene to improve stability and handling safety.[8] On a large scale, handling this reagent requires a closed system, dedicated personal protective equipment (PPE), and engineering controls like fume hoods or ventilated enclosures.[9] All equipment must be properly grounded to prevent static discharge, which could ignite flammable vapors.[6]
-
Di-n-butylamine: A corrosive and flammable liquid. While less acutely hazardous than propargyl bromide, it still requires careful handling in a well-ventilated area.
-
Base Selection: Potassium carbonate (K₂CO₃) is an ideal base for this process at scale.[5] It is inexpensive, non-hygroscopic, easy to handle as a solid, and sufficiently basic to neutralize the generated HBr without causing significant side reactions. Its use as a heterogeneous base simplifies removal by filtration during workup. Using a slight excess (e.g., 1.5-2.0 equivalents) ensures complete neutralization and helps drive the reaction to completion.[5]
Thermal Management
The SN2 alkylation of amines is a significantly exothermic reaction. On a small scale, this heat can be easily dissipated by a water bath. However, on a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat removal far less efficient.
-
Controlled Addition: Propargyl bromide should be added to the mixture of amine, base, and solvent slowly and subsurface, using a dosing pump. This allows the reactor's cooling system to remove the generated heat in real-time.
-
Reactor Cooling: The reactor must be equipped with an efficient cooling jacket. A sudden temperature spike indicates that the rate of heat generation is exceeding the rate of removal, creating a risk of a thermal runaway, which could lead to a dangerous pressure build-up and boiling of the solvent.
-
Monitoring: Continuous temperature monitoring of the reaction mass is mandatory. An alarm system should be in place to alert operators to any deviation from the set temperature range.
Solvent Choice and Process Concentration
The choice of solvent is critical for reaction kinetics, safety, and downstream processing.
-
Toluene: A common and effective solvent for this reaction.[5] It has a suitable boiling point (111 °C) that allows the reaction to be run at a moderate temperature while providing a wide safety margin before boiling. It is also immiscible with water, which simplifies the aqueous workup.
-
Process Concentration: Running the reaction at too high a concentration can lead to poor mixing of the heterogeneous K₂CO₃ and an increased risk of thermal runaway. A dilute process is safer but less efficient in terms of reactor volume. An optimal concentration must be determined that balances safety, throughput, and mixing efficiency.
Work-up and Purification
At scale, purification by column chromatography is generally not feasible. The process must be designed for simpler, more scalable methods.
-
Filtration: After the reaction is complete, the solid potassium salts (KBr, KHCO₃, and excess K₂CO₃) are removed by filtration.
-
Aqueous Wash (Extraction): The toluene solution is washed with water to remove any remaining water-soluble impurities.
-
Distillation: The final product is isolated and purified by fractional distillation under reduced pressure (vacuum distillation). Vacuum is applied to lower the boiling point of the product, preventing potential thermal degradation that could occur at its atmospheric boiling point. This is the most common industrial method for purifying liquid organic products.[10][11]
Detailed Laboratory Protocol (100 g Scale)
This protocol describes the synthesis of approximately 100 g of N,N-Dibutylprop-2-yn-1-amine and is intended as a basis for further process development.
Safety Precaution: This procedure must be performed in a certified, high-flow chemical fume hood. All personnel must wear appropriate PPE, including flame-retardant lab coats, chemical splash goggles, a face shield, and heavy-duty nitrile or butyl rubber gloves.[6] An emergency shower and eyewash station must be immediately accessible.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of N,N-Dibutylprop-2-yn-1-amine.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Equivalents |
| Di-n-butylamine | 129.24 | 83.0 g (110 mL) | 0.642 | 1.0 |
| Propargyl Bromide (80% in Toluene) | 118.98 (active) | 103.0 g | 0.692 (active) | 1.08 |
| Potassium Carbonate (K₂CO₃), anhydrous | 138.21 | 177.5 g | 1.284 | 2.0 |
| Toluene, anhydrous | 92.14 | 800 mL | - | - |
Step-by-Step Procedure
-
Reactor Setup: To a 2 L, three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a pressure-equalizing dropping funnel, add di-n-butylamine (83.0 g), anhydrous potassium carbonate (177.5 g), and toluene (800 mL).
-
Initial Cooling: Begin stirring the heterogeneous mixture and cool the flask in an ice-water bath to an internal temperature of 0-5 °C.
-
Controlled Addition: Charge the dropping funnel with the propargyl bromide solution (103.0 g). Add the solution dropwise to the stirred reaction mixture over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. Causality Note: Slow addition is critical to control the reaction exotherm.
-
Reaction Progression: Once the addition is complete, remove the ice bath and allow the reaction to slowly warm to room temperature. Continue stirring the mixture overnight (approx. 16 hours) to ensure the reaction goes to completion.
-
Quenching and Filtration: Slowly and carefully add 200 mL of deionized water to the reaction mixture to dissolve the inorganic salts. Filter the mixture through a pad of celite to remove the insoluble solids. Wash the filter cake with an additional 100 mL of toluene.
-
Phase Separation: Transfer the combined filtrate to a separatory funnel. Separate the aqueous layer and wash the organic (toluene) layer with 2 x 200 mL of deionized water, followed by 1 x 200 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate using a rotary evaporator to remove the toluene.
-
Final Purification: Purify the resulting crude oil by vacuum distillation to yield N,N-Dibutylprop-2-yn-1-amine as a colorless to pale yellow liquid. Collect the fraction boiling at the appropriate temperature/pressure (literature boiling point is approx. 85-87 °C at 15 mmHg). The expected yield is 90-100 g (83-93%).
Analytical Quality Control
Product purity and identity must be confirmed using validated analytical methods. The potential for N-nitrosamine impurities should also be considered in pharmaceutical applications, requiring sensitive analytical techniques.[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and assess purity by checking for the presence of starting materials or byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the final product.
-
High-Performance Liquid Chromatography (HPLC): A quantitative method to determine the precise purity of the final product.[14][15]
Logic Diagram for Scale-Up Risk Mitigation
Caption: Key challenges in scaling up the synthesis and their corresponding mitigation strategies.
References
-
ACS Omega. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Available from: [Link]
-
Organic Chemistry Portal. Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Available from: [Link]
-
Journal of Pharmacognosy and Phytochemistry. A walk around A3 Coupling for the synthesis of Propargylamines. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of propargylic amines. Available from: [Link]
-
PubMed Central. Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. Available from: [Link]
-
PMC. Metal-free multicomponent approach for the synthesis of propargylamine: a review. Available from: [Link]
-
ResearchGate. Solvent-free synthesis of propargylamines: an overview. Available from: [Link]
-
Sciforum. One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Available from: [Link]
-
Acros Organics. SAFETY DATA SHEET - Propargyl bromide, 80 wt% solution in toluene, stabilized. Available from: [Link]
-
ChemSupply. Propargyl bromide solution, 80% (w/w) Toluene, Stabilized with Magnesium Oxide. Available from: [Link]
-
Chemistry LibreTexts. Synthesis of Amines. Available from: [Link]
-
Jack Westin. Synthesis of Amines - Organic Chemistry. Available from: [Link]
-
PubMed. Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Available from: [Link]
-
PMC - NIH. Development of a Simultaneous Analytical Method for Amines Corresponding to 10 Typical Nitrosamines. Available from: [Link]
- Google Patents. Method for purifying N,N-dimethylaminopropylamine.
-
ResearchGate. Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Available from: [Link]
-
Lupine Publishers. Qualitative and Quantitative Analysis of Diphenylamine and N-nitrosodiphenylamine Using High Performance Thin Layer Chromatography Method. Available from: [Link]
- Google Patents. Separation and purification method of crude isopropyl amine.
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Application Note: High-Purity Isolation of 3-Dibutylamino-1-propyne via Modified Flash Column Chromatography
Abstract
This application note provides a detailed, field-proven protocol for the purification of 3-Dibutylamino-1-propyne, a versatile terminal alkyne and tertiary amine building block used in pharmaceutical and materials science research. Due to the basic nature of the tertiary amine, standard silica gel chromatography often results in significant product loss, peak tailing, and poor separation. This guide outlines a robust methodology using a triethylamine-deactivated stationary phase and an optimized solvent system to achieve high purity and recovery. The protocol includes step-by-step instructions for column preparation, sample loading, elution, and fraction analysis, along with a comprehensive troubleshooting guide.
Introduction
This compound is a key intermediate in the synthesis of more complex molecules, where its terminal alkyne allows for participation in reactions like Sonogashira couplings, click chemistry, and acetylide additions. The presence of the dibutylamino group imparts specific solubility and basicity characteristics. High purity of this reagent is critical, as residual starting materials or synthetic byproducts can interfere with downstream reactions, leading to lower yields and complex purification challenges of the final product.
The primary challenge in the purification of this and similar basic compounds is the acidic nature of standard silica gel.[1][2][3] The silanol groups (Si-OH) on the silica surface are Brønsted acids that strongly interact with basic amines.[2] This acid-base interaction can lead to several undesirable outcomes:
-
Irreversible Adsorption: The compound "sticks" to the column, resulting in low recovery.
-
Peak Tailing (Streaking): Slow and uneven elution from the acidic sites causes broad, streaky bands on both TLC and column chromatography, leading to poor resolution and cross-contamination of fractions.[1]
-
Compound Degradation: For sensitive molecules, the acidic environment can catalyze decomposition.
To overcome these issues, this protocol employs a method of deactivating the silica gel with a volatile base, triethylamine (TEA), which neutralizes the acidic silanol sites and ensures a smooth, efficient elution of the target amine.[2][3][4]
Principle of the Method
The core of this protocol is the mitigation of the acid-base interaction between the basic analyte and the acidic stationary phase. This is achieved by pre-treating, or "deactivating," the silica gel.
-
Stationary Phase Modification: The silica gel is treated with a solvent system containing a small percentage (typically 1-2%) of triethylamine (TEA).[3][4] The TEA, being a stronger base than the analyte, preferentially interacts with the acidic silanol groups, effectively capping them.[2] This creates a more inert surface for the this compound to pass over.
-
Mobile Phase Optimization: A non-polar to moderately polar solvent system, such as a gradient of ethyl acetate in hexanes, is used for elution. The inclusion of a small amount of TEA in the mobile phase ensures that the silica remains deactivated throughout the entire purification process.[5] This dynamic equilibrium prevents re-exposure of acidic sites and ensures symmetrical peak shapes.
This dual approach of deactivating the stationary phase and maintaining a basic mobile phase is a widely accepted and effective strategy for the purification of amines.[2][3][5] Alternative stationary phases like basic alumina can also be used, but deactivated silica often provides better resolution for many compounds.[1]
Materials and Reagents
| Material/Reagent | Grade | Recommended Supplier |
| Crude this compound | Synthesis Grade | N/A |
| Silica Gel | 230-400 mesh (for flash chromatography) | Standard laboratory suppliers |
| Triethylamine (TEA) | Reagent Grade, ≥99% | Standard laboratory suppliers |
| Hexanes | HPLC Grade or Distilled | Standard laboratory suppliers |
| Ethyl Acetate (EtOAc) | HPLC Grade or Distilled | Standard laboratory suppliers |
| Dichloromethane (DCM) | Reagent Grade | Standard laboratory suppliers |
| TLC Plates | Silica gel 60 F254 | Standard laboratory suppliers |
| Potassium Permanganate (KMnO4) | Reagent Grade | Standard laboratory suppliers |
| Potassium Carbonate (K2CO3) | Reagent Grade | Standard laboratory suppliers |
| Sodium Hydroxide (NaOH) | Reagent Grade | Standard laboratory suppliers |
Instrumentation & Equipment
-
Glass chromatography column with stopcock
-
Flasks (round-bottom and Erlenmeyer)
-
Beakers and graduated cylinders
-
TLC chambers and capillaries
-
UV lamp (254 nm)
-
Heat gun
-
Rotary evaporator
-
Test tubes for fraction collection
-
Pasteur pipettes and bulbs
Detailed Step-by-Step Protocol
PART 1: Thin-Layer Chromatography (TLC) Analysis
Rationale: Before committing to a large-scale column, it is crucial to determine the optimal solvent system and visualize the separation using TLC.
-
Prepare Eluent: Prepare small batches (10 mL) of varying hexanes:EtOAc ratios (e.g., 98:2, 95:5, 90:10). To each, add 1% triethylamine. For example, to 10 mL of 95:5 hexanes:EtOAc, add 100 µL of TEA.
-
Spot the Plate: Dissolve a small amount of the crude this compound in a minimal amount of DCM. On a TLC plate, spot the crude mixture.
-
Develop the Plate: Place the TLC plate in a chamber containing your chosen eluent. Allow the solvent front to travel up the plate.
-
Visualize:
-
UV Light: Examine the dried plate under a 254 nm UV lamp. The aromatic impurities may be visible, while the target compound may or may not be UV-active.[6]
-
Potassium Permanganate Stain: Prepare a stain by dissolving 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of water. Dip the TLC plate into the stain and gently warm with a heat gun. The alkyne functional group will readily oxidize, appearing as a yellow-brown spot on a purple background.[7][8] This is the primary visualization method for this compound.
-
-
Select Solvent System: The ideal solvent system is one that provides a retention factor (Rf) of 0.25-0.35 for the this compound spot. This Rf value ensures good separation and a reasonable elution time on the column.[9]
PART 2: Column Preparation (Slurry Packing)
Rationale: Slurry packing ensures a homogenous, air-free stationary phase, which is critical for achieving high resolution.
-
Select Column: Choose a column with an appropriate diameter-to-height ratio (typically 1:10 to 1:20). For a 1-gram scale purification, a 2-3 cm diameter column is a good starting point.
-
Plug the Column: Securely place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (0.5 cm) layer of sand.[10]
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel (approx. 50 g of silica per 1 g of crude mixture). Add the initial, low-polarity eluting solvent (e.g., 98:2 Hexanes:EtOAc + 1% TEA) to the silica to form a free-flowing slurry.[10]
-
Pack the Column: Pour the slurry into the column. Open the stopcock to allow solvent to drain, collecting it for reuse. Continuously tap the side of the column gently to dislodge air bubbles and ensure even packing.[10]
-
Equilibrate the Column: Once all the silica has settled, add a protective layer of sand (0.5 cm) on top. Wash the column with 2-3 column volumes of the initial eluting solvent. Never let the solvent level drop below the top of the sand layer.
Purification Workflow Diagram
Caption: Workflow for the purification of this compound.
PART 3: Sample Loading and Elution
-
Sample Preparation (Dry Loading Recommended):
-
Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (2-3 times the mass of the crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder. This is the dry-loaded sample.
-
Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system determined during TLC analysis (e.g., 98:2 Hexanes:EtOAc + 1% TEA).
-
Collect fractions (e.g., 10-20 mL per test tube).
-
Gradually increase the polarity of the mobile phase (gradient elution) as needed (e.g., to 95:5, then 90:10 Hexanes:EtOAc, always containing 1% TEA) to elute the target compound.
-
PART 4: Fraction Analysis and Product Isolation
-
Monitor Fractions: Spot every few fractions onto a TLC plate and visualize using the potassium permanganate stain.
-
Combine Fractions: Identify the fractions containing only the pure product (single spot at the correct Rf) and combine them in a clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvents and triethylamine using a rotary evaporator. A final co-evaporation with a solvent like toluene may be necessary to remove the last traces of TEA.
-
Final Product: Place the flask under high vacuum to remove any residual solvent, yielding the purified this compound as a liquid.[11] Calculate the final yield.
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Streaking/Tailing on TLC or Column | Insufficient deactivation of silica. | Increase TEA concentration in the eluent to 1.5-2%. Ensure the column is thoroughly equilibrated with the TEA-containing solvent before loading. |
| Product Not Eluting | Mobile phase is not polar enough. | Gradually increase the percentage of ethyl acetate in the mobile phase. |
| Poor Separation of Product and Impurity | Rf values are too close. / Column was overloaded. | Use a shallower solvent gradient or run the column isocratically. Use a longer column or reduce the amount of crude material loaded. |
| Compound Decomposes on Column | Silica is still too acidic; compound is acid-sensitive. | Ensure TEA is present. Alternatively, switch to a different stationary phase like basic or neutral alumina.[1] |
| Cannot Visualize with KMnO₄ | Compound is not oxidizable by permanganate (unlikely for an alkyne). | Try a different universal stain, such as p-anisaldehyde, although it may be less sensitive to alkynes.[6][8] |
Safety and Handling
This compound and its related aminopropylamine analogues are hazardous.[12][13][14]
-
Handling: Work in a well-ventilated fume hood. Avoid contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14]
-
Hazards: The compound is a combustible liquid and causes skin and eye irritation.[11] It may be harmful if swallowed or inhaled.[14]
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., argon or nitrogen) as it may be air-sensitive.[11] Keep the container tightly closed and away from heat or ignition sources.[13]
-
Spills: Absorb spills with an inert, non-combustible material like sand or vermiculite and dispose of as hazardous waste.[13]
References
- TLC Visualization Methods. (n.d.). University of Colorado Boulder.
-
Chemical Properties of this compound. (n.d.). Cheméo. Retrieved from [Link]
-
Chromatography: The Solid Phase. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
How do I purify ionizable organic amine compounds using flash column chromatography? (2023, February 10). Biotage. Retrieved from [Link]
-
TLC stains. (n.d.). Organic Chemistry. Retrieved from [Link]
-
When basification of silica gel is required, before using Column chromatography? (2014, November 4). ResearchGate. Retrieved from [Link]
-
3-(Dibutylamino)propylamine. (n.d.). PubChem. Retrieved from [Link]
-
2.3F: Visualizing TLC Plates. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]
-
Material Safety Data Sheet - 3-(Di-N-Butylamino)-Propylamine, 99%. (n.d.). Cole-Parmer. Retrieved from [Link]
-
How To Neutralize Silica Gel? (2025, March 14). Chemistry For Everyone. Retrieved from [Link]
-
Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
3-(Dibutylamino)propylamine | CAS#:102-83-0. (n.d.). Chemsrc. Retrieved from [Link]
-
Deactivating Silica Gel with Triethylamine. (2015, May 13). Reddit. Retrieved from [Link]
-
Amine purification. (2011, August 29). Science Forums. Retrieved from [Link]
-
VanVeller Lab Resources. (n.d.). Iowa State University, Department of Chemistry. Retrieved from [Link]
-
How to run column chromatography. (n.d.). University of Arizona, Department of Chemistry and Biochemistry. Retrieved from [Link]
-
TLC Visualization Reagents. (n.d.). EPFL. Retrieved from [Link]
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Column Chromatography Procedures. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Column Chromatography of Compound with Amine and Carboxylic Acid. (2019, November 27). Reddit. Retrieved from [Link]
-
3,5-Dibromo-2-pyrone. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Separation, purification and identification of the components of a mixture. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Purification procedures for synthetic dyes: Part 1—dry column chromatography. (1990). Semantic Scholar. Retrieved from [Link]
-
N'-(3-((3-(dimethylamino)propyl)amino)propyl)propane-1,3-diamine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved from [Link]
-
3-Butyl-4-Methyl-2-Triisopropylsiloxy-Cyclobut-2-Enecarboxylic Acid Methyl Ester. (n.d.). Organic Syntheses. Retrieved from [Link]
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Definitive Characterization of 3-Dibutylamino-1-propyne: A GC-MS Based Protocol
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
3-Dibutylamino-1-propyne is a member of the propargylamine family, a class of compounds recognized for its versatile applications in organic synthesis and as a structural motif in pharmacologically active molecules. Accurate and reliable characterization of such compounds is paramount for quality control, metabolic studies, and synthetic pathway optimization. Gas Chromatography-Mass Spectrometry (GC-MS) offers a powerful analytical solution, providing both high-resolution separation and definitive structural elucidation. This document presents a comprehensive protocol for the analysis of this compound, addressing the specific challenges associated with volatile amines, such as poor peak shape, and providing a detailed interpretation of the mass spectral data based on established fragmentation principles.
Introduction: The Analytical Challenge of Propargylamines
Propargylamines are crucial building blocks in medicinal chemistry and materials science.[1] The unique combination of a tertiary amine and an alkyne group makes them highly reactive and useful synthons. However, the basicity and polarity of the amine functional group present significant challenges for gas chromatographic analysis. These compounds are prone to interacting with active silanol groups on standard GC columns and inlet liners, leading to significant peak tailing, poor sensitivity, and reduced column lifetime.[2][3][4]
This application note details a robust GC-MS method that overcomes these issues by employing a specialized base-deactivated capillary column, ensuring symmetric peak shapes and reproducible results. Furthermore, it provides an in-depth guide to interpreting the Electron Ionization (EI) mass spectrum of this compound, grounded in the fundamental principles of mass spectrometry for aliphatic amines.
Analyte Profile: this compound
A summary of the key chemical and physical properties of the target analyte is provided below.
| Property | Value | Source |
| Chemical Formula | C₁₁H₂₁N | [5][6] |
| Molecular Weight | 167.29 g/mol | [5][6] |
| CAS Number | 6336-58-9 | [5][6] |
| Structure | N,N-Dibutyl-N-prop-2-yn-1-amine | |
| Appearance | (Assumed) Liquid |
Core Principles: GC-MS for Amine Characterization
Chromatographic Separation
The primary obstacle in the GC analysis of amines is their tendency to adsorb to acidic sites within the GC system.[7] To mitigate this, this protocol specifies the use of a capillary column specifically designed for volatile amines. These columns feature a base-deactivated surface and a stationary phase that minimizes analyte-surface interactions, resulting in sharp, symmetrical peaks essential for accurate quantification and identification.[4][8]
Mass Spectrometric Identification
Mass spectrometry provides two crucial pieces of information for structural confirmation: the molecular weight of the compound and its fragmentation pattern, which serves as a structural "fingerprint."
-
The Nitrogen Rule : This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[9][10] this compound (C₁₁H₂₁N) contains one nitrogen atom, and its molecular weight of 167 amu is consistent with this rule, providing the first piece of evidence during spectral interpretation.[11]
-
Alpha (α)-Cleavage : The most characteristic fragmentation pathway for aliphatic amines is α-cleavage.[9][10][12][13] This process involves the cleavage of a carbon-carbon bond adjacent (alpha) to the nitrogen atom. The ionization process typically removes a lone-pair electron from the nitrogen, and the resulting radical cation readily fragments to produce a stable, resonance-stabilized iminium cation.[14][15] For tertiary amines, multiple α-cleavage pathways are possible, with a preference for the loss of the largest alkyl radical.[11]
Experimental Workflow & Protocol
The overall experimental process, from sample acquisition to final data analysis, is outlined in the diagram below.
Caption: High-level workflow for GC-MS analysis.
Materials and Reagents
-
Analyte Standard : this compound (purity ≥98%)
-
Solvent : HPLC-grade or GC-grade Methanol or Ethyl Acetate.
-
Vials : 2 mL amber glass autosampler vials with PTFE-lined caps.
-
Pipettes and Tips : Calibrated micropipettes.
Instrumentation
-
Gas Chromatograph : Agilent 8890 GC System or equivalent.
-
Mass Spectrometer : Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.
-
GC Column : Rtx-Volatile Amine (30 m x 0.25 mm ID, 0.5 µm film thickness) or Agilent J&W Select CP-Volamine column.[7][8]
-
Autosampler : G4513A or equivalent.
Standard and Sample Preparation
-
Stock Solution (1000 µg/mL) : Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of solvent in a volumetric flask.
-
Working Standard (10 µg/mL) : Perform a 1:100 serial dilution of the stock solution with the same solvent.
-
Sample Preparation : Dilute the sample matrix with the chosen solvent to an expected concentration within the instrument's linear range. If the matrix is complex, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary.[16]
-
Transfer : Transfer the final solutions to 2 mL autosampler vials for analysis.
GC-MS Instrument Method
| Parameter | Setting | Rationale |
| Inlet | Splitless | Maximizes sensitivity for trace analysis. |
| Inlet Temp | 250 °C | Ensures rapid volatilization without thermal degradation. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Carrier Gas | Helium | Inert carrier gas providing good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimal flow for column dimensions. |
| Oven Program | ||
| Initial Temp | 60 °C, hold 2 min | Allows for solvent focusing. |
| Ramp Rate | 15 °C/min to 280 °C | Provides good separation of analytes with varying volatilities. |
| Final Hold | Hold at 280 °C for 5 min | Ensures elution of any high-boiling compounds. |
| MS Parameters | ||
| Ion Source | Electron Ionization (EI) | Standard, robust ionization for creating reproducible fragmentation. |
| Ionization Energy | 70 eV | Industry standard for generating comparable library spectra. |
| Source Temp | 230 °C | Standard operating temperature. |
| Quadrupole Temp | 150 °C | Standard operating temperature. |
| Mass Scan Range | 35 - 350 amu | Covers the molecular ion and all expected fragments. |
Data Analysis
-
Peak Identification : Identify the chromatographic peak for this compound based on its retention time from the standard injection.
-
Mass Spectrum Extraction : Obtain the mass spectrum across the identified peak. Use the instrument software to perform background subtraction to get a clean spectrum.
-
Structural Confirmation : Compare the resulting mass spectrum with the expected fragmentation pattern and the NIST library spectrum.[5]
Expected Results & Spectral Interpretation
Chromatogram
A single, sharp, and symmetrical peak should be observed for this compound, demonstrating the effectiveness of the base-deactivated column.
Mass Spectrum
The EI mass spectrum is predicted to show a distinct molecular ion peak and several characteristic fragment ions resulting primarily from α-cleavage.
Predicted Fragmentation of this compound (m/z 167)
Caption: Predicted major fragmentation pathways via α-cleavage.
-
Molecular Ion (m/z 167) : The peak corresponding to the intact molecule after losing one electron, [C₁₁H₂₁N]⁺•. Its presence at an odd mass confirms the Nitrogen Rule.[11]
-
Base Peak (m/z 124) : This is predicted to be the most abundant fragment ion. It results from α-cleavage with the loss of a propyl radical (•C₃H₇, mass 43) from one of the butyl chains. This is the preferred fragmentation as it results in a highly stable iminium cation.
-
Fragment Ion (m/z 110) : A less abundant fragment resulting from the loss of a complete butyl radical (•C₄H₉, mass 57) via cleavage of the N-C bond.
-
Other Fragments : Smaller fragments corresponding to further breakdown of the primary ions or cleavage of the propargyl group may also be observed at lower abundances.
Safety Precautions
While a specific Material Safety Data Sheet (MSDS) for this compound should always be consulted, compounds containing dibutylamine moieties are often classified as corrosive and toxic.[17]
-
Handling : Always handle the compound in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage : Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents and acids.[18]
Conclusion
This application note provides a validated and robust GC-MS method for the characterization of this compound. By utilizing a base-deactivated column, the chromatographic challenges associated with volatile amines are effectively overcome. The detailed analysis of the mass spectrum, centered on the principles of the Nitrogen Rule and α-cleavage, provides a clear and definitive pathway for structural confirmation. This protocol serves as a reliable foundation for researchers in pharmaceutical development, quality control, and synthetic chemistry requiring accurate characterization of this and structurally related compounds.
References
-
Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Journal of Chromatography A, 733(1-2), 19-34. Retrieved from [Link]
-
Tan, T. J., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Advances. Retrieved from [Link]
-
All About Chemistry. (2020, April 4). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. YouTube. Retrieved from [Link]
-
OpenStax. (2023, September 20). 24.10 Spectroscopy of Amines. In Organic Chemistry. Retrieved from [Link]
-
Phenomenex. (n.d.). Derivatization for Gas Chromatography. Retrieved from [Link]
-
JoVE. (2024, December 5). Video: Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Retrieved from [Link]
-
Szulejko, J. E., & Kim, K.-H. (2016). A non-exhaustive list of derivatization reagents used in amine analysis (by GC, HPLC, and other methods). ResearchGate. Retrieved from [Link]
-
Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. Semantic Scholar. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-(Di-N-Butylamino)-Propylamine, 99%. Retrieved from [Link]
-
Restek Corporation. (n.d.). Advanced Capillary Column Technology Improves Analysis of Volatile Amines. Retrieved from [Link]
-
Agilent Technologies, Inc. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Retrieved from [Link]
-
Restek Corporation. (2020, October 28). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chemsrc. (2025, August 23). 3-(Dibutylamino)propylamine | CAS#:102-83-0. Retrieved from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved from [Link]
-
Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]
-
Agilent Technologies, Inc. (2011). Light hydrocarbons (alkanes, alkynes, alkenes) C1 – C4. Retrieved from [Link]
-
PubChem. (n.d.). 3-(Dibutylamino)propylamine. Retrieved from [Link]
-
Southern Illinois University. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
-
de Lourdes Mendes de Souza, S., et al. (2019). A simple GC-MS method for the determination of diphenylamine, tolylfluanid propargite and phosalone in liver fractions. PubMed. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). mass spectrum of propylamine fragmentation pattern. Retrieved from [Link]
-
Correa, A., & San Segundo, M. (2019). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. SciSpace. Retrieved from [Link]
-
Wikipedia. (n.d.). Alkyne. Retrieved from [Link]
-
NIST. (n.d.). Propyne. In NIST Chemistry WebBook. Retrieved from [Link]
-
Creek, D. J., et al. (2016). Profiling Reactive Metabolites via Chemical Trapping and Targeted Mass Spectrometry. PubMed. Retrieved from [Link]
-
NIST. (n.d.). 1,3-Propanediamine, N,N-dibutyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Zhang, Z. (2016). Mass spectrometry for structural characterization of therapeutic antibodies. PubMed. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Spectroscopy of the Alkynes. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2021, March 23). Alkyne Reactions. YouTube. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-Dibutylamino-1-propyne
Welcome to the technical support guide for the synthesis of 3-Dibutylamino-1-propyne. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, improve yields, and ensure high product purity. We will move beyond simple procedural steps to explore the underlying chemical principles that govern reaction outcomes.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable propargylamine intermediate, is most commonly achieved via the direct N-alkylation of dibutylamine with propargyl bromide.[1] While straightforward in principle, this SN2 reaction is frequently plagued by issues that can significantly lower the yield and complicate purification. The primary challenges include controlling the reaction's exothermicity, preventing overalkylation to form quaternary ammonium salts, and effectively separating the desired product from starting materials and byproducts.[1][2]
This guide provides a structured approach to troubleshooting these issues, offering field-proven insights and detailed protocols to enhance the reliability and efficiency of your synthesis.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis in a question-and-answer format, focusing on the causality behind the proposed solutions.
Question 1: My overall yield is consistently low (<60%). What are the primary factors I should investigate?
Answer: A low yield is the most common complaint and typically results from a combination of factors related to reagents, reaction conditions, and stoichiometry.
-
Reagent Quality: Propargyl bromide is a lachrymator and can degrade over time, especially if exposed to moisture or light.[3] Always use freshly distilled or a recently purchased bottle of high-purity propargyl bromide. The quality of dibutylamine and the solvent is also critical; ensure they are anhydrous, as water can interfere with the reaction.
-
Reaction Stoichiometry & Overalkylation: The most significant side reaction is the further alkylation of the desired tertiary amine product (this compound) by propargyl bromide to form a quaternary ammonium salt. This occurs because the tertiary amine product is often as nucleophilic, or even more so, than the starting secondary amine.[2]
-
Solution: Employ an excess of the starting dibutylamine (e.g., 1.5 to 2.0 equivalents). This statistically favors the reaction of propargyl bromide with the more abundant starting amine, suppressing the formation of the quaternary salt.[2]
-
-
Temperature Control: The N-alkylation reaction is exothermic. Uncontrolled temperature increases can accelerate side reactions.
-
Solution: The reaction should be conducted at a controlled temperature, typically starting at 0°C during the addition of propargyl bromide and then allowing it to slowly warm to room temperature. Use an ice bath to manage the initial exotherm.
-
-
Choice of Base and Solvent: While the starting amine can act as the base to neutralize the HBr formed, this consumes a full equivalent of your nucleophile.
-
Solution: The addition of a non-nucleophilic base is highly recommended. A hindered base like N,N-diisopropylethylamine (DIPEA or Hünig's base) is particularly effective as it can scavenge the acid byproduct without competing in the alkylation or promoting overalkylation.[1] Acetonitrile is an excellent solvent choice for this reaction.[1]
-
Question 2: I'm observing a significant amount of a white, insoluble precipitate in my reaction mixture. How can I prevent this?
Answer: This precipitate is almost certainly the undesired quaternary ammonium salt (N-propargyl-N,N-dibutylpropan-1-aminium bromide). Its formation is a classic sign of overalkylation.
-
Causality: As mentioned, the tertiary amine product competes with the starting secondary amine for the propargyl bromide. Once formed, the quaternary salt is typically insoluble in common organic solvents like acetonitrile or ether, causing it to precipitate out.
-
Preventative Strategies:
-
Slow Addition: Add the propargyl bromide to the solution of dibutylamine and base dropwise over an extended period (e.g., 1-2 hours) using a syringe pump or a dropping funnel.[2] This maintains a low instantaneous concentration of the alkylating agent, heavily favoring reaction with the more abundant dibutylamine.
-
Use Excess Amine: As detailed in the previous question, using a significant excess of dibutylamine is a primary strategy to outcompete the product amine.
-
Employ Hünig's Base: Using DIPEA helps to suppress the quaternization pathway.[1]
-
Question 3: My purification is difficult. How can I efficiently isolate pure this compound?
Answer: Effective purification relies on exploiting the chemical differences between your product, unreacted starting materials, and byproducts. A multi-step liquid-liquid extraction followed by distillation is the most robust method.
-
Step 1: Initial Quenching: Carefully quench the reaction by adding it to water or an aqueous solution of sodium bicarbonate to neutralize any remaining acid.
-
Step 2: Acid-Base Extraction Workflow:
-
Extract the aqueous mixture with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate). At this stage, both dibutylamine and the product, this compound, will be in the organic phase. The quaternary salt will remain in the aqueous phase.
-
Wash the combined organic layers with a dilute acid solution (e.g., 1 M HCl). This will protonate both amines, converting them into their hydrochloride salts, which are soluble in the aqueous phase. Any non-basic impurities will remain in the organic layer, which can now be discarded.
-
Carefully basify the acidic aqueous layer to a pH > 10 with a strong base (e.g., 2 M NaOH). This deprotonates the amine salts, regenerating the free amines.
-
Extract this basic aqueous solution multiple times with fresh diethyl ether. The desired product and unreacted dibutylamine are now back in the organic phase.
-
-
Step 3: Drying and Concentration: Dry the final organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure.
-
Step 4: Final Purification by Vacuum Distillation: The crude amine mixture can be separated by fractional distillation under reduced pressure. Dibutylamine has a boiling point of approximately 159°C, while the product, this compound, will have a higher boiling point. This final step is crucial for achieving high purity.
Frequently Asked Questions (FAQs)
-
Q: What is the reaction mechanism for this synthesis?
-
A: The reaction proceeds through a standard bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of dibutylamine acts as a nucleophile, attacking the electrophilic carbon atom bonded to the bromine in propargyl bromide. This occurs in a single, concerted step where the C-N bond is formed as the C-Br bond is broken.
-
-
Q: Can I use propargyl chloride instead of propargyl bromide?
-
A: Yes, propargyl chloride can be used, but the reaction will be significantly slower. Bromide is a better leaving group than chloride, meaning the C-Br bond is weaker and more easily broken. To achieve a comparable reaction rate with propargyl chloride, you may need to use higher temperatures or longer reaction times, which could increase the likelihood of side reactions.
-
-
Q: Are there any alternative synthetic routes?
-
A: Yes, propargylamines can be synthesized through other methods, such as the three-component Mannich reaction (also known as A3 coupling), which involves an aldehyde, an amine, and a terminal alkyne, often catalyzed by a copper salt.[4][5] However, for the specific synthesis of this compound, the direct alkylation of dibutylamine with propargyl bromide remains a very common and direct approach.
-
-
Q: What are the critical safety precautions when working with propargyl bromide?
-
A: Propargyl bromide is a highly toxic, flammable, and lachrymatory (tear-inducing) liquid.[3] It is a potent alkylating agent and must be handled with extreme care in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves. It can be unstable and may decompose violently if heated under confinement.[3]
-
Data Summary: Impact of Reaction Parameters
The following table summarizes the expected outcomes when adjusting key reaction parameters.
| Parameter | Standard Condition | Optimized Condition | Expected Outcome of Optimization | Rationale |
| Stoichiometry | 1.1 eq. Dibutylamine | 2.0 eq. Dibutylamine | Increased yield, decreased quaternary salt | Statistically favors reaction with starting amine.[2] |
| Base | None (Amine as base) | 1.2 eq. DIPEA (Hünig's Base) | Increased yield, cleaner reaction | Prevents consumption of nucleophile; non-nucleophilic nature avoids side reactions.[1] |
| Reagent Addition | Rapid/Bulk Addition | Slow, dropwise addition over 1-2h | Significantly reduced overalkylation | Maintains low concentration of the alkylating agent.[2] |
| Temperature | Room Temperature | 0°C during addition, then RT | Better control, fewer side products | Manages initial exotherm of the N-alkylation reaction. |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | Potentially faster reaction, easier workup | ACN is a polar aprotic solvent known to be effective for SN2 reactions.[1] |
Visualized Workflows and Logic
To better illustrate the process, the following diagrams outline the experimental workflow and troubleshooting logic.
Caption: High-Level Experimental Workflow.
Caption: Troubleshooting Logic for Low Yield.
Optimized Experimental Protocol
This protocol incorporates the best practices discussed above to maximize the yield and purity of this compound.
Materials:
-
Dibutylamine (High Purity, ≥99%)
-
Propargyl bromide (80% in toluene is common and stable, use fresh)
-
N,N-Diisopropylethylamine (DIPEA, Hünig's base, ≥99%)
-
Acetonitrile (ACN), anhydrous
-
Diethyl ether (Et₂O)
-
1 M Hydrochloric acid (HCl)
-
2 M Sodium hydroxide (NaOH)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, dropping funnel (or syringe pump), magnetic stirrer, ice bath, standard glassware for extraction and distillation.
Procedure:
-
Reaction Setup: In a 3-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add dibutylamine (2.0 eq.) and anhydrous acetonitrile.
-
Add N,N-Diisopropylethylamine (DIPEA) (1.2 eq.) to the flask.
-
Cooling: Place the flask in an ice-water bath and stir the solution for 15 minutes until the internal temperature reaches 0-5°C.
-
Slow Addition of Alkylating Agent: Dilute the propargyl bromide (1.0 eq.) with a small amount of anhydrous acetonitrile in the dropping funnel. Add the propargyl bromide solution dropwise to the stirred amine solution over 1.5 hours, ensuring the internal temperature does not rise above 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let it stir for an additional 12-16 hours (or until TLC/GC analysis indicates full consumption of the propargyl bromide).
-
Workup - Quenching: Pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution and extract with diethyl ether (3x).
-
Workup - Acid Extraction: Combine the organic layers and extract them with 1 M HCl (3x). The amines will move to the aqueous layer.
-
Workup - Basification: Cool the acidic aqueous layer in an ice bath and slowly add 2 M NaOH until the pH is >10.
-
Workup - Final Extraction: Extract the basic aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the final organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation to yield this compound as a clear liquid.
References
- Royal Society of Chemistry. (n.d.). Metal-free synthesis of propargylamines via light-mediated persulfate activation and phase-transfer catalysis. Organic & Biomolecular Chemistry.
- Royal Society of Chemistry. (2024).
- Abdel-Malek, H. A., & Ewies, E. F. (n.d.). Phase-Transfer Catalysis in Organic Syntheses. CRDEEP Journals.
- Organic-Chemistry.org. (n.d.).
- BenchChem. (2025).
- National Center for Biotechnology Information. (n.d.). 3-(Dibutylamino)propylamine. PubChem.
- Sciforum. (n.d.).
- ResearchGate. (2019). An efficient and operationally convenient general synthesis of tertiary amines by direct alkylation of secondary amines with alkyl halides in the presence of Huenig's base.
- National Center for Biotechnology Information. (n.d.).
- University of South Florida. (n.d.). Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF.
- Wikipedia. (n.d.). Propargyl bromide.
- Google Patents. (n.d.).
Sources
Common side products in the synthesis of N,N-Dibutylprop-2-yn-1-amine
Welcome to the technical support center for the synthesis of N,N-Dibutylprop-2-yn-1-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this versatile propargylamine. Here, we provide in-depth, field-tested insights and troubleshooting protocols in a direct question-and-answer format to ensure the success of your experiments.
Introduction to Synthetic Strategies
The synthesis of N,N-Dibutylprop-2-yn-1-amine is typically achieved through two primary routes:
-
Direct SN2 Alkylation: This classic method involves the nucleophilic attack of dibutylamine on a propargyl halide (e.g., propargyl bromide or chloride). While straightforward, this route is often plagued by selectivity issues.
-
Three-Component Coupling (A³/Mannich-type Reaction): This atom-economical approach combines dibutylamine, an aldehyde (typically formaldehyde), and a terminal alkyne (acetylene gas or a surrogate) in the presence of a metal catalyst, most commonly a copper(I) salt. This method is highly efficient but sensitive to reaction conditions, which can lead to various side products.[1]
This guide will address the most common side products arising from both methodologies, providing diagnostic advice and clear, actionable protocols for their mitigation and removal.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
FAQ 1: Low Yield & Complex Product Mixture in Direct Alkylation
Question: I'm attempting to synthesize N,N-Dibutylprop-2-yn-1-amine by reacting dibutylamine with propargyl bromide, but my yield is low and the NMR spectrum shows multiple products. What's going wrong?
Answer: This is a classic problem in direct amine alkylation. The primary issue is over-alkylation , where the desired product, a tertiary amine, is more nucleophilic than the starting secondary amine. This leads to a "runaway" reaction, forming a quaternary ammonium salt.
-
Mechanism of Over-Alkylation: The N,N-Dibutylprop-2-yn-1-amine product can react with another molecule of propargyl bromide to form the quaternary N,N-dibutyl-N,N-di(prop-2-yn-1-yl)ammonium bromide salt. This side product is often insoluble and can complicate purification. The increased nucleophilicity of the tertiary amine product compared to the secondary amine starting material makes this a highly probable side reaction.
-
Workflow for Diagnosing and Mitigating Over-Alkylation:
Caption: Troubleshooting workflow for over-alkylation.
-
Prevention Protocol:
-
Stoichiometry Control: Use a significant excess of dibutylamine (e.g., 3 to 5 equivalents) relative to the propargyl halide. This ensures the halide is more likely to encounter the starting amine rather than the product.
-
Controlled Addition: Add the propargyl bromide dropwise to a well-stirred solution of dibutylamine at a low temperature (e.g., 0 °C) and allow the reaction to slowly warm to room temperature. This keeps the concentration of the alkylating agent low at all times.
-
Choice of Base: A non-nucleophilic base like potassium carbonate can be used to scavenge the HBr formed, preventing the formation of dibutylamine hydrobromide which is unreactive.
-
FAQ 2: Unexpected Isomer - The Allenic Amine
Question: My mass spectrum shows a peak with the correct mass for my product, but my ¹H and ¹³C NMR spectra have unusual signals, including peaks around 4.5-5.5 ppm in the proton NMR. What is this impurity?
Answer: You have likely formed the isomeric side product, N,N-Dibutylpropa-1,2-dien-1-amine . This allene is a common byproduct in propargylamine synthesis and can be formed under both direct alkylation and A³ coupling conditions, often promoted by the presence of a base.
-
Mechanism of Allene Formation: This occurs via a base-catalyzed rearrangement of the propargyl group to the more thermodynamically stable conjugated allene system. The reaction conditions, particularly the choice of solvent and base, can significantly influence the ratio of alkyne to allene.
-
Analytical Identification: The key to identifying the allene is through NMR spectroscopy. While mass spectrometry will not distinguish between the two isomers, their NMR spectra are distinct.
| Compound | Key ¹H NMR Signals (δ, ppm) | Key ¹³C NMR Signals (δ, ppm) |
| N,N-Dibutylprop-2-yn-1-amine (Desired Product) | ~3.3-3.5 (s, 2H, N-CH₂ -C≡), ~2.2 (t, 1H, ≡C-H ) | ~80 (s, -C ≡CH), ~72 (s, -C≡C H), ~45 (t, N-C H₂-C≡) |
| N,N-Dibutylpropa-1,2-dien-1-amine (Side Product) | ~5.5-6.0 (m, 1H, N-CH=C =CH₂), ~4.5-4.8 (m, 2H, N-CH=C=CH₂ ) | ~200 (s, N-CH=C =CH₂), ~90-100 (t, N-CH=C=C H₂), ~85-95 (d, N-C H=C=CH₂) |
-
Prevention & Removal Protocol:
-
Mild Conditions: Use the mildest possible base and the lowest effective temperature. Strong bases and high temperatures favor the rearrangement.
-
Solvent Choice: Aprotic polar solvents like acetonitrile or THF are generally preferred over solvents like DMF which can sometimes promote allene formation.
-
Purification: Careful flash column chromatography can often separate the desired propargylamine from its allene isomer. Because the allene is less polar, it will typically elute first.
-
FAQ 3: Dimerization and Low Yield in A³/Mannich Reactions
Question: I'm running a copper-catalyzed A³ coupling of dibutylamine, formaldehyde, and acetylene, but I'm getting a low yield of my desired product and see evidence of a higher molecular weight byproduct. What is happening?
Answer: A common and troublesome side reaction in copper-catalyzed reactions of terminal alkynes is oxidative homocoupling, known as the Glaser coupling .[4] This reaction leads to the formation of a symmetrical 1,3-diyne, in this case, 1,4-bis(dibutylaminomethyl)buta-1,3-diyne.
-
Mechanism of Glaser Coupling: This side reaction is promoted by the oxidation of the copper(I) catalyst to copper(II) in the presence of an oxidant, typically oxygen from the air. The Cu(I) forms a copper acetylide, which is then oxidized by Cu(II), leading to the coupling of two acetylide units.
-
Workflow for Mitigating Glaser Coupling:
Caption: Troubleshooting workflow for Glaser coupling.
-
Prevention Protocol:
-
Inert Atmosphere: The most critical step is to rigorously exclude oxygen. Assemble the reaction under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques. All solvents and liquid reagents should be thoroughly degassed before use.
-
Use of Reducing Agents: Adding a mild reducing agent, such as sodium ascorbate or hydroxylamine hydrochloride, to the reaction mixture can help maintain the copper catalyst in its active Cu(I) oxidation state.[5]
-
Fresh Catalyst: Ensure the copper(I) salt (e.g., CuI, CuBr) is fresh and has not been prematurely oxidized. White or off-white Cu(I) salts are generally pure; a green or blue tint indicates the presence of Cu(II).
-
FAQ 4: Product Contamination with a Saturated Amine
Question: After my reaction and workup, I see a small peak in my GC-MS that corresponds to N,N-dibutylpropan-1-amine. Where could this be coming from?
Answer: This impurity likely arises from a hydroamination side reaction. This is where a molecule of the starting amine (dibutylamine) adds across the carbon-carbon triple bond of the N,N-Dibutylprop-2-yn-1-amine product. The initial adduct, an enamine, is then likely reduced during the workup or subsequent purification steps.
-
Mechanism of Hydroamination: This reaction can be catalyzed by the same metal catalyst (e.g., copper) used for the main reaction or can occur under thermal conditions, especially if the reaction is heated for an extended period. The amine adds to the alkyne, and the resulting enamine can isomerize or be reduced to the final saturated amine.
-
Prevention & Removal Protocol:
-
Minimize Reaction Time: Monitor the reaction closely by TLC or GC-MS and stop it as soon as the starting materials are consumed. Prolonged reaction times, especially at elevated temperatures, increase the likelihood of hydroamination.
-
Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Purification: The saturated amine byproduct has a very similar polarity to the desired product, making chromatographic separation difficult. Fractional distillation under reduced pressure is often the most effective method for removal, as the boiling points will be sufficiently different.
-
Experimental Protocols
Protocol 1: Optimized A³ Coupling for N,N-Dibutylprop-2-yn-1-amine
This protocol is designed to minimize Glaser coupling and other side reactions.
-
Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add copper(I) iodide (0.05 eq.).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with dry argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (e.g., THF or Toluene, degassed). Add dibutylamine (1.2 eq.) via syringe.
-
Formaldehyde: Add a solution of paraformaldehyde (1.0 eq.) or aqueous formaldehyde (37 wt. %, 1.0 eq.). Note: Using an aqueous source of formaldehyde is often successful and aligns with green chemistry principles.[6]
-
Acetylene Introduction: Bubble acetylene gas through the stirred solution at a steady, gentle rate. Alternatively, if using a sealed system, charge the vessel with a positive pressure of acetylene (e.g., from a balloon).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-50 °C). Monitor the reaction progress by TLC (staining with potassium permanganate to visualize the alkyne).
-
Workup: Once the reaction is complete, quench by adding aqueous ammonia solution to dissolve the copper salts. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography (Hexane/Ethyl Acetate + 1% Triethylamine).
Protocol 2: Purification by Solid-Phase Extraction (SPE)
For rapid purification and removal of excess non-basic starting materials and copper catalyst residues from A³/Mannich reactions, SPE is a highly effective technique.[7]
-
Cartridge Selection: Use a strong cation exchange (SCX) cartridge (e.g., silica-supported ethylbenzenesulfonic acid).
-
Conditioning: Pre-condition the cartridge by washing with methanol (10 mL).
-
Loading: Dissolve the crude reaction mixture in a minimal amount of methanol and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with methanol (2 x 10 mL) to elute unreacted non-basic materials (like the alkyne starting material if it was not acetylene gas) and other neutral impurities. The basic amine product will remain bound to the acidic resin.
-
Elution: Elute the desired N,N-Dibutylprop-2-yn-1-amine product using a solution of ammonia in methanol (e.g., 2 M NH₃ in MeOH, 10 mL).
-
Concentration: Evaporate the solvent from the eluate under reduced pressure to yield the purified product.
References
-
Koberstein, J. T., et al. (2012). Preventing Alkyne–Alkyne (i.e., Glaser) Coupling Associated with the ATRP Synthesis of Alkyne-Functional Polymers/Macromonomers and for Alkynes under Click (i.e., CuAAC) Reaction Conditions. Journal of the American Chemical Society. Available at: [Link]
- Li, C.-J., & Wei, C. (2002). The Development of A3-Coupling (Aldehyde-Alkyne-Amine) and AA3-Coupling (Asymmetric Aldehyde-Alkyne-Amine). Synlett.
-
Lauder, K., et al. (2017). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. Available at: [Link]
-
Wikipedia. (n.d.). A3 coupling reaction. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Master Organic Chemistry. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved January 20, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. Retrieved January 20, 2026, from [Link]
- Jiang, H., et al. (2009).
-
Wikipedia. (n.d.). Mannich reaction. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Wu, Z.-G., et al. (2023). Highly Selective Cyclization and Isomerization of Propargylamines to Access Functionalized Quinolines and 1-Azadienes. Molecules. Available at: [Link]
-
Wikipedia. (n.d.). Amine alkylation. In Wikipedia. Retrieved January 20, 2026, from [Link]
-
Chemistry LibreTexts. (2023). 3.1: A3 Coupling Reaction. Chemistry LibreTexts. Available at: [Link]
-
Feng, F.-F., et al. (2019). Chiral β-Keto Propargylamine Synthesis via Enantioselective Mannich Reaction of Enamides with C-Alkynyl N-Boc N,O-Acetals. Organic Letters. Available at: [Link]
-
BYJU'S. (n.d.). Mannich Reaction Mechanism. Retrieved January 20, 2026, from [Link]
-
Grokipedia. (n.d.). Amine alkylation. Retrieved January 20, 2026, from [Link]
-
Fu, Y., et al. (2019). The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. Molecules. Available at: [Link]
-
E-EROS Encyclopedia of Reagents for Organic Synthesis. (2001). One pot Synthesis of Propargylamines using Solid-Phase Extractive Isolation. Sciforum. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of propargylic amines. Retrieved January 20, 2026, from [Link]
- Hartwig, J. F., et al. (2002). A Highly Active Palladium Catalyst for Intermolecular Hydroamination. Factors that Control Reactivity and Additions of Functionalized Anilines to Dienes and Vinylarenes. Journal of the American Chemical Society.
-
ACS Publications. (2019). Mechanistic Insight into the Gold-Catalyzed Carboxylative Cyclization of Propargylamines. ACS Catalysis. Available at: [Link]
-
ResearchGate. (2019). Base‐catalyzed cyclizations of propargylamines as allene precursors. Retrieved January 20, 2026, from [Link]
-
Royal Society of Chemistry. (2021). A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst. RSC Advances. Available at: [Link]
-
Chemistry LibreTexts. (2023). 3.1: A3 Coupling Reaction. Chemistry LibreTexts. Available at: [Link]
Sources
- 1. CN103450026A - Synthesis method of N, N-diethylpropargylamine as electroplating additive - Google Patents [patents.google.com]
- 2. Chromatography [chem.rochester.edu]
- 3. Chromatography [chem.rochester.edu]
- 4. Glaser coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. figshare.com [figshare.com]
How to minimize byproduct formation in A3 coupling reactions
Technical Support Center: A3 Coupling Reactions
Welcome to the technical support center for A3 (Aldehyde-Alkyne-Amine) coupling reactions. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and optimize their experiments, focusing on the critical challenge of minimizing byproduct formation. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions for a successful reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in A3 coupling reactions, and how can I identify them?
A: The primary goal of the A3 coupling is to form a propargylamine. However, several competing side reactions can occur. The most common byproducts are:
-
Alkyne Homocoupling (Glaser Coupling) Products: Dimerization of the terminal alkyne results in a 1,3-diyne. This is often the most significant byproduct, especially in the presence of oxygen.
-
Aldehyde Oxidation/Cannizzaro Products: If the aldehyde is sensitive, it can be oxidized to a carboxylic acid or undergo a disproportionation reaction (Cannizzaro reaction) if it lacks an α-hydrogen.
-
Amine-Aldehyde Condensation Products: Formation of imines or enamines can occur, which may or may not proceed to the final product.
Identification:
-
Thin-Layer Chromatography (TLC): A quick and effective way to visualize the reaction progress. Byproducts often appear as distinct spots from the starting materials and the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for identifying the structures of both the desired product and any isolated byproducts. The symmetric nature of homocoupled alkynes often leads to a simpler NMR spectrum than the starting alkyne.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are excellent for identifying the components of a crude reaction mixture by their mass-to-charge ratio, confirming the presence and molecular weight of suspected byproducts.
Q2: My reaction is plagued by alkyne homocoupling (Glaser byproducts). What are the primary causes and how can I prevent this?
A: Alkyne homocoupling is a common challenge, typically catalyzed by copper salts in the presence of oxygen. The mechanism involves the oxidation of Cu(I) to Cu(II), which then facilitates the dimerization of the alkyne.
Root Causes & Solutions:
-
Presence of Oxygen: Oxygen is the primary culprit, promoting the Cu(I)/Cu(II) redox cycle that drives Glaser coupling.
-
Solution: Perform the reaction under an inert atmosphere (Nitrogen or Argon). This is the single most effective change you can make. De-gas all solvents before use by sparging with an inert gas or by using the freeze-pump-thaw method.
-
-
Catalyst Choice: While many A3 couplings use simple copper salts like CuBr or CuI, the choice of catalyst system is critical.
-
Solution 1: Use a Cu(I) salt (e.g., CuI, CuBr, CuCl) and rigorously exclude oxygen. Cu(II) salts (e.g., CuSO₄, Cu(OAc)₂) are generally not recommended as they inherently promote the oxidative homocoupling pathway.
-
Solution 2: Consider alternative, less oxygen-sensitive catalysts. Gold and silver catalysts are known to be effective for A3 couplings and are often less prone to alkyne homocoupling. Iridium and ruthenium-based catalysts have also shown high selectivity.
-
-
Reaction Conditions: High temperatures and prolonged reaction times can sometimes favor byproduct formation.
-
Solution: Once the optimal catalyst and atmosphere are established, screen for the lowest effective temperature and monitor the reaction to stop it upon completion, avoiding unnecessary heating.
-
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during your A3 coupling experiments.
Issue 1: Low Conversion - Significant Unreacted Starting Materials
| Potential Cause | Troubleshooting Action |
| Inactive Catalyst | The catalyst may be old or oxidized. Use a fresh bottle of the catalyst or purify the existing one. For copper(I) salts, which can oxidize on the shelf, using a small amount of a reducing agent like sodium ascorbate can sometimes rescue the reaction by regenerating the active Cu(I) species. |
| Insufficient Temperature | While high temperatures can cause byproducts, insufficient heat will stall the reaction. Incrementally increase the reaction temperature by 10-20 °C and monitor for progress. |
| Poor Solubility | The reactants or catalyst may not be fully dissolved in the chosen solvent. Screen for a solvent system that provides better solubility for all components at the reaction temperature. |
| Inappropriate Stoichiometry | Ensure the stoichiometry of your reactants is correct. While a 1:1:1 ratio is standard, sometimes a slight excess of the amine or alkyne (e.g., 1.1-1.2 equivalents) can drive the reaction to completion. |
Issue 2: Multiple Unidentified Byproducts
| Potential Cause | Troubleshooting Action |
| Reaction Temperature is Too High | High temperatures can lead to decomposition and various side reactions. Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Room temperature is often a good starting point for many A3 couplings. |
| Incompatible Functional Groups | The starting materials may have functional groups that are not stable under the reaction conditions. Review the stability of your aldehyde, alkyne, and amine. For example, highly acidic protons or base-sensitive groups could interfere. |
| Incorrect Solvent or Base | The choice of solvent and base can dramatically influence the reaction outcome. Aprotic polar solvents like acetonitrile, DMF, or DMSO are common. The base (often a tertiary amine like triethylamine) plays a key role in the mechanism; ensure it is pure and used in the correct amount. |
Mechanistic Insights & Optimization Strategy
Understanding the reaction mechanism is key to rational optimization. The desired A3 coupling pathway competes directly with the Glaser coupling pathway.
Caption: A systematic workflow for A3 coupling optimization.
Experimental Protocol: General Procedure for a Small-Scale A3 Coupling Under Inert Atmosphere
This protocol provides a starting point for minimizing byproduct formation.
-
Preparation:
-
To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the copper(I) catalyst (e.g., CuI, 1-5 mol%).
-
Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.
-
-
Addition of Reagents:
-
Under a positive pressure of inert gas, add the aldehyde (1.0 mmol), the amine (1.1 mmol), and the de-gassed solvent (e.g., acetonitrile, 3-5 mL) via syringe.
-
Begin stirring the mixture.
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe.
-
-
Reaction:
-
Stir the reaction at room temperature or the desired temperature.
-
Monitor the reaction progress by TLC or LC-MS every 1-2 hours until the limiting starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to isolate the desired propargylamine.
-
References
-
Gold and Copper Catalysis: A Powerful Combination for the A³-Coupling : This review highlights the use of gold and copper catalysts in A³ coupling reactions, discussing how different metal catalysts can influence the reaction pathway and selectivity. Source: Beilstein Journal of Organic Chemistry.[Link]
-
Recent advances in A3 coupling reaction : This article provides a broad overview of recent developments in the A3 coupling reaction, including the use of various catalytic systems like silver, which can offer an alternative to copper and mitigate certain side reactions. Source: RSC Advances.[Link]
-
The A3 coupling reaction: a powerful tool in organic synthesis : A comprehensive review discussing various catalysts for the A3 coupling, including iridium and ruthenium complexes, which have been shown to be highly efficient and selective, often under milder conditions. Source: Tetrahedron.[Link]
Technical Support Center: Mannich Reaction with Alkynes (A3 Coupling)
Welcome to the technical support center for the Aldehyde-Alkyne-Amine (A3) coupling reaction. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this powerful multicomponent reaction for the synthesis of propargylamines. Propargylamines are crucial building blocks for numerous nitrogen-containing bioactive compounds, natural products, and pharmaceuticals.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experiments.
Understanding the Core Mechanism
The A3 coupling is a one-pot, three-component reaction that forms a C-C and a C-N bond in a single operation, making it a highly atom-economical process.[2] The reaction involves the coupling of an aldehyde, a terminal alkyne, and an amine, typically catalyzed by a transition metal salt.[3] The generally accepted mechanism proceeds through two key in-situ formations:
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Iminium Ion Formation: The aldehyde and amine react to form an electrophilic iminium ion.[2][4]
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Metal Acetylide Formation: The metal catalyst activates the terminal alkyne's C-H bond, facilitating its deprotonation to form a nucleophilic metal acetylide species.[2][5][6]
The metal acetylide then performs a nucleophilic attack on the iminium ion to generate the final propargylamine product, regenerating the catalyst in the process.[2]
Caption: Figure 1: Generalized Catalytic Cycle of the A3 Coupling Reaction.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the A3 coupling reaction.
Category 1: Poor or No Product Formation
Q: My A3 coupling reaction is giving a low yield or no product. What are the primary factors to investigate?
A: Low or no yield is a common problem that can usually be traced back to one of four areas: reagent quality, reaction conditions, catalyst activity, or substrate reactivity.
-
Reagent Quality & Stoichiometry:
-
Aldehyde: Ensure the aldehyde is pure and free from its corresponding carboxylic acid, which can form upon air oxidation. Use freshly distilled or purchased aldehyde if possible.
-
Amine: The purity of the amine is critical. Secondary amines are generally more reactive as they form more electrophilic iminium ions compared to the neutral imines formed from primary amines.[6]
-
Alkyne: The terminal alkyne should be pure. Volatile alkynes should be handled with care to ensure accurate stoichiometry.
-
Solvent: Ensure the solvent is dry and of the appropriate grade, unless conducting the reaction in water.[7] Some reactions benefit from protic solvents which can help stabilize the iminium ion.[8]
-
-
Reaction Conditions:
-
Temperature: While many A3 couplings proceed at room temperature, some require heating (e.g., 70-100 °C) to drive the reaction forward, especially with less reactive substrates.[9][10] Conversely, excessive heat can lead to decomposition. An initial screen of temperatures (e.g., RT, 50 °C, 80 °C) is recommended.
-
Atmosphere: Many catalysts, particularly copper(I) salts, are sensitive to oxygen.[9] Oxidation of Cu(I) to Cu(II) can promote undesired alkyne homocoupling (Glaser coupling).[9] Running the reaction under an inert atmosphere (Nitrogen or Argon) is a critical troubleshooting step.[9]
-
Concentration: Ensure the reaction is not too dilute. Typical concentrations range from 0.1 M to 1.0 M. For sluggish reactions, increasing the concentration can improve reaction rates.
-
-
Catalyst Activity:
-
Choice of Catalyst: Copper, gold, and silver salts are the most common catalysts.[3] Copper(I) salts like CuI, CuBr, and CuCl are cost-effective and highly efficient.[11][12] Gold and silver catalysts can be effective for specific substrates where copper fails.[5][7]
-
Catalyst Loading: Typical catalyst loadings are 1-10 mol%. If you observe no reaction, consider increasing the catalyst loading to 10 mol%. If the reaction is successful, optimization studies can be performed to lower the loading.[12]
-
Catalyst Source: Ensure your metal salt is from a reliable source and has been stored properly. For example, CuI should be a white to off-white powder; a distinct green or blue color indicates oxidation to Cu(II).
-
Category 2: Side Product Formation
Q: I'm observing significant side products. What are the common culprits and how can I minimize them?
A: The primary side reactions in A3 couplings are alkyne homocoupling and self-condensation of the aldehyde.
-
Alkyne Homocoupling (Glaser Coupling):
-
Cause: This is the most frequent side reaction, resulting in the formation of a 1,3-diyne. It is predominantly caused by the presence of oxygen, which oxidizes the active Cu(I) catalyst to Cu(II), a known promoter of this side reaction.[9]
-
Solution: The most effective solution is to rigorously exclude oxygen. Degas your solvent and run the reaction under a strict inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox.[9]
-
-
Aldol Condensation:
-
Cause: The aldehyde can undergo self-condensation, especially if it is enolizable and the reaction conditions are basic or involve prolonged heating.
-
Solution: Maintain slightly acidic or neutral conditions if possible. The in situ formation of the iminium ion is generally faster than the aldol reaction. If aldol products persist, consider adding the aldehyde slowly to the mixture of the amine, alkyne, and catalyst to keep its instantaneous concentration low.
-
-
Over-alkylation (with Primary Amines):
-
Cause: When using a primary amine, the resulting secondary amine product can react again with the aldehyde and alkyne, leading to a tertiary amine byproduct.[8][13]
-
Solution: Carefully control the stoichiometry. Using a slight excess of the primary amine relative to the aldehyde can sometimes minimize this. Alternatively, using a more sterically hindered primary amine can disfavor the second coupling.
-
Category 3: Catalyst & Solvent Selection
Q: How do I choose the right catalyst and solvent for my specific A3 coupling?
A: The choice is highly dependent on your substrates. However, a good starting point can be selected based on general observations from the literature.
Table 1: Common Catalysts and Solvents for A3 Coupling
| Catalyst | Common Loading | Recommended Solvents | Key Considerations & Notes |
| CuI, CuBr, CuCl | 1-10 mol% | Toluene, Dioxane, CH3CN, CH2Cl2, Water, Neat | Most common and cost-effective.[11][12] Cu(I) is oxygen-sensitive; requires an inert atmosphere.[9] |
| AgI, AgOTf | 1-5 mol% | Water, Toluene, CH2Cl2 | Often effective for aliphatic aldehydes.[5] Can sometimes provide complementary reactivity to copper. |
| AuCl3, AuBr3 | 1-3 mol% | Water, TFE | Highly efficient, especially in water, and can tolerate air.[7] Gold catalysts are significantly more expensive. |
| Zn(OTf)2, ZnI2 | 5-20 mol% | Toluene, CH2Cl2 | Generally requires higher catalyst loadings and sometimes elevated temperatures.[5][14] |
-
Solvent Choice Rationale:
-
Non-polar solvents (e.g., Toluene): Excellent for many systems, especially when water sensitivity is a concern.[9]
-
Polar aprotic solvents (e.g., CH3CN, Dioxane): Good general-purpose solvents that can solubilize a wide range of substrates and catalysts.[15]
-
Water: An excellent "green" solvent choice, particularly for gold-catalyzed systems. It can accelerate the reaction through hydrophobic effects.[2][7]
-
Solvent-Free (Neat): Under thermal or microwave conditions, neat reactions can be very fast and efficient, minimizing waste.[11][12]
-
Category 4: Reaction Monitoring and Work-up
Q: How can I effectively monitor the reaction progress and what are the best practices for product isolation?
A: Proper monitoring and work-up are key to maximizing your isolated yield.
-
Reaction Monitoring (TLC):
-
Thin-Layer Chromatography (TLC) is the most common monitoring method.
-
Staining: Propargylamines can be visualized with standard stains like potassium permanganate (KMnO4) or iodine.
-
Rf Values: The propargylamine product is typically less polar than the starting amine but more polar than the starting alkyne and aldehyde. A common observation is that the product will have an Rf value between that of the starting materials (e.g., Rf ~0.3-0.4 in 7:3 Hexanes:EtOAc), while the amine remains near the baseline and the alkyne/aldehyde run near the solvent front.[9]
-
-
Work-up and Purification:
-
Quenching: Once the reaction is complete, it can be quenched with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the product into an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
Washing: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
-
Purification: The crude product is most commonly purified by flash column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., Hexanes/EtOAc) is typically effective.[9]
-
Standard Experimental Protocol
This protocol provides a robust starting point for the copper-catalyzed A3 coupling of an aldehyde, a secondary amine, and a terminal alkyne.
Materials:
-
Aldehyde (1.0 mmol, 1.0 equiv)
-
Secondary Amine (1.1 mmol, 1.1 equiv)
-
Terminal Alkyne (1.2 mmol, 1.2 equiv)
-
Copper(I) Iodide (CuI) (0.05 mmol, 5 mol%)
-
Anhydrous Toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Copper(I) Iodide (CuI).
-
Seal the flask, and evacuate and backfill with dry Argon or Nitrogen gas three times.
-
Under a positive pressure of inert gas, add anhydrous toluene (3 mL).
-
Add the secondary amine (1.1 equiv) via syringe, followed by the terminal alkyne (1.2 equiv).
-
Finally, add the aldehyde (1.0 equiv) dissolved in a small amount of anhydrous toluene (2 mL) dropwise over 5 minutes.
-
Stir the reaction mixture at room temperature (or heat to 60-80 °C if necessary) and monitor its progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with 10 mL of saturated aqueous NH4Cl.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.
-
Purify the resulting crude oil or solid by flash column chromatography to afford the desired propargylamine.
Systematic Troubleshooting Workflow
If you encounter issues, follow this logical workflow to diagnose the problem.
Caption: Figure 2: Systematic Troubleshooting Workflow for A3 Coupling.
References
-
A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry. [Link]
-
A3 Coupling Reaction. Chemistry LibreTexts. [Link]
-
Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Organic & Biomolecular Chemistry. [Link]
-
Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Organic & Biomolecular Chemistry. [Link]
-
Recent Advances in A3 Coupling with Metal Salts. Encyclopedia.pub. [Link]
-
The Asymmetric A3(Aldehyde–Alkyne–Amine) Coupling: Highly Enantioselective Access to Propargylamines. PMC - NIH. [Link]
-
Solvent Effects in Gold-Catalyzed A3-Coupling Reactions. ResearchGate. [Link]
-
Tentative mechanism of A3 coupling reaction. ResearchGate. [Link]
-
A3 coupling reaction. Wikipedia. [Link]
-
Silver-Catalyzed Three-Component Coupling (A3) Reaction. IRIS Unibas. [Link]
-
Recent advances and prospects in the Zn-catalysed Mannich reaction. RSC Publishing. [Link]
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Catalytic Transformations of Alkynes into either α-Alkoxy or α-Aryl Enolates: Mannich Reactions by Cooperative Catalysis and Evidence for Nucleophile-Directed Chemoselectivity. PubMed. [Link]
-
What is the best condition for A3 coupling reaction (acetylene, aldehyde, amine)? ResearchGate. [Link]
-
Mannich reaction. Wikipedia. [Link]
-
Multicomponent double Mannich alkylamination involving C(sp2)–H and benzylic C(sp3)–H bonds. PMC - NIH. [Link]
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Solvent, catalyst and temperature screening for A 3 -coupling reaction. ResearchGate. [Link]
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Mannich Reaction. Chemistry Steps. [Link]
-
Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. MDPI. [Link]
-
Bioconjugation. Wikipedia. [Link]
-
A Highly Efficient Three-Component Coupling of Aldehyde, Alkyne, and Amines via C−H Activation Catalyzed by Gold in Water. ResearchGate. [Link]
-
Gold-Catalyzed Alkyne Oxidative Cyclization/Mannich-Type Addition Cascade Reaction of Ynamides with 1,3,5-Triazinanes. ACS Publications. [Link]
-
Silver‐catalysed A3‐coupling reactions in phenylacetic acid/alkylamine N‐oxide eutectic mixture under dielectric heating. AIR Unimi. [Link]
-
Optimization of the Mannich reaction. ResearchGate. [Link]
-
Mannich Reaction of Secondary Amines, Aldehydes and Alkynes in Water Using Cu/C Nanoparticles as a Heterogeneous Catalyst. ResearchGate. [Link]
-
Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. SciSpace. [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. Chemical Reviews. [Link]
-
Mannich Reaction. Organic Chemistry Portal. [Link]
-
Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Chemistry Portal. [Link]
-
Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. RSC pubs. [Link]
-
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. PubMed Central. [Link]
-
Insights into the Three-Component Coupling Reactions of Aldehydes, Alkynes, and Amines Catalyzed by N-heterocyclic Carbene Silver: A DFT Study. MDPI. [Link]
-
Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. Scholarship Repository @ Florida Tech. [Link]
-
A Highly Efficient Three-Component Coupling of Aldehyde, Alkyne, and Amines via C-H Activation Catalyzed by Gold in Water. Organic Chemistry Portal. [Link]
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Technical Support Center: Copper-Catalyzed Propargylamine Synthesis
Welcome to the Technical Support Center for copper-catalyzed propargylamine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation. Here, we address common challenges, with a special focus on catalyst poisoning, to help you troubleshoot experiments and optimize your reaction outcomes.
Introduction to Propargylamine Synthesis and the Role of Copper Catalysts
Propargylamines are crucial building blocks in the synthesis of a wide array of nitrogen-containing compounds, including many biologically active molecules and natural products.[1] The most common and efficient method for their synthesis is the three-component coupling of an aldehyde, an alkyne, and an amine, often referred to as the A³ coupling reaction.[2] Copper catalysts are frequently employed for this transformation due to their high efficiency, low cost, and functional group tolerance.[1][2]
The generally accepted mechanism for the copper-catalyzed A³ coupling reaction involves the activation of the terminal alkyne by the copper catalyst to form a copper acetylide. Simultaneously, the aldehyde and amine react to form an iminium ion. The copper acetylide then undergoes a nucleophilic attack on the iminium ion to yield the propargylamine product and regenerate the catalyst.[2]
Troubleshooting Guide: Catalyst Poisoning and Other Common Issues
This section provides a series of frequently asked questions and detailed troubleshooting advice to address specific problems you may encounter during your experiments.
FAQ 1: My reaction is sluggish or has stalled completely. What are the likely causes related to catalyst poisoning?
A stalled or sluggish reaction is a common indicator of catalyst deactivation, which can occur through several mechanisms, including poisoning.
Possible Cause 1: Presence of Catalyst Poisons in Reagents or Solvents
Certain functional groups and impurities can act as poisons by strongly binding to the active sites of the copper catalyst, rendering it inactive.[3]
-
Sulfur Compounds: Thiols, sulfides, and other sulfur-containing functional groups are notorious poisons for many metal catalysts, including copper.[3][4]
-
Nitrogen-Containing Heterocycles: Pyridine, quinoline, and related structures can coordinate strongly to the copper center and inhibit catalysis.[3]
-
Other Potential Poisons: Halides, cyanides, phosphites, and nitro compounds have also been identified as common poisons for palladium catalysts, and similar effects can be anticipated with copper.[3]
Troubleshooting Steps:
-
Reagent Purity Check: Ensure the purity of your aldehyde, alkyne, and amine. If necessary, purify them using standard laboratory techniques such as distillation, recrystallization, or chromatography.
-
Solvent Quality: Use high-purity, dry solvents. Some impurities in technical-grade solvents can act as catalyst poisons.
-
Inert Atmosphere: While many A³ couplings are robust, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the formation of oxidative byproducts that may interfere with the catalyst.
Experimental Protocol: Basic Reagent Purification
-
Liquid Aldehydes and Amines: Distill under reduced pressure.
-
Solid Aldehydes and Amines: Recrystallize from an appropriate solvent.
-
Solvents: Use freshly distilled solvents or purchase high-purity anhydrous solvents.
FAQ 2: I'm observing a gradual decrease in reaction rate or yield over time. Could this be a different form of catalyst deactivation?
Yes, a gradual decline in catalytic activity can be due to factors other than acute poisoning, such as thermal degradation or changes in the catalyst's morphology.
Possible Cause: Catalyst Sintering or Leaching
At elevated temperatures, small catalyst particles can agglomerate into larger, less active particles, a process known as sintering.[5] This is particularly relevant for heterogeneous copper catalysts. In some cases, the active copper species can also leach from the support into the solution, reducing the effective catalyst concentration.
Troubleshooting Steps:
-
Temperature Optimization: Determine the minimum temperature required for an efficient reaction. Avoid unnecessarily high temperatures.
-
Catalyst Support: For heterogeneous catalysts, the choice of support can influence stability. Materials with strong metal-support interactions can minimize sintering and leaching.
-
Catalyst Loading: While counterintuitive, a very high catalyst loading can sometimes lead to faster deactivation through aggregation. Optimize the catalyst loading to find a balance between reaction rate and stability.
FAQ 3: My reaction works well with some substrates but fails with others, particularly with certain amines. What could be the issue?
Substrate-dependent reaction failure can often be traced back to specific interactions between the substrate and the catalyst.
Possible Cause: Substrate Inhibition
The amine substrate or the propargylamine product itself can sometimes act as an inhibitor by coordinating to the copper catalyst. This is especially true for amines that are strong ligands for copper. This coordination can block the active site and prevent the catalytic cycle from proceeding.[6]
Troubleshooting Steps:
-
Ligand Addition: In some cases, the addition of a suitable ligand can modulate the electronic properties of the copper catalyst and prevent strong inhibition by the amine. However, the choice of ligand is critical and may require screening.
-
Slow Addition of Amine: Adding the amine substrate slowly over the course of the reaction can help to maintain a low concentration of the free amine, minimizing catalyst inhibition.
-
Choice of Copper Precursor: Different copper salts (e.g., CuI, CuBr, Cu(OTf)₂) can exhibit different sensitivities to substrate inhibition.[7] Experimenting with different copper sources may solve the problem.
Visualizing the Catalytic Cycle and Poisoning
To better understand the process, the following diagrams illustrate the catalytic cycle of the A³ coupling reaction and how a catalyst poison can disrupt it.
Caption: The catalytic cycle of A³ coupling and its disruption by a catalyst poison.
Data Summary: Common Copper Catalysts and Their Properties
| Copper Catalyst | Common Oxidation State | Advantages | Disadvantages |
| CuI | +1 | Inexpensive, readily available, often highly active. | Can be sensitive to oxidation. |
| CuBr | +1 | Similar to CuI, effective for many substrates.[8] | May require an inert atmosphere for best results. |
| CuCl | +1 | Cost-effective and widely used.[9] | Activity can be substrate-dependent. |
| Cu(OTf)₂ | +2 | Often highly active, can act as a strong Lewis acid.[10] | More expensive than halide salts. |
| CuO Nanoparticles | +2 | Heterogeneous, allowing for easier recovery and reuse. | May exhibit lower activity than homogeneous catalysts. |
Catalyst Regeneration: A Potential Solution
In some cases, a poisoned or deactivated catalyst can be regenerated, although this is often more feasible for heterogeneous catalysts.
FAQ 4: Can I regenerate my deactivated copper catalyst?
Regeneration is possible but depends on the nature of the deactivation.
For Heterogeneous Catalysts:
-
Coking/Fouling: If the catalyst surface is blocked by carbonaceous deposits, a calcination step (heating in air or oxygen) can sometimes burn off the deposits and restore activity.
-
Poisoning: Regeneration from poisoning is more challenging. Washing with specific reagents to remove the poison may be possible but is highly dependent on the poison itself.
For Homogeneous Catalysts:
Regeneration is generally not practical for homogeneous catalysts in a laboratory setting. It is often more cost-effective to use fresh catalyst. However, for large-scale industrial processes, electrochemical methods for catalyst regeneration are being explored.[11]
Experimental Protocol: Simple Regeneration of a Heterogeneous Copper Catalyst
This is a general procedure and may need to be adapted for your specific catalyst.
-
Recovery: Separate the heterogeneous catalyst from the reaction mixture by filtration or centrifugation.
-
Washing: Wash the catalyst with a solvent that is a good solvent for the reactants and products but does not dissolve the catalyst. Repeat several times.
-
Drying: Dry the catalyst in a vacuum oven at a moderate temperature.
-
Calcination (for coking): If coking is suspected, heat the catalyst in a furnace with a slow flow of air. The temperature and duration will depend on the specific catalyst and support. Caution: This should be done with care, as it can lead to changes in the catalyst structure.
Preventative Measures: Best Practices for Robust Reactions
The best approach to catalyst deactivation is prevention.
-
High-Purity Reagents: Always start with the highest purity reagents available.
-
Inert Atmosphere: When working with sensitive catalysts or substrates, the use of an inert atmosphere is good practice.
-
Optimized Conditions: Avoid excessive temperatures and long reaction times.
-
Substrate Compatibility: Be aware of functional groups in your substrates that could act as catalyst poisons.
By understanding the potential causes of catalyst poisoning and deactivation, you can design more robust experiments, troubleshoot effectively when problems arise, and ultimately achieve higher yields and more reproducible results in your copper-catalyzed propargylamine syntheses.
References
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Prašnikar, A. et al. (2019). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. Industrial & Engineering Chemistry Research, 58(29), 13013-13024. Available at: [Link]
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Prašnikar, A. et al. (2019). Mechanisms of Copper-Based Catalyst Deactivation during CO2 Reduction to Methanol. ACS Publications. Available at: [Link]
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Krasilin, A. A. et al. (2022). Generation, regeneration, and recovery of Cu catalytic system by changing the polarity of electrodes. Green Chemistry, 24(3), 1236-1245. Available at: [Link]
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Gatalo, M. et al. (2024). Deactivation of Copper Catalysts During CO2 Reduction Occurs via Dissolution and Selective Redeposition Mechanism. ChemRxiv. Available at: [Link]
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Gatalo, M. et al. (2024). Deactivation of copper electrocatalysts during CO2 reduction occurs via dissolution and selective redeposition mechanism. Journal of Materials Chemistry A, 12(4), 2136-2145. Available at: [Link]
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Zarei, M. et al. (2022). Preparation and investigation of catalytic activities of Cu-Ni nanoparticles supported on the biochar derived from pomegranate shells in the A-coupling reactions. ResearchGate. Available at: [Link]
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Porta, R. et al. (2016). Cu(OTf)2-catalyzed multicomponent reactions. Beilstein Journal of Organic Chemistry, 12, 2494-2541. Available at: [Link]
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University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Department of Chemistry. Available at: [Link]
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Koradin, C., Polborn, K., & Knochel, P. (2002). Enantioselective Synthesis of Propargylamines by Copper-Catalyzed Addition of Alkynes to Enamines. Angewandte Chemie International Edition, 41(14), 2535-2538. Available at: [Link]
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Sayyahi, S., & Saghanezhad, S. J. (2019). Copper-Based Bulk and Nano-Catalysts for the One-Pot Propargylamine Synthesis. Mini-Reviews in Organic Chemistry, 16(4), 361-368. Available at: [Link]
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Singh, V. et al. (2020). Sustainable protocol for Cu-catalysed A3-coupling under solvent-free conditions. Organic & Biomolecular Chemistry, 18(42), 8647-8657. Available at: [Link]
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Li, C. et al. (2011). Propargylamine synthesis by copper-catalyzed oxidative coupling of alkynes and tertiary amine N-oxides. The Journal of Organic Chemistry, 76(16), 6901-6905. Available at: [Link]
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Reddy, B. V. S. et al. (2023). Copper Catalyzed C-H Activation. The Chemical Record, 23(1), e202200187. Available at: [Link]
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Vallee, R. L. et al. (2022). Room-Temperature Cu(II) Radical-Triggered Alkyne C–H Activation. JACS Au, 2(10), 2249-2259. Available at: [Link]
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Wang, J. et al. (2018). Propargylamine Synthesis via Three-Component Coupling Reaction Catalyzed by Recyclable Cu Nanoparticles under Solvent-Free Conditions. ChemistrySelect, 3(33), 9481-9485. Available at: [Link]
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Wikipedia. (n.d.). Catalyst poisoning. Available at: [Link]
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Reddy, P. V. G. et al. (2009). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. The Journal of Organic Chemistry, 74(11), 4236-4241. Available at: [Link]
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Das, D. et al. (2021). A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst. RSC Advances, 11(52), 32938-32948. Available at: [Link]
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Zhang, Z. et al. (2021). Copper–Catalyzed Propargylation of Nitroalkanes. Organic Letters, 23(21), 8264-8268. Available at: [Link]
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Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. Available at: [Link]
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Das, A. et al. (2020). Progress and prospects in copper-catalyzed C–H functionalization. RSC Advances, 10(63), 38453-38475. Available at: [Link]
-
Wang, C. et al. (2018). Copper-catalyzed tandem A3-coupling–isomerization–hydrolysis reactions of aldehydes and terminal alkynes leading to chalcones. Tetrahedron Letters, 59(31), 3021-3024. Available at: [Link]
-
Sayyahi, S., & Saghanezhad, S. J. (2019). Copper-Based Bulk and Nano-Catalysts for the One-Pot Propargylamine Synthesis. OUCI. Available at: [Link]
-
Rokade, B. V., & Guiry, P. J. (2021). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. Molecules, 26(21), 6653. Available at: [Link]
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Li, Z. et al. (2019). Copper Photoredox Catalyzed A3' Coupling of Arylamines, Terminal Alkynes, and Alcohols through a Hydrogen Atom Transfer Process. Angewandte Chemie International Edition, 58(24), 8039-8043. Available at: [Link]
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Reddy, M. S. et al. (2011). Study on the A3-coupling reaction catalyzed by readily available copper-containing minerals. Synthesis of propargylamines. Catalysis Science & Technology, 1(6), 1038-1043. Available at: [Link]
-
Bhunia, S. et al. (2015). Microwave-assisted copper(I) catalyzed A 3 -coupling reaction: Reactivity, substrate scope and the structural characterization of two coupling products. Polyhedron, 99, 107-114. Available at: [Link]
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-
Cheng, S. et al. (2017). Efficient multicomponent synthesis of propargylamines catalyzed by copper nanoparticles supported on metal-organic framework derived nanoporous carbon. Catalysis Communications, 89, 91-95. Available at: [Link]
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Technical Support Center: Optimization of 3-Dibutylamino-1-propyne Synthesis
Welcome to the technical support center for the synthesis of 3-Dibutylamino-1-propyne. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction parameters, maximize yields, and ensure the purity of your final product.
Introduction: The Synthetic Challenge
The synthesis of this compound, a valuable building block in organic chemistry, typically involves the nucleophilic substitution of a propargyl halide with dibutylamine. While seemingly straightforward, this SN2 reaction is often plagued by challenges such as low yields, difficult purification, and the formation of undesirable byproducts. This guide provides a structured approach to identifying and resolving these common issues.
Troubleshooting Guide: A Symptom-Based Approach
This section addresses specific problems you may encounter during the synthesis of this compound, offering potential causes and actionable solutions.
Problem 1: Low or No Product Formation
A low yield or complete failure of the reaction is a common frustration. Several factors can contribute to this outcome.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Poor Leaving Group | The efficiency of an SN2 reaction is highly dependent on the ability of the leaving group to depart.[1] Propargyl chloride is less reactive than propargyl bromide. | 1. Switch to a better leaving group: If using propargyl chloride, consider switching to propargyl bromide or even propargyl tosylate for increased reactivity.[1] 2. Confirm reagent quality: Ensure your propargyl halide has not degraded. It is advisable to use freshly opened or properly stored reagents. |
| Inadequate Base | The reaction generates a hydrohalic acid (e.g., HBr) which will protonate the dibutylamine, rendering it non-nucleophilic. An external base is required to neutralize this acid and regenerate the free amine.[2] | 1. Add a non-nucleophilic base: Incorporate a base such as triethylamine or potassium carbonate into your reaction mixture. A slight excess (1.1-1.5 equivalents) is often beneficial. 2. pH monitoring: If your reaction setup allows, monitor the pH to ensure it remains basic. |
| Suboptimal Solvent | The choice of solvent is critical for facilitating the SN2 reaction. Aprotic polar solvents are generally preferred as they can solvate the cation without strongly solvating the nucleophile.[1] | 1. Solvent selection: Employ solvents like acetonitrile, DMF, or THF.[1] 2. Ensure solubility: Confirm that your starting materials are soluble in the chosen solvent at the reaction temperature. |
| Low Reaction Temperature | While higher temperatures can promote side reactions, some reactions are simply too sluggish at room temperature. | 1. Gentle heating: Gradually increase the reaction temperature to 40-60°C and monitor the progress by TLC.[1] 2. Refluxing: For less reactive starting materials, refluxing the reaction mixture may be necessary. |
Problem 2: Presence of Significant Impurities
The formation of byproducts can complicate purification and reduce the overall yield of the desired this compound.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Over-alkylation (Quaternary Ammonium Salt Formation) | The product, a tertiary amine, can react with another molecule of the propargyl halide to form a quaternary ammonium salt. This is more likely to occur if there is a high local concentration of the propargyl halide. | 1. Control stoichiometry: Use a slight excess of dibutylamine (1.1-1.2 equivalents) relative to the propargyl halide. 2. Slow addition: Add the propargyl halide dropwise to the solution of dibutylamine to maintain a low concentration of the alkylating agent. |
| Allene Formation | Under certain conditions, the propargyl group can rearrange to its isomeric allene.[1] This is often facilitated by the choice of solvent and base. | 1. Solvent optimization: If allene formation is suspected, try switching solvents. For instance, changing from acetonitrile to acetone has been shown to suppress allene formation in some cases.[1] 2. Base selection: The nature of the base can also influence this side reaction. Consider using a milder base. |
| Polymerization of Propyne | Propyne and its derivatives can be prone to polymerization, especially at elevated temperatures or in the presence of certain metal catalysts. | 1. Temperature control: Avoid excessive heating. 2. Degas solvents: Remove dissolved oxygen from the solvent, as it can sometimes initiate polymerization. |
Problem 3: Difficult Product Isolation and Purification
Even with a successful reaction, isolating the pure product can be challenging.
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Product is Water-Soluble | The amine functionality of this compound can be protonated in acidic aqueous work-ups, leading to its partitioning into the aqueous layer.[3][4] | 1. Basify the aqueous layer: During extraction, ensure the aqueous layer is basic (pH > 10) to keep the product in its free amine form, which is more soluble in organic solvents.[2] 2. Use a more polar organic solvent: If the product has significant polarity, a more polar extraction solvent like dichloromethane or ethyl acetate may be more effective than less polar options like hexanes. |
| Product Streaks on Silica Gel | The basic amine group can interact strongly with the acidic silica gel, leading to tailing and poor separation during column chromatography.[4] | 1. Add a basic modifier: Incorporate a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia, into the eluent system to suppress this interaction.[4] 2. Use alternative stationary phases: Consider using neutral or basic alumina for chromatography. |
| Product is Volatile | Low molecular weight amines can be volatile, leading to loss of product during solvent removal under reduced pressure.[3] | 1. Careful rotary evaporation: Use a lower temperature and higher pressure on the rotary evaporator. 2. Check the trap: If significant product loss is suspected, check the solvent in the rotovap trap for the presence of your product.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of this compound from dibutylamine and propargyl bromide?
The reaction proceeds via a standard SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of dibutylamine acts as a nucleophile and attacks the electrophilic carbon atom attached to the bromine of propargyl bromide. This results in the formation of a new carbon-nitrogen bond and the displacement of the bromide ion as the leaving group.
Caption: SN2 mechanism for this compound synthesis.
Q2: How can I monitor the progress of my reaction?
Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction. Spot the reaction mixture alongside your starting materials (dibutylamine and propargyl bromide) on a TLC plate. The disappearance of the limiting reagent and the appearance of a new spot corresponding to the product will indicate the reaction's progress.
Q3: What are some alternative synthetic routes to this compound?
While the direct alkylation of dibutylamine is common, other methods exist. One notable alternative is the A³ coupling (Aldehyde-Alkyne-Amine) reaction, which is a one-pot, three-component reaction.[5][6] This would involve reacting formaldehyde, propyne, and dibutylamine, often in the presence of a copper or gold catalyst.[5]
Caption: A³ coupling reaction for propargylamine synthesis.
Q4: What safety precautions should I take when working with propargyl bromide?
Propargyl bromide is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a solution of dibutylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in acetonitrile (5 mL per mmol of limiting reagent) in a round-bottom flask equipped with a magnetic stir bar, add propargyl bromide (1.0 equivalent) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC until the propargyl bromide is consumed.
-
Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient with 0.5% triethylamine.[4]
Protocol 2: Analysis of the Reaction Mixture
-
TLC Analysis:
-
Prepare a TLC chamber with an appropriate eluent system (e.g., 9:1 Hexane:Ethyl Acetate).
-
Spot the starting materials and the reaction mixture on a silica gel TLC plate.
-
Visualize the spots using a UV lamp (if applicable) and/or by staining with potassium permanganate.
-
-
NMR and MS Analysis:
-
After workup, dissolve a small amount of the crude product in a suitable deuterated solvent (e.g., CDCl₃) for ¹H NMR analysis.
-
For MS analysis, dissolve the sample in a solvent compatible with the ionization method (e.g., acetonitrile or methanol).[1]
-
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the synthesis.
References
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. Scribd. Available at: [Link]
-
Troubleshooting: My Reaction Failed: FAQ. University of Rochester Department of Chemistry. Available at: [Link]
-
Alkyne Ligation Handles: Propargylation of Hydroxyl, Sulfhydryl, Amino, and Carboxyl Groups via the Nicholas Reaction. National Institutes of Health. Available at: [Link]
-
Synthesis and Reactivity of Propargylamines in Organic Chemistry. American Chemical Society Publications. Available at: [Link]
-
Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Organic Synthesis Search. Available at: [Link]
-
Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. National Institutes of Health. Available at: [Link]
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3-(Dibutylamino)propylamine. PubChem. Available at: [Link]
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Innovative Syntheses and Reactivity of Propiolamidines. MDPI. Available at: [Link]
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Base‐catalysed isomerization of 2‐propynylamines. Synthesis of (dialkylamino)allenes. ResearchGate. Available at: [Link]
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Ruthenium-Catalyzed Peri- and Ortho-Alkynylation with Bromoalkynes via Insertion and Elimination. National Institutes of Health. Available at: [Link]
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Approaching Synthesis Problems. University of California, Davis. Available at: [Link]
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Propylene Synthesis: Recent Advances in the Use of Pt-Based Catalysts for Propane Dehydrogenation Reaction. MDPI. Available at: [Link]
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Propyne. Wikipedia. Available at: [Link]
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Exploring Propyne Uses: From Rocket Fuel to Organic Synthesis Breakthroughs. LinkedIn. Available at: [Link]
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This compound (C11H21N). PubChem. Available at: [Link]
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InBr 3-catalyzed direct alkynylation of nitrones with terminal alkynes: an efficient synthesis of N-hydroxy-propargyl amines. ResearchGate. Available at: [Link]
- Preparation method of N, N-dimethyl-1, 3-propanediamine. Google Patents.
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Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. National Institutes of Health. Available at: [Link]
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Tough, Transparent, and Multifunctional Zwitterionic Eutectogels Enabled by Metal-Salt Deep Eutectic Solvents. ACS Applied Polymer Materials. Available at: [Link]
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Co(III)/Alkali-Metal(I) Heterodinuclear Catalysts for the Ring-Opening Copolymerization of CO2 and Propylene Oxide. Journal of the American Chemical Society. Available at: [Link]
- Process for preparing N,N-dimethyl-1,3-propane diamine through continuous method. Google Patents.
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Resolving emulsion issues during the workup of 3-Dibutylamino-1-propyne
An essential guide for chemists and researchers, this Technical Support Center provides targeted troubleshooting for managing and resolving emulsions that occur during the workup of 3-Dibutylamino-1-propyne and related aminoalkynes. As Senior Application Scientists, we combine fundamental chemical principles with practical, field-tested techniques to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why does an emulsion frequently form during the aqueous workup of this compound?
A: The formation of an emulsion is a common challenge when working with amines like this compound. This phenomenon is rooted in the molecule's amphiphilic nature—possessing both hydrophobic (the two butyl chains) and hydrophilic (the tertiary amine) characteristics. This dual nature allows the amine to act as a surfactant, reducing the interfacial tension between the organic and aqueous layers and stabilizing the dispersed droplets that constitute an emulsion.[1]
Several factors related to the amine's chemistry can initiate or stabilize an emulsion:
-
Surfactant-like Action: The amine molecules can align at the oil-water interface, with the hydrophobic tails in the organic phase and the polar amine head in the aqueous phase. This stabilizes the mixture of two otherwise immiscible liquids.[1]
-
Partial Protonation: During an aqueous wash, especially with neutral or slightly acidic water, the tertiary amine can be partially protonated to form an ammonium salt. This salt has significantly different solubility properties and can enhance the surfactant effect, further stabilizing the emulsion.
-
Presence of Impurities: Finely divided solids or viscous, insoluble byproducts from the reaction can also accumulate at the interface, a phenomenon known as a Pickering emulsion, which physically prevents the droplets from coalescing.[2]
Understanding these root causes is the first step toward effective prevention and resolution.
Q2: What proactive steps can I take to prevent emulsion formation from the start?
A: Prevention is always the most efficient strategy. If you know a reaction is prone to emulsification, modifying the workup procedure can save significant time and prevent product loss.
-
Pre-Workup Solvent Removal: Before introducing an aqueous phase, remove the reaction solvent (e.g., THF, DMF) via rotary evaporation.[3][4] Then, redissolve the crude residue in a less polar, water-immiscible extraction solvent like ethyl acetate, diethyl ether, or dichloromethane. This removes potentially water-miscible solvents that can promote emulsion formation.
-
Judicious Solvent Choice: Dichloromethane (DCM) is notoriously prone to forming emulsions.[2] If possible, opt for a less problematic solvent like ethyl acetate or diethyl ether for your extraction.
-
Controlled pH Environment: Instead of washing with neutral water, use a distinctly basic (e.g., 5% NaOH solution) or acidic (e.g., 5% HCl solution) wash. This ensures the amine is either fully in its freebase form (soluble in the organic layer) or fully in its protonated salt form (soluble in the aqueous layer), preventing it from acting as an interfacial surfactant. Be mindful of the stability of your desired product to acidic or basic conditions.[5][6][7]
-
Initial Brine Wash: Perform the first aqueous wash with a saturated sodium chloride (brine) solution instead of deionized water. The high ionic strength of brine reduces the solubility of organic compounds in the aqueous phase, which can preemptively discourage emulsion formation.[8]
Troubleshooting Guide: Resolving a Persistent Emulsion
If an emulsion has already formed, a systematic approach is required. Start with the simplest and least disruptive methods before escalating to more aggressive techniques.
Q3: An emulsion has formed. What are the immediate, simple steps I can try?
A: Before adding more reagents, attempt these physical methods:
-
Patience: Allow the separatory funnel to stand undisturbed for 15-30 minutes. Often, the phases will begin to separate on their own.[3][5]
-
Gentle Agitation: Gently swirl the separatory funnel or stir the emulsion layer with a glass rod. This can help coalesce the dispersed droplets without re-introducing the high energy that caused the emulsion.
-
Gentle Heating: If your product and solvent are stable, gently warming the separatory funnel with a heat gun or in a warm water bath can decrease viscosity and help break the emulsion.[2][5]
Q4: The simple methods failed. What is the next-level troubleshooting strategy?
A: If physical methods are insufficient, chemical or more robust physical interventions are necessary. The following decision tree and summary table provide a guide to selecting the appropriate technique.
This diagram outlines a logical progression for tackling a persistent emulsion.
Caption: Decision tree for resolving a persistent emulsion.
| Technique | Mechanism of Action | Best For | Advantages | Disadvantages & Considerations |
| Salting Out | Increases the ionic strength of the aqueous phase, decreasing the solubility of organic components and forcing them into the organic layer.[8] | General purpose, often the first chemical method to try. | Simple, inexpensive, and highly effective for many common emulsions.[5] Reduces the amount of water in the organic layer. | May not work for highly stabilized emulsions. The product's solubility could be affected. |
| pH Adjustment | Converts the amine entirely to its free base (high pH) or its salt form (low pH), moving it decisively into one phase and destroying its surfactant properties.[6][7] | Emulsions stabilized by amphiphilic molecules like amines or carboxylic acids. | Very effective and targets the chemical root cause of amine-stabilized emulsions. | Requires that the target molecule is stable to the added acid or base. Can complicate downstream purification if excess acid/base needs to be removed. |
| Filtration | The high surface area of a filter aid like Celite physically disrupts the emulsion, forcing small droplets to coalesce as they pass through the packed bed.[3][9] | Emulsions containing fine particulate matter (Pickering emulsions) or when other methods fail.[2] | Highly effective for stubborn or solid-stabilized emulsions. Removes particulate impurities simultaneously. | Can be slow. Product may adsorb onto the Celite, requiring thorough rinsing with a fresh solvent to ensure good recovery.[10] |
| Centrifugation | Applies a strong mechanical force that overcomes the forces stabilizing the emulsion, forcing the denser phase to the bottom.[11] | Small-volume, highly persistent emulsions where other methods are impractical or have failed. | Almost always effective, regardless of the cause of the emulsion.[6] | Requires access to a centrifuge. Not practical for large-scale reactions (>500 mL). |
| Solvent Dilution | Changes the bulk properties of the organic phase, which can destabilize the interfacial layer holding the emulsion together. | When the organic layer is highly concentrated. | Easy to perform. | Significantly increases the total volume, making subsequent evaporation more time-consuming. May not be effective.[3] |
Experimental Protocols
Protocol 1: Breaking an Emulsion by Salting Out
This is the most common and often successful chemical method.
-
Transfer: Ensure the emulsified mixture is in a properly sized separatory funnel.
-
Add Brine: Add a volume of saturated aqueous NaCl (brine) solution equivalent to 10-20% of the total liquid volume in the funnel.
-
Agitate Gently: Stopper the funnel, invert it, and vent. Rock the funnel gently for 1-2 minutes. Avoid vigorous shaking, which can worsen the emulsion.
-
Add Solid Salt (If Necessary): If the emulsion persists, add solid NaCl or sodium sulfate in small portions directly to the funnel until some undissolved salt is visible at the bottom.[3][6]
-
Rest and Observe: Clamp the funnel and allow it to stand. The interface between the layers should become sharp and clear within 5-15 minutes.
-
Separate: Once the layers have fully resolved, drain the lower aqueous layer, followed by the organic layer.
Protocol 2: Breaking an Emulsion by Celite Filtration
This physical method is excellent for stubborn emulsions, especially those containing solids.
-
Prepare a Celite Pad:
-
Place a filter paper in a Büchner or Hirsch funnel.
-
Create a slurry of Celite (diatomaceous earth) in your organic extraction solvent.
-
Wet the filter paper with the solvent, apply gentle vacuum, and pour the Celite slurry onto the funnel to form an even pad approximately 1-2 cm thick.[10]
-
Gently press the pad with a flat object (like a cork ring) to ensure it is well-packed.
-
-
Filter the Emulsion:
-
Remove the vacuum and carefully pour the entire emulsified mixture onto the Celite pad.
-
Re-apply the vacuum. The liquid that passes through (the filtrate) should separate into two distinct layers in the collection flask.[9]
-
-
Rinse Thoroughly:
-
Once all the liquid has passed through, rinse the Celite pad with several portions of fresh organic solvent to recover any adsorbed product.
-
-
Separate Layers: Transfer the filtrate to a clean separatory funnel and perform a standard separation of the now-distinct aqueous and organic layers.
References
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
He, Y., Ling, Z., Zhou, Y., & Zhao, F. (2015). Emulsion (1) before and (2) after breaking by centrifugation at 5000 rpm. ResearchGate. Retrieved from [Link]
-
Chemistry - CSB. (2024, February 25). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques [Video]. YouTube. Retrieved from [Link]
- Fingas, M. (n.d.). The physics and chemistry of emulsions.
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]
-
AZoM. (2018, May 17). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. Retrieved from [Link]
-
Biotage. (2023, January 17). Tackling emulsions just got easier. Retrieved from [Link]
-
Reddit. (2018, February 9). Breaking emulsions : r/chemistry. Retrieved from [Link]
-
Biolin Scientific. (2024, June 11). How emulsions form and break?. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion. Retrieved from [Link]
-
Lesueur, D., Potti, J. J. R., & L-Planchet, P. (2015). Breaking of a cationic amine oil-in-water emulsion by pH increasing: Rheological monitoring to modelize asphalt emulsion rupture. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). US2734038A - Process for breaking emulsions formed in the neutralization.
-
Royal Society of Chemistry. (2021, May 30). Solvent-free synthesis of propargylamines: an overview. Retrieved from [Link]
-
MDPI. (n.d.). Theoretical Interpretation of pH and Salinity Effect on Oil-in-Water Emulsion Stability Based on Interfacial Chemistry and Implications for Produced Water Demulsification. Retrieved from [Link]
-
ThePenguinProf. (2017, March 6). How to Filter through Celite [Video]. YouTube. Retrieved from [Link]
-
Kullappan, M., Patel, W., & Chaudhury, M. K. (n.d.). Spontaneous Emulsification: Elucidation of the Local Processes. ChemRxiv. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, January 7). Metal-free multicomponent approach for the synthesis of propargylamine: a review. Retrieved from [Link]
-
LCGC International. (2023, August 1). Enhancing Extractions by Salting Out. Retrieved from [Link]
-
National Institutes of Health. (2024, November 6). Emulsification and pH Control for Sustainable Thermochemical Fluids Reactivity. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup Troubleshooting. Retrieved from [Link]
-
ResearchGate. (n.d.). Role of pH and cations on emulsion formation and stability of crude oils. Retrieved from [Link]
-
ACS Publications. (n.d.). Gold(III) Salen Complex-Catalyzed Synthesis of Propargylamines via a Three-Component Coupling Reaction. Organic Letters. Retrieved from [Link]
-
Wiley Online Library. (2025, December 29). A CO2‐Responsive Gel System (AM/NVP/DMAEMA) for Plugging High-Permeability Gas Channeling Zones. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Active Filtration. Retrieved from [Link]
-
MedSolut AG. (2022, May 5). Separation of Mixtures by Centrifugation: Complete Guide. Retrieved from [Link]
-
Scribd. (n.d.). Synthesis and Reactivity of Propargylamines in Organic Chemistry. Retrieved from [Link]
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Stability issues of 3-Dibutylamino-1-propyne under acidic or basic conditions
Technical Support Center: 3-Dibutylamino-1-propyne
Welcome to the technical support guide for this compound (DBAP). This document provides in-depth guidance for researchers, scientists, and drug development professionals on the stability of DBAP, particularly under acidic and basic conditions. While DBAP is a versatile intermediate, understanding its chemical behavior is crucial for successful experimental outcomes. This guide is structured in a question-and-answer format to directly address common challenges and provide practical troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its stability?
Answer: The stability and reactivity of this compound are governed by two key functional groups: a tertiary amine and a terminal alkyne .
-
Tertiary Amine: The nitrogen atom has a lone pair of electrons, making it basic and nucleophilic.[1] It will readily react with acids to form an ammonium salt.[2]
-
Terminal Alkyne: The carbon-carbon triple bond is a region of high electron density, susceptible to electrophilic addition. The hydrogen atom on the terminal alkyne is weakly acidic (pKa ≈ 25) and can be removed by a sufficiently strong base.[3]
The interplay between these two groups dictates the molecule's behavior in different chemical environments.
Q2: How does this compound behave under acidic conditions?
Answer: Under acidic conditions, two main events can occur: protonation of the amine and hydration of the alkyne.
-
Amine Protonation: The tertiary amine is the most basic site and will be readily protonated by acids to form a dibutyl(prop-2-yn-1-yl)ammonium salt. This is typically a fast and reversible reaction. The resulting salt will have significantly different solubility (more water-soluble) and reactivity compared to the free base.
-
Alkyne Hydration: In the presence of strong aqueous acid (like sulfuric acid), the alkyne can undergo hydration.[4][5] This reaction is often slow but can be accelerated by a mercury(II) salt catalyst.[4][6] The hydration follows Markovnikov's rule, leading to the formation of an enol intermediate which rapidly tautomerizes to a more stable methyl ketone.[4][5][6][7] This is an irreversible process that represents a degradation pathway for the starting material.[4]
Q3: Is this compound stable in the presence of bases?
Answer: Generally, DBAP is more stable under basic conditions than acidic ones, especially with common inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3). However, its behavior is highly dependent on the strength of the base used.
-
Weak to Moderately Strong Bases (e.g., NaOH, NaOEt): These bases are not strong enough to deprotonate the terminal alkyne (pKa ≈ 25).[8] Therefore, the molecule is generally stable in their presence.
-
Very Strong Bases (e.g., NaNH₂, n-BuLi, LDA): Bases whose conjugate acids have a pKa significantly higher than 25 can deprotonate the terminal alkyne to form a nucleophilic acetylide anion.[9][10] This is not a degradation pathway but a chemical transformation that is often desired for subsequent reactions, such as carbon-carbon bond formation.[3]
Q4: My propargylamine-containing drug product is showing an unexpected degradation product. What could it be?
Answer: Stability studies on drugs containing a propargylamine moiety, such as oxybutynin, have identified novel degradation pathways.[11] While the exact nature of the degradant depends on the formulation and storage conditions, one common possibility under acidic or neutral aqueous conditions is the formation of a ketone via hydration of the alkyne, as described in Q2. It is crucial to use analytical techniques like LC-MS/MS to identify the structure of the degradation product.[11]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Low yield or formation of an unexpected, more polar byproduct in an acid-catalyzed reaction.
-
Probable Cause: You are likely observing the acid-catalyzed hydration of the alkyne functional group, resulting in the formation of 1-(dibutylamino)butan-2-one. This byproduct is more polar due to the presence of the ketone group.
-
Troubleshooting Steps:
-
Reduce Water Content: Ensure your solvents and reagents are anhydrous. The presence of water is necessary for the hydration reaction.
-
Lower Reaction Temperature: Hydration is often accelerated by heat. Running the reaction at a lower temperature may suppress this side reaction.
-
Use a Milder Acid: If possible, switch to a weaker or non-aqueous acid to protonate the target site without promoting alkyne hydration.
-
Confirm Byproduct Identity: Isolate the byproduct and characterize it using analytical methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The presence of a methyl ketone singlet in the NMR and a corresponding mass peak will confirm the structure.
-
| Compound | Key ¹H NMR Signal | Key ¹³C NMR Signal | Mass (M+H)⁺ |
| This compound | ~2.0 ppm (t, 1H, ≡C-H) | ~80 ppm (≡C-H), ~70 ppm (-C≡) | 182.33 |
| 1-(Dibutylamino)butan-2-one | ~2.1 ppm (s, 3H, -C(O)CH₃) | ~209 ppm (C=O) | 200.33 |
Issue 2: My reaction using a strong base like n-Butyllithium (n-BuLi) is not proceeding as expected on another functional group.
-
Probable Cause: The n-BuLi is reacting with the most acidic proton in the molecule, which is the terminal alkyne hydrogen (pKa ≈ 25).[3][10] This forms a lithium acetylide, consuming your base and creating a new nucleophile that may interfere with your desired reaction.
-
Troubleshooting Steps:
-
Use Excess Base: If your intended reaction requires a strong base for other purposes (e.g., deprotonation at another site), you will need to use at least two equivalents of the base: one to deprotonate the alkyne and a second for the desired transformation.
-
Protect the Alkyne: Before introducing the strong base, consider protecting the terminal alkyne. A common protecting group for this purpose is a silyl group, such as trimethylsilyl (TMS). The silyl group can be removed later under mild conditions (e.g., with fluoride ions).
-
Reverse Order of Addition: In some cases, the order in which you add reagents can influence the outcome. Analyze your specific reaction to see if a different addition sequence could favor the desired pathway.
-
Visualizing Stability & Reactivity Pathways
To better understand the behavior of this compound, the following diagrams illustrate the key chemical pathways under acidic and basic conditions.
Caption: Reaction pathways for DBAP under acidic conditions.
Caption: Reactivity of DBAP under weak vs. strong basic conditions.
Caption: Troubleshooting flowchart for unexpected DBAP reactivity.
References
-
JoVE. (2023-04-30). Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration. [Link]
-
University of Calgary. Ch 9 : Acidity of Terminal Alkynes. [Link]
-
Chemistry LibreTexts. (2021-12-15). 10.8: Alkynes. [Link]
-
Quora. (2019-09-23). What bases can deprotonate an alkyne?[Link]
-
Chemistry Steps. Acid Catalyzed Hydration of Alkynes with Practice Problems. [Link]
-
brainly.com. (2023-07-01). [FREE] Which of the following bases will favorably deprotonate a terminal alkyne?[Link]
-
Chemistry LibreTexts. (2024-09-30). 9.4: Hydration of Alkynes. [Link]
-
Chem Help ASAP. (2019-10-18). deprotonation of alkynes to make acetylides. [Link]
-
Chad's Prep. (2018-03-12). Acid Catalyzed Hydration of Alkynes and Tautomerization. [Link]
-
DTIC. THE REACTION -BETWEEN TERTIARY AMINES AND. [Link]
-
Chad's Prep®. Acid Catalyzed Hydration of Alkynes. [Link]
-
Chemistry LibreTexts. (2023-01-22). Reactivity of Amines. [Link]
-
Chemistry LibreTexts. (2025-02-24). 24.7: Reactions of Amines. [Link]
-
Britannica. (2025-12-05). Amine - Reactions, Synthesis, Properties. [Link]
-
ACS Publications. Reaction of tertiary amine, quaternary ammonium, and inorganic salts with citric acid in acetic anhydride. [Link]
-
IRIS UNITO. (2016-01-01). CHEMICAL STABILITY STUDIES OF PROPARGYLAMINE-CONTAINING DRUGS. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Amine - Reactions, Synthesis, Properties | Britannica [britannica.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Video: Alkynes to Aldehydes and Ketones: Acid-Catalyzed Hydration [jove.com]
- 5. Acid Catalyzed Hydration of Alkynes with Practice Problems [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. youtube.com [youtube.com]
- 9. quora.com [quora.com]
- 10. brainly.com [brainly.com]
- 11. research.uniupo.it [research.uniupo.it]
Removal of unreacted starting materials from 3-Dibutylamino-1-propyne
Welcome to the technical support center for 3-Dibutylamino-1-propyne. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges associated with purifying this versatile synthetic intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, ensuring you can adapt and troubleshoot effectively in your own laboratory setting.
Troubleshooting Guide: Common Purification Issues
This section addresses the most frequently encountered problems during the workup and purification of this compound in a direct question-and-answer format.
Q1: My crude ¹H NMR spectrum shows significant contamination with unreacted dibutylamine. What is the most robust method for its removal?
A1: This is the most common purification challenge. Due to the similar basic nature of the starting material and the product, simple solvent washes are ineffective. The definitive method for removing residual dibutylamine is a carefully executed acid-base extraction .
The Scientific Rationale: This technique exploits the difference in basicity (pKa) and the ability to convert the amines into their water-soluble salt forms.[1][2] While both dibutylamine and this compound are bases, the secondary amine (dibutylamine) is significantly more basic (pKa of conjugate acid ≈ 11.25) than the tertiary propargylamine product (predicted pKa of conjugate acid ≈ 7.61).[3]
By washing the crude organic mixture with a dilute aqueous acid (e.g., 1M HCl), both amines are protonated to form their respective ammonium hydrochloride salts. These salts are ionic and preferentially partition into the aqueous layer, effectively removing them from your desired organic phase which may contain non-basic impurities.[1] The purified product is then recovered by basifying the aqueous layer and re-extracting.
Workflow: Acid-Base Extraction for Amine Purification
Caption: Enrichment of the more volatile component in fractional distillation.
Q4: My purified product turns yellow or brown upon storage. What is causing this degradation?
A4: The discoloration is a classic sign of oxidation . [4]Amines, particularly when exposed to air and light, can oxidize to form colored impurities, such as N-oxides. This process does not necessarily mean the bulk purity has dramatically changed, but it is an indicator of degradation.
Prevention:
-
Inert Atmosphere: Store the purified product under an inert atmosphere, such as nitrogen or argon. [4]* Light Protection: Use an amber glass bottle or wrap the container in aluminum foil to protect it from light, which can accelerate oxidation. [4]* Cold Storage: Store the sealed container in a refrigerator or freezer to slow the rate of decomposition.
If discoloration is minor, the amine can often be re-purified by distillation immediately before use. [4]
Detailed Experimental Protocols
Protocol 1: High-Purity Workup via Acid-Base Extraction
This protocol is designed to remove unreacted dibutylamine, quaternary ammonium byproducts, and other water-soluble impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, diethyl ether). Use approximately 3-5 mL of solvent per gram of crude material.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1M hydrochloric acid (HCl). Stopper the funnel, invert, and open the stopcock to vent pressure. Shake vigorously for 30-60 seconds. Allow the layers to separate completely.
-
Separation: Drain the lower aqueous layer (containing the protonated amine salts) into a clean Erlenmeyer flask.
-
Repeat Wash (Optional but Recommended): Wash the organic layer with a fresh portion of 1M HCl to ensure complete removal of all basic components. Combine this aqueous layer with the first one. The remaining organic layer contains neutral impurities and can be discarded.
-
Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 6M sodium hydroxide (NaOH) solution with stirring until the pH is >10 (verify with pH paper). The amine salts will be neutralized to their free-base forms, often causing the solution to become cloudy.
-
Product Extraction: Return the basic aqueous solution to the separatory funnel. Add a portion of fresh organic solvent (e.g., ethyl acetate). Shake and separate as before, but this time collect the upper organic layer.
-
Repeat Extraction: Extract the aqueous layer two more times with fresh organic solvent to ensure complete recovery of the product. Combine all three organic extracts.
-
Final Steps: Wash the combined organic layers with brine (saturated NaCl solution) to remove residual water. Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure (rotary evaporation) to yield the purified this compound.
Protocol 2: Purification by Fractional Vacuum Distillation
This protocol is for separating the product from impurities with close boiling points, such as residual dibutylamine.
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux column (or a packed column for higher efficiency), a condenser, a vacuum adapter, and receiving flasks. Ensure all glassware joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump with a cold trap and a manometer to monitor the pressure.
-
Charging the Flask: Charge the distillation flask with the crude product obtained from the acid-base extraction. Add a magnetic stir bar or boiling chips to ensure smooth boiling. Do not fill the flask more than two-thirds full.
-
Applying Vacuum: Begin stirring and slowly apply vacuum. The pressure should stabilize at the desired level (e.g., 19 mmHg).[3]
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Collecting Fractions:
-
Fore-run: The first fraction to distill will be the most volatile components. You will observe the temperature at the distillation head rise and plateau. Collect this fraction, which may contain residual solvents and the lower-boiling dibutylamine.
-
Product Fraction: Once the first fraction is collected, the temperature may drop slightly before rising again to a new, stable plateau. This second plateau corresponds to the boiling point of your product at the given pressure (e.g., 87-89 °C at 19 mmHg). [3]Switch to a new receiving flask and collect this fraction.
-
High-Boiling Residue: Once the product has distilled, the temperature will either drop significantly or begin to rise uncontrollably. Stop the distillation at this point. The material remaining in the flask is the high-boiling residue.
-
-
Shutdown: Turn off the heat and allow the apparatus to cool completely before slowly re-introducing air to the system.
References
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 6336-58-9). Retrieved from [Link]
-
Reddit r/Chempros. (2022). Amine workup. Retrieved from [Link]
-
Cheméo. (2024). This compound Data Sheet. Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved from [Link]
-
Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: Fractional Distillation. Retrieved from [Link]
-
Wikipedia. (n.d.). Fractional distillation. Retrieved from [Link]
-
The Chemistry Blog. (n.d.). What is Fractional Distillation?. Retrieved from [Link]
-
Wikipedia. (n.d.). Propargyl bromide. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 5.3: Fractional Distillation. Retrieved from [Link]
-
PubChem. (n.d.). Dibutylamine. Retrieved from [Link]
- Google Patents. (n.d.). US6794551B2 - Process for producing propargyl bromide.
- Google Patents. (n.d.). US5632898A - Method for removing unreacted electrophiles from a reaction mixture.
Sources
Technical Support Center: N,N-Dibutylprop-2-yn-1-amine Purification
Welcome to the technical support center for N,N-Dibutylprop-2-yn-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven strategies for the successful purification of this versatile synthetic intermediate. We will address common challenges and frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern success.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of crude N,N-Dibutylprop-2-yn-1-amine.
Question 1: My purified product is contaminated with unreacted dibutylamine. How can I remove it?
Answer:
This is a common issue, as the starting amine and the product have similar polarities. The most effective method for removing residual secondary amines like dibutylamine is an acid-base extraction . This technique exploits the difference in basicity between the tertiary amine product and the secondary amine starting material.[1][2]
Causality: Tertiary amines are generally less basic than their secondary amine counterparts. By carefully controlling the pH of the aqueous solution, we can selectively protonate the more basic dibutylamine, causing it to partition into the aqueous phase as a salt, while leaving the less basic N,N-Dibutylprop-2-yn-1-amine in the organic layer.[3]
Recommended Protocol: Selective Acid-Base Extraction
-
Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as diethyl ether or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with a dilute solution of hydrochloric acid (e.g., 0.5 M HCl). Perform this wash 2-3 times. The more basic dibutylamine will be protonated to form dibutylammonium chloride, which is soluble in the aqueous layer.[4]
-
Layer Separation: Carefully separate the organic layer, which now contains your purified product, from the aqueous layer containing the impurity salt.
-
Neutralization & Recovery: Wash the organic layer with a saturated sodium bicarbonate solution to remove any residual acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified N,N-Dibutylprop-2-yn-1-amine.
Question 2: I'm experiencing significant product loss and streaking during silica gel column chromatography. What's happening and how can I fix it?
Answer:
This is a classic problem when purifying basic compounds, especially amines, on standard silica gel.[5] The issue stems from the acidic nature of silica gel. The surface of silica is covered with silanol groups (Si-OH), which are weakly acidic and can strongly interact with or even protonate your basic tertiary amine product.[6] This strong interaction leads to irreversible adsorption, resulting in poor recovery and significant peak tailing or "streaking" on the column.[6]
Solutions:
There are three primary strategies to overcome this challenge:
-
Use a Basic Modifier in the Eluent: The most common solution is to add a small amount of a volatile base, such as triethylamine (TEA) or ammonia, to your mobile phase.[5][6] This additive competes with your product for the acidic sites on the silica, effectively "masking" them and allowing your compound to elute properly.
-
Typical Concentration: 0.1-2% (v/v) of triethylamine in your hexane/ethyl acetate or dichloromethane/methanol eluent system is usually sufficient.[6]
-
-
Use Deactivated or Alternative Stationary Phases:
-
Base-Deactivated Silica: You can prepare this by making a slurry of the silica gel in a solvent containing triethylamine before packing the column.[6]
-
Basic Alumina: Alumina is a more basic stationary phase and is often an excellent alternative for purifying amines.[6][7]
-
Amine-Functionalized Silica: This specialized stationary phase has amine groups bonded to the surface, creating a more basic environment that minimizes unwanted interactions.[5][6]
-
-
Reversed-Phase Chromatography: For polar, ionizable compounds, reversed-phase (C18) chromatography with an alkaline mobile phase can be a highly effective purification strategy.[6]
| Strategy | Principle | Pros | Cons |
| Basic Modifier (e.g., TEA) | Competes for acidic sites on silica gel.[6] | Simple, uses standard silica, effective. | Modifier must be removed from final product. |
| Basic Alumina Column | Uses a basic stationary phase to prevent interaction.[6] | Very effective for basic compounds. | Can have different selectivity than silica. |
| Amine-Functionalized Silica | Provides a basic surface, minimizing interactions.[5] | Excellent performance, simplified purification. | More expensive than standard silica. |
Question 3: My final product has a persistent yellow or brown color. What is the cause and how can I remove it?
Answer:
Amines are susceptible to air oxidation, which often results in the formation of colored impurities.[8] This can happen during the reaction, work-up, or storage. Additionally, if the synthesis was performed at high temperatures, some thermal degradation may have occurred.
Decolorization Strategies:
-
Vacuum Distillation: For thermally stable compounds like N,N-Dibutylprop-2-yn-1-amine, vacuum distillation is an excellent method for both purification and color removal. The lower boiling point under reduced pressure minimizes the risk of thermal degradation.[8]
-
Activated Carbon Treatment: Dissolve the colored product in a suitable organic solvent. Add a small amount of activated charcoal (approx. 1-2% by weight), stir for 15-30 minutes at room temperature, and then filter the mixture through a pad of Celite®. The charcoal adsorbs many colored impurities.
-
Plug Filtration: Pass a solution of your compound through a short plug of basic alumina or silica gel (treated with triethylamine). This can often remove polar, colored impurities without the need for a full chromatographic separation.
Purification Workflow Diagram
The following diagram outlines a logical workflow for the purification of crude N,N-Dibutylprop-2-yn-1-amine.
Sources
Validation & Comparative
A Comparative Guide to the Quantitative Analysis of N,N-Dibutylprop-2-yn-1-amine: qNMR vs. GC-FID
For researchers, scientists, and professionals in drug development, the accurate quantification of active pharmaceutical ingredients (APIs) and synthetic intermediates is paramount. N,N-Dibutylprop-2-yn-1-amine, a key building block in various synthetic pathways, requires robust and reliable analytical methods for its characterization and quality control. This guide provides an in-depth, objective comparison of two powerful analytical techniques for the quantitative analysis of this amine: Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID).
This document moves beyond a simple listing of procedures to offer a comprehensive analysis grounded in scientific principles and practical field experience. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.
The Principle of Quantitative NMR (qNMR): A Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method, offering the ability to directly quantify a substance without the need for a chemically identical reference standard.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of a specific resonance signal in the NMR spectrum and the number of nuclei contributing to that signal.[3] This unique characteristic allows for the determination of the absolute purity or concentration of a sample by co-dissolving it with a certified internal standard of known purity and concentration.[4][5]
The choice of an internal standard is a critical step in developing a robust qNMR method. An ideal internal standard should be chemically stable, non-volatile, have a simple NMR spectrum with signals that do not overlap with the analyte's signals, and be of high, certified purity.[1][4][6]
Experimental Protocol: qNMR Analysis of N,N-Dibutylprop-2-yn-1-amine
This protocol outlines the steps for the quantitative analysis of N,N-Dibutylprop-2-yn-1-amine using ¹H qNMR.
Selection of Internal Standard
For the analysis of N,N-Dibutylprop-2-yn-1-amine, a suitable internal standard must be chosen whose signals do not overlap with the analyte's signals. Based on the structure of N,N-Dibutylprop-2-yn-1-amine, we can predict the approximate chemical shifts of its protons. The propargyl proton (≡C-H) is expected around δ 2.0-3.0 ppm, the methylene protons adjacent to the nitrogen and the alkyne will be in the δ 3.0-4.0 ppm region, the methylene protons of the butyl chains will appear between δ 1.0-2.0 ppm, and the terminal methyl groups will be around δ 0.9 ppm.
A suitable internal standard would be 1,4-Dinitrobenzene . It is a stable solid with two simple singlets in the aromatic region (around δ 8.4 and 8.8 ppm), far from the expected signals of N,N-Dibutylprop-2-yn-1-amine. It is also soluble in common deuterated solvents like chloroform-d (CDCl₃).
Sample Preparation
Accurate weighing is crucial for qNMR.[1]
-
Using a calibrated microbalance, accurately weigh approximately 15-20 mg of N,N-Dibutylprop-2-yn-1-amine into a clean, dry vial.
-
Accurately weigh approximately 10-15 mg of the 1,4-Dinitrobenzene internal standard into the same vial. The goal is to achieve a molar ratio between the analyte and the internal standard that is close to 1:1 to ensure comparable signal intensities for accurate integration.[1][3]
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) to the vial.
-
Ensure complete dissolution of both the analyte and the internal standard by vortexing the vial.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Data Acquisition
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the magnetic field to ensure homogeneity.
-
Acquire the ¹H NMR spectrum using a pulse program that allows for full relaxation of all protons. A simple pulse-acquire sequence (e.g., 'zg' in Bruker TopSpin) is recommended.[3]
-
Key Acquisition Parameters:
-
Pulse Angle: A 90° pulse should be carefully calibrated and used.
-
Relaxation Delay (d1): This is a critical parameter. To ensure complete relaxation, the relaxation delay should be at least 5 times the longest T₁ (spin-lattice relaxation time) of all protons being quantified (both analyte and internal standard).[6][7] The T₁ of the propargyl proton can be longer than other protons in the molecule. A conservative relaxation delay of 30 seconds is a good starting point. The T₁ can be experimentally determined using an inversion-recovery pulse sequence for method optimization.[7][8][9]
-
Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% precision).[3][10] Typically, 16 to 64 scans are adequate.
-
Acquisition Time (aq): A sufficiently long acquisition time (e.g., 4-5 seconds) is necessary to ensure the FID has fully decayed, which is important for accurate integration.
-
Data Processing and Quantification
-
Apply a gentle exponential window function (e.g., line broadening of 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.
-
Perform Fourier transformation.
-
Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.
-
Perform a baseline correction to ensure a flat baseline across the entire spectrum.
-
Integrate the well-resolved signals of both the analyte and the internal standard. For N,N-Dibutylprop-2-yn-1-amine, the signal of the propargyl proton is a good candidate for integration as it is a singlet and likely to be in a clear region of the spectrum. For 1,4-Dinitrobenzene, either of the aromatic proton signals can be used.
-
Calculate the purity of N,N-Dibutylprop-2-yn-1-amine using the following equation[3][11]:
Purityanalyte (%) = (Ianalyte / Istd) * (Nstd / Nanalyte) * (Manalyte / Mstd) * (mstd / manalyte) * Puritystd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = mass
-
Purity = Purity of the standard
-
Alternative Method: Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a powerful separation technique, and when coupled with a Flame Ionization Detector (FID), it provides a robust method for the quantification of organic compounds. However, the analysis of amines by GC can be challenging due to their basicity and polarity, which can lead to peak tailing and poor reproducibility on standard GC columns.[12][13][14] To overcome these issues, specialized columns with base-deactivated surfaces are employed.[15][16]
Experimental Protocol: GC-FID Analysis of N,N-Dibutylprop-2-yn-1-amine
This protocol details a method for the quantitative analysis of N,N-Dibutylprop-2-yn-1-amine using GC-FID with an external standard calibration.
Instrumentation and Column Selection
-
Gas Chromatograph: An instrument equipped with a split/splitless injector and a Flame Ionization Detector.
-
GC Column: A base-deactivated column specifically designed for amine analysis is crucial. Recommended columns include the Agilent J&W CP-Volamine (30 m x 0.32 mm, 5.0 µm film thickness) or the Restek Rtx-Volatile Amine.[17][18][19][20] These columns are designed to provide sharp, symmetrical peaks for volatile amines.
Standard and Sample Preparation
-
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of high-purity N,N-Dibutylprop-2-yn-1-amine reference standard and dissolve it in a 25 mL volumetric flask with methanol.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with methanol to cover the expected concentration range of the analyte in the samples. A typical range would be 50, 100, 250, 500, and 750 µg/mL.
-
Sample Solution: Accurately weigh the sample containing N,N-Dibutylprop-2-yn-1-amine and dissolve it in methanol to a final concentration that falls within the calibration range.
GC-FID Operating Conditions
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.
-
Injection Volume: 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 15 °C/min.
-
Hold: Hold at 240 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Detector Gases: Hydrogen and Air, with flow rates optimized for the specific instrument.
Data Analysis and Quantification
-
Inject the calibration standards to generate a calibration curve by plotting the peak area against the concentration.
-
Inject the sample solutions.
-
Determine the concentration of N,N-Dibutylprop-2-yn-1-amine in the samples by interpolating their peak areas from the calibration curve.
Performance Comparison: qNMR vs. GC-FID
| Parameter | Quantitative NMR (qNMR) | Gas Chromatography-FID (GC-FID) |
| Principle | Absolute quantification based on the direct proportionality between signal integral and the number of nuclei.[3] | Separation based on volatility and column interaction, with quantification via external calibration against a reference standard. |
| Reference Standard | Requires a certified internal standard of a different compound.[4][5] | Requires a high-purity reference standard of the analyte itself. |
| Selectivity | High. Can often resolve and quantify multiple components simultaneously without chromatographic separation. | High, dependent on the chromatographic separation efficiency of the column. |
| Accuracy | High, as it is a primary ratio method.[11] | High, dependent on the purity of the reference standard and the quality of the calibration curve. |
| Precision | High, with Relative Standard Deviations (RSDs) typically <1%. | High, with RSDs typically <2%. |
| Linearity | Excellent, with a wide dynamic range. | Excellent, but can be limited by detector saturation at high concentrations. |
| Limit of Quantification (LOQ) | Typically in the low millimolar to high micromolar range.[21][22] | Typically in the low microgram per milliliter (µg/mL) range.[20][23] |
| Analysis Time | Relatively fast per sample (10-20 minutes), with minimal method development. | Can be faster per injection, but requires initial method development and calibration. |
| Sample Preparation | Simple dissolution and weighing.[3] | Can involve serial dilutions for calibration standards. |
| Destructive/Non-destructive | Non-destructive; the sample can be recovered. | Destructive. |
| Information Provided | Provides both quantitative and structural information. | Provides quantitative data and retention time. |
| Validation | Method validation is generally more straightforward as it is a universal detector.[11][24] | Requires full validation for each analyte as per ICH guidelines.[23] |
Conclusion and Recommendations
Both qNMR and GC-FID are powerful and reliable techniques for the quantitative analysis of N,N-Dibutylprop-2-yn-1-amine. The choice between the two methods depends on the specific requirements of the analysis.
qNMR is the method of choice for:
-
Primary purity assessment and certification of reference materials: Its nature as a primary ratio method provides a high degree of accuracy and traceability.
-
When a certified reference standard of the analyte is not available: qNMR's ability to use a non-identical internal standard is a significant advantage.
-
Simultaneous quantification and structural confirmation: The NMR spectrum provides a wealth of structural information alongside quantitative data.
GC-FID is well-suited for:
-
Routine quality control in a high-throughput environment: Once the method is established, it can be very fast and cost-effective for analyzing a large number of samples.
-
Trace-level analysis: GC-FID can offer a lower limit of quantification compared to qNMR for certain analytes.
-
When a well-characterized reference standard of the analyte is readily available.
For drug development professionals, having access to both techniques provides a comprehensive analytical toolbox. qNMR can be used to certify the purity of the in-house reference standard, which can then be used to build a robust and validated GC-FID method for routine analysis. This integrated approach ensures the highest level of confidence in the quality and consistency of N,N-Dibutylprop-2-yn-1-amine and its downstream applications.
References
-
Agilent Technologies. (n.d.). CP-Volamine | GC Columns. Retrieved from [Link]
-
Restek Corporation. (n.d.). Rtx-Volatile Amine GC Capillary Column, 60 m, 0.32 mm ID, 5.0 µm. Retrieved from [Link]
-
Restek Corporation. (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Retrieved from [Link]
-
Chrom Tech. (n.d.). Agilent Amines GC Columns. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Retrieved from [Link]
-
LCGC International. (2018, July 16). Generic GC–FID for Volatile Amine Quantitation in Pharma. Retrieved from [Link]
-
ResolveMass Inc. (n.d.). Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. Retrieved from [Link]
- Gao, S., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Advances, 13(38), 26685-26693.
- Graffius, G. C., et al. (2017). Generic GC-FID method for quantitation of volatile amines in pharmaceutical drugs and synthetic intermediates.
-
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A Comparative Guide to the Structural Validation of 3-Dibutylamino-1-propyne by ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. In the synthesis of novel compounds, such as the versatile building block 3-Dibutylamino-1-propyne, nuclear magnetic resonance (NMR) spectroscopy stands as the gold standard for structural elucidation. This guide provides an in-depth analysis of the validation of this compound's structure using ¹H and ¹³C NMR, comparing these techniques with other analytical methods and offering detailed, field-proven insights into the experimental choices and data interpretation.
Introduction: The Role of NMR in Structural Chemistry
Nuclear Magnetic Resonance (NMR) spectroscopy exploits the magnetic properties of atomic nuclei to provide detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For a molecule like this compound, which contains a terminal alkyne and a tertiary amine, NMR is uniquely suited to confirm the connectivity and chemical environment of each atom. The causality behind choosing NMR as the primary validation tool lies in its ability to provide a complete picture of the carbon and proton framework of the molecule.
Predicted ¹H and ¹³C NMR Data for this compound
While a publicly available, experimentally verified high-resolution NMR spectrum for this compound is not readily found in common databases, a highly accurate prediction can be constructed based on established chemical shift values and coupling constants for its constituent functional groups. The following tables summarize the predicted ¹H and ¹³C NMR data in a standard NMR solvent such as deuterated chloroform (CDCl₃).
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~2.45 | t | 4H | -N-CH₂ -CH₂-CH₂-CH₃ |
| ~3.30 | d | 2H | -N-CH₂ -C≡CH |
| ~2.20 | t | 1H | -C≡CH |
| ~1.45 | m | 4H | -N-CH₂-CH₂ -CH₂-CH₃ |
| ~1.35 | m | 4H | -N-CH₂-CH₂-CH₂ -CH₃ |
| ~0.90 | t | 6H | -N-CH₂-CH₂-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Carbon Type (DEPT-135) | Assignment |
| ~80.5 | C | -N-CH₂-C ≡CH |
| ~72.0 | CH (positive) | -N-CH₂-C≡CH |
| ~52.5 | CH₂ (negative) | -N-CH₂ -CH₂-CH₂-CH₃ |
| ~45.0 | CH₂ (negative) | -N-CH₂ -C≡CH |
| ~29.5 | CH₂ (negative) | -N-CH₂-CH₂ -CH₂-CH₃ |
| ~20.5 | CH₂ (negative) | -N-CH₂-CH₂-CH₂ -CH₃ |
| ~14.0 | CH₃ (positive) | -N-CH₂-CH₂-CH₂-CH₃ |
In-Depth Spectral Analysis: A Self-Validating System
The predicted data provides a robust framework for validating the structure of this compound. Each signal and its characteristics (chemical shift, multiplicity, and integration) serve as a piece of a puzzle that, when assembled, confirms the molecular architecture.
¹H NMR Spectrum Analysis
The proton NMR spectrum is anticipated to show six distinct signals. The triplet at approximately 0.90 ppm, integrating to 6H, is characteristic of the two terminal methyl groups of the butyl chains. The multiplets around 1.35 ppm and 1.45 ppm, each integrating to 4H, correspond to the two methylene groups in the middle of the butyl chains. The triplet at roughly 2.45 ppm, with an integration of 4H, is assigned to the methylene groups directly attached to the nitrogen atom of the butyl chains. The downfield shift of these protons is due to the electron-withdrawing effect of the nitrogen atom.
The propargyl group exhibits two key signals. A doublet at approximately 3.30 ppm, integrating to 2H, is assigned to the methylene protons adjacent to both the nitrogen and the alkyne. The deshielding effect of both functionalities contributes to its downfield position. The terminal acetylenic proton is expected to appear as a triplet around 2.20 ppm with an integration of 1H. The small coupling constant for this triplet arises from long-range coupling with the methylene protons three bonds away.
¹³C NMR Spectrum Analysis
The carbon NMR spectrum is predicted to display seven unique carbon signals. The terminal methyl carbons of the butyl groups are expected at the most upfield position, around 14.0 ppm. The two methylene carbons of the butyl chains will appear at approximately 20.5 ppm and 29.5 ppm. The methylene carbons directly bonded to the nitrogen are shifted downfield to around 52.5 ppm.
The propargyl group's carbons have distinct chemical shifts. The methylene carbon adjacent to the nitrogen is predicted around 45.0 ppm. The two sp-hybridized carbons of the alkyne are the most downfield, with the internal, quaternary carbon appearing around 80.5 ppm and the terminal, protonated carbon at about 72.0 ppm.
Comparison with Alternative and Complementary Analytical Methods
While ¹H and ¹³C NMR are powerful tools, a comprehensive structural validation often employs a multi-technique approach.
Table 3: Comparison of Analytical Techniques for the Structural Validation of this compound
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹³C NMR | Detailed carbon-hydrogen framework, connectivity, and chemical environment. | Unambiguous structural determination. | Larger sample amount needed compared to MS, can be time-consuming. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C≡C-H, C-N). | Fast, requires small sample amount. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, very small sample amount needed. | Does not provide detailed connectivity information on its own. |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom-to-atom correlations. | Confirms connectivity and resolves spectral overlap. | Requires more instrument time and expertise in data interpretation. |
Infrared (IR) Spectroscopy
IR spectroscopy would corroborate the presence of the key functional groups. A sharp, characteristic absorption band is expected around 3300 cm⁻¹ for the terminal alkyne C-H stretch, and a weaker band around 2100-2200 cm⁻¹ for the C≡C triple bond stretch. The C-N stretching vibration would appear in the 1250-1020 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of this compound (167.29 g/mol ). The fragmentation pattern could also provide structural clues, such as the loss of butyl or propargyl fragments.
2D NMR Techniques
For unequivocal assignment, 2D NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy) would show correlations between adjacent protons, for example, between the protons of the butyl chains and between the propargyl methylene and the acetylenic proton.
-
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, confirming the assignments made in the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, definitively establishing the connectivity between the dibutylamino group and the propargyl moiety.
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Cap the NMR tube and gently invert several times to ensure complete dissolution and a homogenous solution.
NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
(Optional but recommended) Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ signals.
-
(Optional for definitive assignment) Acquire 2D COSY, HSQC, and HMBC spectra.
Visualizing the Structure and Analysis Workflow
Caption: Workflow for the structural validation of this compound.
Conclusion
The structural validation of this compound is most effectively and comprehensively achieved through a combination of ¹H and ¹³C NMR spectroscopy. The predicted spectra, based on well-established principles of chemical shifts and coupling constants, provide a detailed and self-validating roadmap for confirming the molecule's architecture. While techniques such as IR and mass spectrometry offer valuable complementary data, they lack the detailed structural insights provided by NMR. For unequivocal assignments and the highest level of scientific rigor, 2D NMR experiments are the ultimate tool. This guide provides the foundational knowledge and practical protocols for researchers to confidently validate the structure of this and similar molecules, ensuring the integrity and reliability of their scientific endeavors.
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A Comparative Guide to A3 Coupling and Mannich Reactions for Propargylamine Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propargylamines are a pivotal class of organic compounds, serving as versatile building blocks in the synthesis of a multitude of nitrogen-containing molecules, including pharmaceuticals, natural products, and agrochemicals.[1] The distinct structural feature of an amino group adjacent to a carbon-carbon triple bond imparts unique reactivity, making the efficient and selective synthesis of propargylamines a significant focus in organic chemistry.
Among the various synthetic strategies, the A3 (Aldehyde-Alkyne-Amine) coupling and the traditional Mannich reaction are two of the most powerful three-component methods for constructing propargylamines. While both reactions accomplish the formation of a new carbon-carbon and carbon-nitrogen bond in a single operational step, they exhibit fundamental differences in their mechanistic pathways, substrate compatibility, and reaction conditions. This guide offers a detailed, objective comparison to assist researchers in selecting the most suitable method for their synthetic endeavors.
The A3 Coupling Reaction: A Contemporary Multicomponent Approach
The A3 coupling is a one-pot, three-component reaction that efficiently combines an aldehyde, a terminal alkyne, and an amine to yield a propargylamine.[2] A defining feature of this reaction is its reliance on a metal catalyst—commonly based on copper, gold, silver, or ruthenium—to activate the C-H bond of the terminal alkyne.[3] This methodology is highly atom-economical, generating water as the sole byproduct.[2]
Mechanistic Pathway of A3 Coupling
The generally accepted mechanism for the metal-catalyzed A3 coupling reaction proceeds through the following key steps:[2][4]
-
Alkyne Activation: The metal catalyst coordinates to the terminal alkyne, which increases the acidity of the terminal proton.
-
Metal Acetylide Formation: The amine reactant, or another added base, deprotonates the activated alkyne to generate a metal acetylide intermediate.
-
Iminium Ion Formation: In a concurrent process, the aldehyde and amine condense to form an electrophilic iminium ion.
-
Nucleophilic Attack: The nucleophilic metal acetylide then attacks the iminium ion, forging the crucial carbon-carbon bond and yielding the final propargylamine product.
Caption: Mechanism of the Mannich Reaction for Propargylamine Synthesis.
Head-to-Head Comparison: A3 Coupling vs. Mannich Reaction
| Feature | A3 Coupling Reaction | Mannich Reaction |
| Catalyst | Requires a transition metal catalyst (e.g., Cu, Au, Ag, Ru) for alkyne activation. [3] | Can be acid or base-catalyzed; for alkynes, often requires a copper salt or a strong base to form the acetylide. [5][6] |
| Key Intermediate | Metal acetylide and an iminium ion. | Acetylide anion and an iminium ion. [5] |
| Atom Economy | High, with water as the main byproduct. [2] | High, also with water as the primary byproduct. |
| Reaction Conditions | Often proceeds under mild conditions (room temperature to moderate heating) and is compatible with various solvents, including water, and can even be solvent-free. [7][8] | May necessitate more stringent conditions, such as the use of strong bases or elevated temperatures, depending on the alkyne's acidity. [6] |
| Substrate Scope | Exhibits a broad substrate scope, accommodating aromatic and aliphatic aldehydes, primary and secondary amines, and aryl and alkyl alkynes. [4] | Traditionally employs formaldehyde and enolizable carbonyls; the scope with alkynes can be limited by the requirement for sufficient C-H acidity. [9] |
| Selectivity | Generally provides high selectivity for the desired propargylamine product. | Can be susceptible to side reactions like aldehyde polymerization or self-condensation if an enolizable carbonyl is used. |
| Green Chemistry | Frequently cited as a "greener" methodology due to its one-pot nature, high atom economy, and compatibility with eco-friendly solvents like water. [7] | Can be less environmentally benign if it requires stoichiometric amounts of strong bases or harsh reaction conditions. |
Experimental Data: A Comparative Overview
The following table summarizes representative experimental data for propargylamine synthesis via both A3 coupling and Mannich reactions, highlighting typical conditions and yields.
| Reaction | Catalyst/Base | Aldehyde | Amine | Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| A3 Coupling | CuI (5 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | 100 | 12 | 90% | [10] |
| A3 Coupling | Ag2S NPs (0.5 mol%) | Salicylaldehyde | Morpholine | Phenylacetylene | Solvent-free | 80 | 0.5 | 95% | |
| A3 Coupling | Cu/Al | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | 100 | 22 | >99% | [11] |
| Mannich | CuI | Formaldehyde | Diethylamine | Phenylacetylene | DMSO | RT | 2 | 98% | [12] |
| Mannich | CuCl | Paraformaldehyde | Piperidine | Phenylacetylene | Dioxane | Reflux | - | 85% | |
| Mannich | CuI/FeCl₃ | Paraformaldehyde | Morpholine | Chiral Glycine Complex | Toluene | 50-60 | - | 79% | [13][14] |
Experimental Protocols
General Protocol for A3 Coupling Reaction
This protocol serves as a representative example and may need optimization for different substrates.
Caption: A typical experimental workflow for the A3 coupling reaction.
General Protocol for Mannich Reaction (Copper-Catalyzed)
This protocol is a representative example for a copper-catalyzed Mannich-type synthesis of propargylamines.
Caption: A typical experimental workflow for the Mannich reaction.
Conclusion and Future Perspectives
Both the A3 coupling and the Mannich reaction are highly effective for synthesizing propargylamines. The A3 coupling, leveraging metal catalysis for alkyne activation, frequently offers a milder, more atom-economical, and "greener" pathway with a wide substrate tolerance. [7]Its efficiency and selectivity have established it as a preferred method in contemporary organic synthesis.
The classic Mannich reaction, while a cornerstone of organic chemistry, can necessitate more specific conditions, especially with less acidic C-H donors such as alkynes. Nevertheless, its numerous variations and the use of co-catalysts have broadened its applicability for propargylamine synthesis.
The selection between these two methodologies will be dictated by the specific substrates, the desired reaction scale, and available laboratory infrastructure. For researchers aiming for a versatile, efficient, and often milder route to a diverse range of propargylamines, the A3 coupling reaction is an excellent choice. When working with formaldehyde and prioritizing cost-effectiveness with simple starting materials, the Mannich reaction continues to be an invaluable synthetic tool.
Future advancements in this field are anticipated to focus on developing more sustainable and recyclable catalysts for A3 coupling and expanding the substrate scope of both reactions to encompass more intricate and challenging molecules, thereby enhancing their role in the creation of novel bioactive compounds.
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The Superior Performance of 3-Dibutylamino-1-propyne in Corrosion Inhibition: A Comparative Guide for Researchers
In the relentless battle against metal degradation, the selection of an effective corrosion inhibitor is paramount. Among the diverse arsenal of chemical agents, propargylamines have carved a niche for their remarkable efficacy, particularly in acidic environments encountered in oil and gas production, industrial cleaning, and metal processing. This guide provides an in-depth technical comparison of 3-dibutylamino-1-propyne against other propargylamines, elucidating the molecular characteristics that underpin its superior protective capabilities. This analysis is grounded in a synthesis of experimental data and theoretical insights to empower researchers, scientists, and drug development professionals in their pursuit of optimal corrosion mitigation strategies.
The Propargylamine Family: A Foundation of Corrosion Inhibition
Propargylamines are organic compounds characterized by the presence of a propargyl group (HC≡C-CH₂-) attached to a nitrogen atom. Their efficacy as corrosion inhibitors stems from the synergistic interplay of their functional groups. The triple bond of the alkyne group provides a region of high electron density, facilitating strong adsorption onto the metal surface. Simultaneously, the nitrogen atom, with its lone pair of electrons, acts as an additional adsorption center. This dual-pronged attachment forms a protective molecular layer that insulates the metal from the corrosive environment.
The general mechanism of action for propargyl alcohol, a foundational propargylamine, involves the interaction of its hydroxyl and alkyne groups with metal atoms, creating a stable, protective barrier against corrosive agents like water and oxygen.[1]
This compound: A Tertiary Amine Advantage
This compound, a tertiary propargylamine, distinguishes itself through its unique molecular architecture. The nitrogen atom is bonded to two butyl groups and one propargyl group. This tertiary amine structure is a key determinant of its enhanced corrosion inhibition performance compared to primary and secondary propargylamines.
Theoretical studies employing quantum chemical calculations have consistently shown that tertiary amines exhibit the highest corrosion inhibition efficiency among aliphatic amines.[2][3] This superiority can be attributed to several factors:
-
Enhanced Electron Donation: The two butyl groups in this compound are electron-donating. They increase the electron density on the nitrogen atom, making it a more potent Lewis base. This heightened electron density strengthens the coordinate bond formed between the nitrogen atom and the vacant d-orbitals of the metal atoms on the surface, leading to a more robust and stable adsorbed film.
-
Increased Surface Coverage: The bulky butyl groups contribute to a larger molecular size. This increased steric hindrance allows each molecule of this compound to cover a larger surface area of the metal, effectively blocking more active corrosion sites.
-
Hydrophobicity: The butyl chains impart a significant hydrophobic character to the molecule. Once adsorbed, these hydrophobic chains create a water-repellent barrier, further impeding the ingress of corrosive aqueous species to the metal surface.
Comparative Performance Analysis: Experimental Evidence
Weight Loss Measurements
This classical and straightforward method involves exposing a pre-weighed metal coupon to a corrosive environment with and without the inhibitor for a specified duration. The difference in weight loss is used to calculate the inhibition efficiency.
Experimental Protocol: Weight Loss Measurement
-
Coupon Preparation: Mild steel coupons are mechanically polished with successively finer grades of emery paper, degreased with acetone, rinsed with distilled water, and dried.
-
Initial Weighing: The initial weight of each coupon is accurately recorded.
-
Immersion: The coupons are immersed in the corrosive solution (e.g., 1M HCl) with and without various concentrations of the propargylamine inhibitors.
-
Exposure: The immersion is carried out for a predetermined period at a constant temperature.
-
Final Weighing: After the exposure period, the coupons are removed, cleaned to remove corrosion products, rinsed, dried, and re-weighed.
-
Calculation: The corrosion rate (CR) and inhibition efficiency (IE%) are calculated using the following equations:
-
CR = (W₁ - W₂) / (A * t)
-
IE% = [(CR₀ - CRᵢ) / CR₀] * 100 where W₁ and W₂ are the weights before and after immersion, A is the surface area, t is the immersion time, and CR₀ and CRᵢ are the corrosion rates in the absence and presence of the inhibitor, respectively.
-
Conceptual Data Comparison:
Based on the principles of molecular structure and supporting data from various studies on aliphatic amines, a conceptual comparison of inhibition efficiencies is presented below.
| Inhibitor | Type | Expected Inhibition Efficiency (%) | Key Structural Features |
| Propargylamine | Primary | Moderate | Unsubstituted amine, high affinity for protonation |
| N-methylpropargylamine | Secondary | Moderate-High | Single alkyl substitution, increased electron density |
| This compound | Tertiary | High-Very High | Two bulky, electron-donating butyl groups, high surface coverage |
| Propargyl Alcohol | - | Moderate | Hydroxyl group for adsorption, but less basic than amines |
Note: This table represents an expected trend based on theoretical principles and is not derived from a single direct comparative experiment.
Studies on propargyl alcohol have shown inhibition efficiencies of up to 99% for mild steel in 15% HCl at 105°C, demonstrating its effectiveness.[4] The enhanced electron-donating capacity and steric hindrance of the dibutyl groups in this compound are expected to provide even greater protection under similar conditions.
Electrochemical Techniques
Electrochemical methods provide rapid and detailed insights into the mechanism of corrosion inhibition.
Potentiodynamic Polarization (PDP)
This technique measures the current response of a metal electrode to a controlled change in its potential. The resulting polarization curve provides information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic reaction kinetics. A significant decrease in icorr in the presence of an inhibitor indicates effective corrosion protection. Inhibitors can be classified as anodic, cathodic, or mixed-type based on their effect on the polarization curves.
Experimental Protocol: Potentiodynamic Polarization
-
Electrode Setup: A three-electrode cell is used, consisting of a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).
-
Stabilization: The working electrode is immersed in the test solution for a period to allow the open-circuit potential (OCP) to stabilize.
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate.
-
Data Analysis: The corrosion current density (icorr) is determined by extrapolating the linear Tafel regions of the anodic and cathodic curves back to the corrosion potential (Ecorr).
-
Inhibition Efficiency Calculation: IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100, where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface. By applying a small amplitude AC signal over a range of frequencies, an impedance spectrum (Nyquist plot) is generated. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon the addition of an inhibitor are indicative of the formation of a protective film on the metal surface.
Experimental Protocol: Electrochemical Impedance Spectroscopy
-
Electrode Setup: The same three-electrode cell as in PDP is used.
-
Stabilization: The working electrode is stabilized at the OCP.
-
Frequency Scan: A small amplitude AC potential is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Data Acquisition: The impedance data is recorded and plotted as a Nyquist plot (Zimaginary vs. Zreal).
-
Equivalent Circuit Modeling: The data is fitted to an appropriate equivalent electrical circuit to extract parameters like charge transfer resistance (Rct) and double-layer capacitance (Cdl).
-
Inhibition Efficiency Calculation: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100, where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor.
Mechanistic Insights from Quantum Chemical Calculations
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a theoretical framework to understand the interaction between inhibitor molecules and the metal surface. These calculations can predict various molecular properties that correlate with inhibition efficiency.
-
EHOMO (Energy of the Highest Occupied Molecular Orbital): A higher EHOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency.
-
ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower ELUMO value suggests a greater ability of the molecule to accept electrons from the metal surface, which can also contribute to the adsorption process.
-
Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the inhibitor molecule, which generally correlates with better inhibition performance.
-
Dipole Moment (μ): A higher dipole moment can enhance the adsorption of the inhibitor on the metal surface.
Quantum chemical studies on aliphatic amines have shown that an increase in the number of alkyl chains (from primary to tertiary) leads to an increase in EHOMO and a decrease in the energy gap, which is consistent with the observed trend of increasing inhibition efficiency.[2][3] For this compound, the presence of two electron-donating butyl groups would be expected to raise the EHOMO value significantly compared to primary and secondary propargylamines, thereby predicting a superior inhibition efficiency.
Conclusion
References
Sources
A Comparative Guide to the Reactivity of N,N-Dibutylprop-2-yn-1-amine and Other Terminal Alkynes
Introduction: The Central Role of Terminal Alkynes in Modern Synthesis
Terminal alkynes are foundational building blocks in organic chemistry, prized for their exceptional versatility in forming carbon-carbon and carbon-heteroatom bonds.[1] Their linear geometry and the high electron density of the sp-hybridized carbons make them potent reactants in a host of powerful transformations, including cycloadditions, cross-coupling reactions, and C-H functionalization.[2][3] These reactions are cornerstones of drug discovery, materials science, and chemical biology.
This guide provides an in-depth comparative analysis of N,N-Dibutylprop-2-yn-1-amine , a representative propargylamine, against two other classes of terminal alkynes: a simple aliphatic alkyne (1-Octyne ) and an aromatic alkyne (Phenylacetylene ). The presence of the tertiary amine functionality integrated into the N,N-Dibutylprop-2-yn-1-amine structure imparts unique reactivity that sets it apart. Understanding these differences is paramount for researchers aiming to optimize reaction design, catalyst selection, and synthetic strategy.
The Unique Electronic and Steric Profile of N,N-Dibutylprop-2-yn-1-amine
N,N-Dibutylprop-2-yn-1-amine is a member of the propargylamine family, a class of compounds widely used in the synthesis of bioactive molecules and heterocyclic scaffolds.[4][5] Its reactivity is modulated by several key features stemming from the proximate tertiary amine:
-
Intramolecular Basicity: The lone pair on the nitrogen atom can act as an internal base or ligand, influencing catalytic cycles that typically require an external amine base.
-
Electronic Effects: The nitrogen atom can exert a modest electron-donating inductive effect, potentially altering the acidity of the terminal alkyne proton and the electron density of the triple bond.
-
Coordinating Ability: The amine can coordinate to metal catalysts, potentially forming a bidentate ligand with the alkyne. This can lead to altered reaction kinetics, selectivity, and catalyst stability.
This guide will explore the practical implications of these features across three fundamental reactions: the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Sonogashira cross-coupling, and transition metal-catalyzed C-H activation.
Comparative Reactivity Analysis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC, the quintessential "click chemistry" reaction, forms a 1,2,3-triazole from a terminal alkyne and an azide.[6][7] The reaction is renowned for its high efficiency, regioselectivity for the 1,4-isomer, and tolerance of diverse functional groups.[6] The catalytic cycle relies on the in-situ formation of a copper(I) acetylide intermediate.
The tertiary amine in N,N-Dibutylprop-2-yn-1-amine can play a dual role. It can act as a ligand for the copper(I) catalyst, potentially accelerating the formation of the copper acetylide and subsequent steps. Some studies have suggested that Lewis basic sites conjugated with the triple bond can enhance reactivity towards copper.[8] Conversely, strong coordination could also lead to catalyst inhibition if the resulting complex is too stable.
Comparative Performance:
-
N,N-Dibutylprop-2-yn-1-amine: Often exhibits rapid reaction rates due to the intramolecular assistance of the amine in coordinating the copper catalyst and facilitating deprotonation.
-
Phenylacetylene: Generally shows good reactivity, with the electron-withdrawing nature of the phenyl ring enhancing the acidity of the alkyne proton, facilitating copper acetylide formation.
-
1-Octyne: Typically displays standard reactivity but may be slower than activated alkynes, requiring optimal catalyst loading and conditions.
Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling is a robust method for forming a C(sp²)-C(sp) bond between a terminal alkyne and an aryl or vinyl halide.[9][10] The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[10] An amine base is essential for deprotonating the alkyne to form the reactive copper acetylide and for scavenging the HX generated in the palladium cycle.[11]
Here, N,N-Dibutylprop-2-yn-1-amine's integrated basicity is a significant advantage. It can fulfill the role of the amine base intramolecularly, simplifying reaction setup and potentially enabling the use of lower overall base concentrations. This can be particularly beneficial in complex molecule synthesis where minimizing exogenous reagents is critical.
Comparative Performance:
-
N,N-Dibutylprop-2-yn-1-amine: Can often proceed efficiently even in the absence of an external amine base, acting as both reactant and base. This can lead to cleaner reactions and simplified purification.
-
Phenylacetylene & 1-Octyne: Both require an external amine base (e.g., triethylamine, diisopropylamine) for the reaction to proceed efficiently.[12] The choice and amount of base can be critical for optimizing yield and preventing side reactions like alkyne homocoupling (Glaser coupling).
Transition Metal-Catalyzed C-H Activation and Annulation
Terminal alkynes are excellent coupling partners in transition metal-catalyzed C-H activation reactions, leading to the synthesis of complex heterocyclic and polyaromatic scaffolds.[2][3] These reactions involve the coordination of the alkyne to a metal-carbon bond formed via C-H activation, followed by insertion of the alkyne.[2]
The reactivity in these transformations is highly dependent on the electronic properties of the alkyne and its ability to coordinate to the metal center.[3] The coordinating amine group in N,N-Dibutylprop-2-yn-1-amine can pre-organize the substrate on the metal center, potentially leading to unique selectivity or enhanced reaction rates in annulation cascades.
Comparative Performance:
-
N,N-Dibutylprop-2-yn-1-amine: The directing-group potential of the amine can facilitate novel cyclization and annulation pathways that are inaccessible to simpler alkynes.[5]
-
Phenylacetylene: Its electronic properties and ability to participate in π-stacking interactions make it a highly versatile and reactive substrate in various annulation reactions.
-
1-Octyne: As a simple alkyl-substituted alkyne, it serves as a baseline for reactivity, though it can be less reactive than aromatic or functionalized alkynes in certain C-H activation cycles.[3]
Quantitative Data Summary
The following table summarizes representative yields for the three alkynes in standardized comparative reactions. Note: These are illustrative values based on typical outcomes and may vary based on specific substrates and optimized conditions.
| Reaction | N,N-Dibutylprop-2-yn-1-amine | Phenylacetylene | 1-Octyne | Key Observations |
| CuAAC with Benzyl Azide | >95% | >95% | 90-95% | Propargylamine often reacts fastest. |
| Sonogashira Coupling with Iodobenzene | 90% (amine-free) | 92% | 88% | Propargylamine's ability to react without external base is a key advantage.[9][11] |
| Rh-Catalyzed Annulation | 85% | 90% | 75% | Reactivity is highly catalyst and substrate dependent; propargylamines can enable unique transformations.[3] |
Experimental Protocols
Workflow for Comparative Reactivity Studies
The following diagram illustrates a parallel workflow designed to objectively compare the reactivity of the three terminal alkynes under identical conditions.
Caption: Parallel workflow for comparing alkyne reactivity.
Protocol 1: Comparative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for comparing the rate and yield of the CuAAC reaction.
Materials:
-
Terminal Alkyne (N,N-Dibutylprop-2-yn-1-amine, Phenylacetylene, or 1-Octyne)
-
Benzyl Azide
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate
-
Solvent: tert-Butanol/Water (1:1 mixture)
Procedure:
-
Reactant Solution: In three separate 10 mL vials, dissolve the respective terminal alkyne (1.0 mmol) and benzyl azide (1.0 mmol) in 4 mL of the t-BuOH/H₂O solvent system.
-
Catalyst Preparation: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 mmol in 1 mL H₂O). In another, prepare an aqueous solution of CuSO₄·5H₂O (0.1 mmol in 1 mL H₂O).
-
Initiation: To each of the three stirred reactant solutions, add the sodium ascorbate solution, followed immediately by the CuSO₄ solution. Start a timer for each. The addition of the copper solution marks the start of the reaction.
-
Monitoring: Monitor the reaction progress at 15-minute intervals by thin-layer chromatography (TLC) or LC-MS until the starting alkyne is consumed.
-
Workup: Upon completion, dilute the reaction mixture with 10 mL of water and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to determine the isolated yield.[12]
Protocol 2: Comparative Sonogashira Cross-Coupling
This protocol compares the efficiency of the alkynes in a Sonogashira coupling with iodobenzene. A key variable is the exclusion of an external amine base for the N,N-Dibutylprop-2-yn-1-amine reaction.
Materials:
-
Terminal Alkyne (as above)
-
Iodobenzene
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄
-
Copper(I) Iodide (CuI)
-
Base: Triethylamine (for Phenylacetylene and 1-Octyne reactions only)
-
Anhydrous Solvent: Tetrahydrofuran (THF)
Procedure:
-
Inert Atmosphere: To three separate dried Schlenk flasks under an inert argon atmosphere, add the palladium catalyst (0.02 mmol) and copper(I) iodide (0.04 mmol).
-
Reagent Addition (Vials 1 & 2 - Phenylacetylene/1-Octyne): Add 5 mL of anhydrous THF, followed by the terminal alkyne (1.0 mmol), iodobenzene (1.0 mmol), and triethylamine (1.5 mmol).
-
Reagent Addition (Vial 3 - Propargylamine): Add 5 mL of anhydrous THF, followed by N,N-Dibutylprop-2-yn-1-amine (1.0 mmol) and iodobenzene (1.0 mmol). Note: No external base is added.
-
Reaction: Stir all three reaction mixtures at room temperature.
-
Monitoring & Workup: Monitor the reactions by TLC or GC-MS. Upon completion, filter the mixtures through a pad of Celite, rinse with THF, and concentrate the filtrate. Purify by column chromatography to determine yields.[9][12]
Reaction Mechanism: The Sonogashira Coupling
The diagram below outlines the key catalytic cycles, highlighting where the intramolecular base of the propargylamine can participate.
Caption: Simplified mechanism of the Sonogashira coupling.
Conclusion and Field Insights
This guide demonstrates that N,N-Dibutylprop-2-yn-1-amine is not merely another terminal alkyne but a functionally distinct building block. Its integrated tertiary amine provides a powerful handle to modulate reactivity, often leading to accelerated reactions and simplified experimental protocols.
-
For CuAAC: The propargylamine's coordinating ability can enhance catalytic turnover, making it an excellent choice for rapid conjugation.
-
For Sonogashira Couplings: The ability to perform the reaction without an external amine is a significant process advantage, reducing reagent load and simplifying purification.
-
For C-H Activations: The amine functionality opens the door to novel transformations through its potential as an intramolecular directing group.
Researchers and drug development professionals should consider the unique profile of propargylamines like N,N-Dibutylprop-2-yn-1-amine when designing synthetic routes. Leveraging its intramolecular functionality can lead to more efficient, atom-economical, and innovative chemical syntheses.
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Benchmarking the efficiency of different catalysts for 3-Dibutylamino-1-propyne synthesis
Propargylamines, a class of organic compounds featuring an amino group adjacent to a carbon-carbon triple bond, are pivotal intermediates in the synthesis of a vast array of nitrogen-containing molecules, including natural products and pharmaceuticals.[1][2] The synthesis of 3-Dibutylamino-1-propyne is a representative transformation that provides a valuable building block for drug discovery and materials science. Among the synthetic strategies, the three-component coupling of an aldehyde, an alkyne, and an amine (A³ coupling) has emerged as the most efficient and atom-economical method.[2][3]
The success of the A³ coupling reaction hinges on the choice of catalyst, which facilitates the crucial C-H activation of the terminal alkyne.[1] This guide provides a comprehensive benchmark of various catalytic systems, offering objective comparisons supported by experimental data to aid researchers in selecting the optimal conditions for their synthetic needs. We will delve into the mechanistic nuances of different metal catalysts, provide detailed experimental protocols, and present a logical framework for catalyst selection and reaction optimization.
Benchmarking Catalyst Performance for Propargylamine Synthesis
The catalytic landscape for A³ coupling is dominated by transition metals, with copper and gold complexes being the most extensively studied due to their high catalytic efficiency.[3][4][5] Other metals, including silver, zinc, and ruthenium, have also demonstrated catalytic activity.[6][7][8] The choice of catalyst directly impacts reaction kinetics, yield, and substrate scope.
The general mechanism for the metal-catalyzed A³ coupling reaction involves two key steps: the formation of an iminium ion from the aldehyde and amine, and the activation of the terminal alkyne by the metal catalyst to form a metal acetylide.[3] This metal acetylide then acts as a potent nucleophile, attacking the iminium ion to form the final propargylamine product.[3]
Comparative Data of Catalytic Systems
The following table summarizes the performance of various catalysts for the A³ coupling reaction, providing a direct comparison of their efficiencies under different conditions.
| Catalyst System | Aldehyde | Amine | Alkyne | Solvent | Temp (°C) | Time (h) | Yield (%) | Key Advantages / Disadvantages | Reference |
| Copper-Based Catalysts | |||||||||
| CuBr (40 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | NBS (oxidant) | RT | 12 | 85 | High catalyst loading required. | [9] |
| CuCl₂/TiO₂ (0.5 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | Solvent-free | 70 | 2 | 95 | Heterogeneous, reusable catalyst; moderate temperature. | [4] |
| CuFe₂O₄ NPs | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | 100 | 2 | 90 | Magnetically recoverable catalyst; high stability.[10] | [10] |
| Dicopper Complex (0.4 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | Toluene | 80 | 2 | 99 | Very low catalyst loading; broad substrate scope.[2] | [2] |
| Gold-Based Catalysts | |||||||||
| AuBr₃ (4 mol%) | Cyclohexanone | Morpholine | Phenylacetylene | Solvent-free | 60 | 12 | 94 | Effective for ketones; biocompatible metal.[4] | [4] |
| Gold(III) Salen (0.05 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | Water | 40 | 24 | 88 | Excellent yields in water; very low catalyst loading.[5][11] | [5][11] |
| Silver-Based Catalysts | |||||||||
| AgI (5 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | Water | 80 | 1 | 96 | High yields in water; no co-catalyst needed.[6] | [6] |
| Ag-NHC Complex (2 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | Neat | RT | 24 | 97 | Air-stable catalyst; works well under neat conditions.[7][12] | [7][12] |
| Zinc-Based Catalysts | |||||||||
| Zn(OTf)₂ (2 mol%) | Benzaldehyde | Piperidine | Phenylacetylene | Solvent-free | RT | 0.5 | 96 | Inexpensive, recyclable catalyst; very fast reaction.[6] | [6] |
Causality Behind Experimental Choices: The selection of a catalytic system is often a trade-off between activity, cost, and practicality.
-
Copper catalysts are widely used due to their low cost and high reactivity.[3] The development of heterogeneous and magnetically recoverable copper nanoparticles (NPs) addresses the challenge of catalyst separation and recycling, aligning with green chemistry principles.[4][10]
-
Gold catalysts often exhibit exceptional activity at very low loadings and can function in aqueous media, which is environmentally benign.[5][11] Their high cost, however, can be a limiting factor for large-scale synthesis.
-
Solvent-free (neat) conditions are frequently employed to enhance reaction rates and simplify purification, reducing solvent waste.[4][6]
-
The use of water as a solvent is a green alternative that can, in some cases, enhance reaction rates and selectivity, particularly with catalysts designed for aqueous environments.[6][11]
Visualizing the Synthetic Workflow
A systematic approach is crucial when screening catalysts or optimizing reaction conditions for a target molecule like this compound. The following workflow diagram illustrates the logical steps involved.
Caption: Logical workflow for catalyst screening and optimization in A³ coupling reactions.
Detailed Experimental Protocol: Copper-Catalyzed Synthesis
Based on the comparative data, copper-based catalysts offer an excellent balance of efficiency, cost, and practicality. The following protocol details the synthesis of this compound using a simple and effective copper(I) chloride catalyst. This protocol is designed to be a self-validating system, incorporating reaction monitoring and rigorous product characterization.
Materials and Reagents:
-
Butyraldehyde (1.0 eq)
-
Dibutylamine (1.2 eq)
-
Propyne gas or a suitable surrogate like 3-(1-ethoxyethoxy)-1-propyne[13]
-
Copper(I) Chloride (CuCl) (5 mol%)
-
Toluene (Anhydrous)
-
Magnesium Sulfate (Anhydrous)
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Silica Gel for column chromatography
-
Hexane/Ethyl Acetate solvent system
Equipment:
-
Flame-dried, two-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Rotary evaporator
Procedure:
-
Reaction Setup: To the flame-dried round-bottom flask under an inert atmosphere, add CuCl (5 mol%). Add anhydrous toluene to create a suspension.
-
Addition of Reactants: Sequentially add butyraldehyde (1.0 eq) and dibutylamine (1.2 eq) to the flask via syringe.
-
Introduction of Alkyne: Begin bubbling propyne gas through the reaction mixture at a slow, steady rate. Alternatively, if using a liquid propyne surrogate, add it dropwise via syringe.
-
Reaction: Heat the mixture to 80 °C and stir vigorously. Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).
Unveiling the Catalytic Cycle
The efficiency of the copper catalyst lies in its ability to orchestrate the C-H activation and C-C bond formation in a catalytic cycle. The diagram below illustrates the proposed mechanism for the copper-catalyzed A³ coupling reaction.
Caption: Proposed catalytic cycle for the copper-catalyzed A³ coupling reaction.
This guide provides a foundational framework for understanding and implementing catalytic systems for the synthesis of this compound. By leveraging the comparative data and detailed protocols herein, researchers can make informed decisions to accelerate their research and development efforts in this vital area of synthetic chemistry.
References
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Lo, V. K.-Y., Liu, Y., Wong, M.-K., & Che, C.-M. (2006). Gold(III) Salen Complex-Catalyzed Synthesis of Propargylamines via a Three-Component Coupling Reaction. Organic Letters, 8(8), 1529–1532*. [Link]
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Banu, K., & Al-Zahrani, A. A. (2021). Solvent-free synthesis of propargylamines: an overview. RSC Advances, 11(33), 20481–20503*. [Link]
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Lo, V. K.-Y., Liu, Y., Wong, M.-K., & Che, C.-M. (2005). Gold(III) Salen Complex-Catalyzed Synthesis of Propargylamines via a Three-Component Coupling Reaction. Organic Letters, 7(24), 5449-5452*. [Link]
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Singh, A., & Kumar, A. (2018). A walk around A3 Coupling for the synthesis of Propargylamines. Journal of Pharmacognosy and Phytochemistry, 7(4), 676-686*. [Link]
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Das, S., & Dutta, A. (2019). Three-component coupling for the synthesis of propargylamine and its mechanism. Journal of the Indian Chemical Society, 96(11), 1435-1441*. [Link]
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Chemistry LibreTexts. (2023). A3 Coupling Reaction. [Link]
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Berrichi, A., Bachir, R., & Bedrane, S. (2023). Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review. Current Organic Chemistry, 27(7), 621-643*. [Link]
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Das, P., & Deka, D. (2021). A sustainable avenue for the synthesis of propargylamines and benzofurans using a Cu-functionalized MIL-101(Cr) as a reusable heterogeneous catalyst. RSC Advances, 11(52), 32931-32940*. [Link]
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Lo, V. K.-Y., Liu, Y., Wong, M.-K., & Che, C.-M. (2005). Gold(III) Salen complex-catalyzed synthesis of propargylamines via a three-component coupling reaction. Semantic Scholar. [Link]
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Organic Chemistry Portal. (n.d.). Propargylamine or propargylamide synthesis by Alkynylation or C-C coupling. [Link]
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Esteruelas, M. A., & Nales, A. (2020). Synthesis of Propargylamines by Cross-Dehydrogenative Coupling. Molecules, 25(21), 5195*. [Link]
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ResearchGate. (n.d.). A3 coupling reaction for the synthesis of propargylamines catalysed by Cu species. [Link]
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Zou, G., et al. (2013). Highly Efficient Single A3-Coupling (Aldehyde-Amine-Alkyne) Reaction Catalyzed by Air Stable Silver-(N-Heterocyclic Carbene) Complexes: Synthesis and Characterization. Molecules, 18(12), 14934-14946*. [Link]
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ResearchGate. (n.d.). Catalytic performance for the A³-coupling reaction. [Link]
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Catalysts. (2023). Silver and Gold N-Heterocyclic Carbene Complexes in A3-Coupling Reaction and Carbon Dioxide Fixation. IRIS Unibas. [Link]
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Zorba, K., et al. (2022). Metal-Catalysed A3 Coupling Methodologies: Classification and Visualisation. MDPI. [Link]
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Jiang, H., et al. (2015). Aldehyde–alkyne–amine (A3) coupling catalyzed by a highly efficient dicopper complex. RSC Advances, 5(45), 35836-35841*. [Link]
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ResearchGate. (2023). Catalysts For Propargylamines Synthesis Via A3, AHA, and KA2 Coupling - A Review. [Link]
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Sci-Hub. (2009). Ruthenium‐Catalyzed Synthesis of Functionalized Dienes from Propargylic Esters: Formal Cross‐Coupling of Two Carbenes. [Link]
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PubMed Central. (2019). Synthesis of Propargylamines via Michael Addition Using Methyl Vinyl Ketone Derivatives, 1-Alkynes, and Secondary Amines Catalyzed by Copper (I) Halides. [Link]
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Matsuzawa, H., Miyake, Y., & Nishibayashi, Y. (2007). Ruthenium-catalyzed enantioselective propargylation of aromatic compounds with propargylic alcohols via allenylidene intermediates. Angewandte Chemie International Edition, 46(34), 6488-6491*. [Link]
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PubMed Central. (2018). Synthesis of Nitrogen-Containing Heterocyclic Scaffolds through Sequential Reactions of Aminoalkynes with Carbonyls. [Link]
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PubMed Central. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. [Link]
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ResearchGate. (2025). Base‐catalysed isomerization of 2‐propynylamines. Synthesis of (dialkylamino)allenes. [Link]
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ChemRxiv. (2023). Copper-Catalyzed C(3+1) Copolymerization of Propargyl Carbonates and Aryldiazomethanes. [Link]
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MDPI. (2011). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). [Link]
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MDPI. (2023). Computational Study of Catalytic Poisoning Mechanisms in Polypropylene Polymerization. [Link]
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A Senior Application Scientist's Guide to the Analysis of Impurities in Synthesized 3-Dibutylamino-1-propyne
This guide provides an in-depth analysis of impurities in synthesized 3-Dibutylamino-1-propyne, offering a comparative overview of analytical techniques for their identification and quantification. Designed for researchers, scientists, and drug development professionals, this document delivers objective comparisons supported by established principles and methodologies to facilitate informed decisions in quality control and process development.
Introduction: The Critical Role of Purity in this compound
This compound, a tertiary propargylamine, serves as a versatile building block in organic synthesis, particularly in the development of pharmaceutical agents and other specialty chemicals. The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final product.[1] Therefore, robust analytical methodologies are essential for the identification, quantification, and control of these unwanted chemical entities. This guide will explore the common synthetic routes for this compound, deduce the likely impurities, and provide a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography/Liquid Chromatography-Mass Spectrometry (HPLC/LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for their detection.
Synthesis and Potential Impurities
The impurity profile of any synthesized compound is intrinsically linked to its manufacturing process.[1] For this compound, two primary synthetic routes are commonly employed: the alkylation of dibutylamine and the Mannich reaction.
Synthesis Route 1: Alkylation of Dibutylamine
A prevalent method for the synthesis of this compound is the nucleophilic substitution reaction between dibutylamine and a propargyl halide, such as propargyl bromide, typically in the presence of a base to neutralize the hydrohalic acid formed.[1][2]
Reaction Scheme: (CH₃CH₂CH₂CH₂)₂NH + HC≡CCH₂Br + Base → (CH₃CH₂CH₂CH₂)₂NCH₂C≡CH + Base·HBr
Potential Impurities:
-
Unreacted Starting Materials:
-
Dibutylamine
-
Propargyl bromide
-
-
By-products:
-
Quaternary Ammonium Salt: Over-alkylation of the product can lead to the formation of a quaternary ammonium salt, [(CH₃CH₂CH₂CH₂)₂N(CH₂C≡CH)₂]⁺Br⁻.
-
Products of Propargyl Bromide Degradation: Propargyl bromide can be unstable and may decompose to form various by-products.[3]
-
-
Reagents and Solvents:
-
Residual base (e.g., potassium carbonate, triethylamine)
-
Residual organic solvent (e.g., toluene, acetonitrile)
-
Synthesis Route 2: Mannich Reaction
The Mannich reaction provides an alternative pathway, involving the condensation of a terminal alkyne (acetylene), a secondary amine (dibutylamine), and an aldehyde (typically formaldehyde).[4][5]
Reaction Scheme: HC≡CH + (CH₃CH₂CH₂CH₂)₂NH + CH₂O → (CH₃CH₂CH₂CH₂)₂NCH₂C≡CH + H₂O
Potential Impurities:
-
Unreacted Starting Materials:
-
Dibutylamine
-
-
By-products:
-
Bis-alkylation Product: Reaction of the product with another equivalent of the Mannich reagents can occur.
-
Products from Aldehyde Side Reactions: Formaldehyde can undergo self-polymerization or other side reactions.
-
-
Catalyst and Solvents:
-
Residual catalyst (often a copper salt)[4]
-
Residual organic solvent
-
Analytical Techniques for Impurity Profiling
A multi-faceted analytical approach is often necessary for comprehensive impurity profiling. The choice of technique depends on the nature of the impurities and the required sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[6] It combines the separation capabilities of gas chromatography with the identification power of mass spectrometry.
Principle: The sample is vaporized and injected into a GC column, where compounds are separated based on their boiling points and interactions with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.
Applicability to this compound Impurities: GC-MS is well-suited for detecting volatile impurities such as residual solvents, unreacted starting materials like dibutylamine, and some lower molecular weight by-products. However, the analysis of polar amines can sometimes be challenging due to peak tailing.[7] The use of specialized columns, such as the Agilent CP-Volamine, or derivatization can mitigate these issues.[7][8]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of approximately 1 mg/mL.
-
Instrument Parameters:
-
GC System: Agilent 7890B GC or equivalent.
-
Column: Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or a specialized amine column.
-
Inlet: Split/splitless injector at 250°C.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 30-400.
-
-
Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities using an internal standard or by area percentage.
High-Performance Liquid Chromatography/Liquid Chromatography-Mass Spectrometry (HPLC/LC-MS)
HPLC and LC-MS are versatile techniques for the separation and analysis of a wide range of compounds, including non-volatile and thermally labile substances.
Principle: The sample is dissolved in a liquid mobile phase and pumped through a column packed with a solid stationary phase. Separation is based on the differential partitioning of the analytes between the two phases. A detector (e.g., UV-Vis, or a mass spectrometer) is used for detection and quantification.
Applicability to this compound Impurities: HPLC with UV detection can be used for quantifying impurities that contain a chromophore. However, many of the expected impurities in this synthesis lack a strong UV chromophore. Therefore, LC-MS is the more powerful technique, as it can detect and identify compounds based on their mass-to-charge ratio, regardless of their optical properties.[9] It is particularly useful for identifying high molecular weight by-products like the quaternary ammonium salt.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Dissolve a known amount of the synthesized this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Instrument Parameters:
-
LC System: Agilent 1260 Infinity II LC or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30°C.
-
MS System: Agilent 6120 Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Scan Range: m/z 50-800.
-
-
Data Analysis: Identify impurities by their mass-to-charge ratio and fragmentation patterns. Quantify using an internal standard or by relative peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for structural elucidation and can also be used for quantitative analysis (qNMR).
Principle: NMR exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at a specific resonance frequency. The chemical shift, splitting patterns, and integration of the signals in an NMR spectrum provide detailed information about the molecular structure.
Applicability to this compound Impurities: ¹H and ¹³C NMR are crucial for the unambiguous identification of impurities. By comparing the spectrum of the synthesized product to that of a pure standard, the presence of impurities can be readily detected. The chemical shifts of the alkynyl proton and propargylic protons are characteristic. Furthermore, qNMR can provide highly accurate quantification without the need for impurity-specific reference standards, by using a certified internal standard.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and dissolve it in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For quantitative analysis, add a known amount of a certified internal standard (e.g., maleic acid).
-
Instrument Parameters:
-
Spectrometer: Bruker Avance 400 MHz or equivalent.
-
Nucleus: ¹H.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Number of Scans: 16 or more for good signal-to-noise.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase correction, baseline correction). Identify impurity signals by their chemical shifts and coupling patterns. For qNMR, calculate the amount of impurity by comparing the integral of a characteristic impurity signal to the integral of the internal standard signal.
Comparative Analysis of Analytical Techniques
| Feature | GC-MS | HPLC/LC-MS | NMR Spectroscopy |
| Principle | Separation by volatility, detection by mass | Separation by polarity, detection by UV/mass | Nuclear magnetic resonance |
| Analytes | Volatile & semi-volatile | Wide range, including non-volatile | Soluble compounds |
| Sensitivity | High (ppm to ppb) | High (ppm to ppb) | Moderate (typically >0.1%) |
| Identification | Good (based on fragmentation) | Excellent (mass and fragmentation) | Excellent (unambiguous structure) |
| Quantification | Good (with standards) | Good (with standards) | Excellent (qNMR with internal standard) |
| Sample Prep | Simple for volatile analytes | Simple | Simple |
| Throughput | High | High | Moderate |
| Limitations | Not suitable for non-volatile or thermally labile compounds. Amines can show poor peak shape. | Requires chromophore for UV detection. | Lower sensitivity compared to MS techniques. |
Visualization of Analytical Workflows
Caption: Workflow for impurity analysis using GC-MS.
Caption: Workflow for impurity analysis using LC-MS.
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In the landscape of pharmaceutical and materials science research, propargylamines and their derivatives are pivotal building blocks. Their unique structural motif, combining the reactivity of a terminal alkyne with the versatile functionality of an amine, makes them indispensable in the synthesis of a wide array of complex molecules, including enzyme inhibitors and functional polymers. A thorough understanding of the spectroscopic characteristics of these compounds is fundamental for their unambiguous identification, purity assessment, and the elucidation of reaction pathways.
This guide provides an in-depth spectroscopic comparison of 3-dibutylamino-1-propyne with key structurally related amines: the primary amine propargylamine, the secondary amine dipropargylamine, and the tertiary amine N,N-dipropylamine. By examining their infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) data, we aim to provide researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this important class of compounds.
Structural Overview of Compared Molecules
To facilitate a clear comparison, the structures of the four molecules discussed in this guide are presented below. The key differences lie in the substitution at the nitrogen atom, which significantly influences their spectroscopic properties.
Figure 1. Chemical structures of the compared amines.
Infrared (IR) Spectroscopy: Probing Functional Groups
Infrared spectroscopy is a powerful tool for identifying the key functional groups within a molecule. For the compounds in this guide, we are particularly interested in the vibrations associated with the terminal alkyne (C≡C-H and C≡C) and the amine (C-N and N-H) moieties.
Key Diagnostic IR Absorptions
-
≡C-H Stretch: Terminal alkynes exhibit a sharp, strong absorption band in the region of 3330–3270 cm⁻¹. This is a highly characteristic peak and its presence is a strong indicator of a propargyl group.[1][2][3]
-
C≡C Stretch: The carbon-carbon triple bond stretch appears as a weak to medium absorption in the 2260–2100 cm⁻¹ range.[1][2][3] The intensity of this peak is often diminished in symmetrical or near-symmetrical internal alkynes.
-
N-H Stretch: Primary amines (like propargylamine) typically show two medium-intensity bands in the 3500–3300 cm⁻¹ region, corresponding to symmetric and asymmetric stretching. Secondary amines (like dipropargylamine) usually exhibit a single, weaker band in this region. Tertiary amines (like this compound and N,N-dipropylamine) will not have an N-H stretch.
-
C-N Stretch: The stretching vibration of the carbon-nitrogen bond is found in the fingerprint region, typically between 1220 and 1020 cm⁻¹, and can be complex.[4]
Comparative IR Data
| Compound | ≡C-H Stretch (cm⁻¹) | C≡C Stretch (cm⁻¹) | N-H Stretch (cm⁻¹) | C-N Stretch Region (cm⁻¹) |
| This compound | ~3300 | ~2100 | Absent | Present |
| Propargylamine | ~3300 | ~2120 | ~3370, ~3300 | Present |
| Dipropargylamine | ~3300 | ~2120 | ~3300 | Present |
| N,N-Dipropylamine | Absent | Absent | Absent | Present |
Table 1. Comparison of key infrared absorption frequencies.
The IR spectrum of this compound, as sourced from the NIST Chemistry WebBook, clearly displays the characteristic sharp absorption for the terminal alkyne ≡C-H stretch around 3300 cm⁻¹ and a weaker absorption for the C≡C triple bond around 2100 cm⁻¹.[5][6] As expected for a tertiary amine, there are no N-H stretching vibrations. In contrast, propargylamine and dipropargylamine both show the terminal alkyne absorptions and the characteristic N-H stretches. N,N-dipropylamine, lacking the alkyne functionality, shows neither the ≡C-H nor the C≡C stretching bands.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the structure and electronic environment of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.
Experimental Workflow for NMR Analysis
Figure 2. A generalized workflow for acquiring NMR spectra of amine samples.
¹H NMR Spectroscopy
The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.
Predicted ¹H NMR Spectrum of this compound:
-
Alkyne Proton (≡C-H): A singlet or a narrow triplet (due to long-range coupling) is expected around δ 2.2-2.5 ppm.
-
Propargyl Protons (-N-CH₂-C≡): A doublet or a singlet is anticipated around δ 3.3-3.5 ppm.
-
N-Butyl Protons (-N-CH₂-CH₂-CH₂-CH₃):
-
The methylene group attached to the nitrogen (-N-CH₂-) is expected to be a triplet around δ 2.4-2.6 ppm.
-
The other methylene groups (-CH₂-CH₂-) will likely appear as multiplets between δ 1.3-1.6 ppm.
-
The terminal methyl group (-CH₃) will be a triplet around δ 0.9 ppm.
-
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Predicted ¹³C NMR Spectrum of this compound:
-
Alkynyl Carbons (-C≡C-H): Two distinct signals are expected. The terminal, protonated carbon (≡C-H) should appear around δ 70-75 ppm, while the internal carbon (-C≡) will be further downfield, around δ 80-85 ppm.
-
Propargyl Carbon (-N-CH₂-C≡): This carbon is expected to resonate around δ 40-45 ppm.
-
N-Butyl Carbons (-N-CH₂-CH₂-CH₂-CH₃):
-
The carbon attached to the nitrogen (-N-CH₂-) will be around δ 50-55 ppm.
-
The other carbons of the butyl chain will appear upfield, with the terminal methyl group being the most shielded (around δ 14 ppm).
-
Comparative NMR Data
| Compound | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |
| Propargylamine | ~3.4 (s, 2H, -CH₂-), ~2.2 (t, 1H, ≡C-H), ~1.5 (br s, 2H, -NH₂) | ~83 (s, -C≡), ~72 (d, ≡C-H), ~33 (t, -CH₂-) |
| Dipropargylamine | ~3.4 (d, 4H, -CH₂-), ~2.3 (t, 2H, ≡C-H), ~1.9 (br s, 1H, -NH-) | ~81 (s, -C≡), ~73 (d, ≡C-H), ~36 (t, -CH₂-) |
| N,N-Dipropylamine | ~2.4 (t, 4H, -N-CH₂-), ~1.4 (sextet, 4H, -CH₂-), ~0.9 (t, 6H, -CH₃) | ~53 (t, -N-CH₂-), ~23 (t, -CH₂-), ~11 (q, -CH₃) |
Table 2. Comparison of experimental ¹H and ¹³C NMR chemical shifts for related amines.
The experimental data for the related structures in Table 2 supports the predictions for this compound. The chemical shifts of the propargyl group in propargylamine and dipropargylamine are consistent with the expected values. Similarly, the chemical shifts of the alkyl chains in N,N-dipropylamine provide a good reference for the butyl groups in the target molecule.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This is crucial for determining the molecular weight and for gaining structural insights through the analysis of fragmentation patterns.
Fragmentation Pathways
Electron ionization (EI) is a common technique used in mass spectrometry. In the context of these amines, key fragmentation pathways include:
-
Alpha-Cleavage: The bond between the carbon alpha to the nitrogen and the adjacent carbon is readily cleaved, leading to the formation of a stable iminium ion. This is often the base peak in the mass spectra of amines.
-
Loss of Alkyl Groups: Cleavage of the alkyl chains attached to the nitrogen can occur.
-
Rearrangements: Hydrogen rearrangements can lead to the formation of various fragment ions.
Figure 3. General fragmentation pathways in the mass spectrometry of amines.
Comparative Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragment Ions (m/z) |
| This compound | C₁₁H₂₁N | 167.29 | 167 (M⁺), 124, 82, 55 |
| Propargylamine | C₃H₅N | 55.08 | 55 (M⁺), 54, 39, 28 |
| Dipropargylamine | C₆H₇N | 93.13 | 93 (M⁺), 92, 65, 54, 39 |
| N,N-Dipropylamine | C₆H₁₅N | 101.19 | 101 (M⁺), 72, 44, 30 |
Table 3. Comparison of molecular weights and key mass spectral fragments.
The mass spectrum of this compound shows a molecular ion peak at m/z 167, confirming its molecular weight.[5][6] The fragmentation pattern is consistent with a tertiary amine structure, with significant peaks corresponding to the loss of butyl and propyl fragments. For propargylamine, the molecular ion is observed at m/z 55, and a prominent peak at m/z 54 corresponds to the loss of a hydrogen atom.[7] Dipropargylamine exhibits a molecular ion at m/z 93, with fragmentation involving the loss of hydrogen and propargyl groups. N,N-dipropylamine shows its molecular ion at m/z 101, and a base peak at m/z 72, resulting from the characteristic alpha-cleavage and loss of an ethyl group.
Conclusion
The spectroscopic techniques of IR, NMR, and MS provide a powerful and complementary suite of tools for the characterization of this compound and its structurally related amines. The presence of the terminal alkyne is readily identified by its characteristic sharp ≡C-H stretch in the IR spectrum and the unique chemical shifts of the alkynyl proton and carbons in NMR. The degree of substitution on the nitrogen atom is clearly distinguishable by the presence or absence of N-H stretches in the IR spectrum and the complexity of the alkyl region in the NMR spectra. Mass spectrometry provides definitive confirmation of the molecular weight and offers further structural clues through predictable fragmentation patterns. This guide serves as a foundational reference for researchers working with these versatile and important chemical entities.
References
-
Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. [Link][1]
-
Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link][2]
-
University of Colorado Boulder. IR Spectroscopy Tutorial: Alkynes. [Link][3]
-
PubChem. Dipropargylamine. [Link]
-
Doc Brown's Chemistry. Infrared spectrum of propylamine. [Link][4]
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- 2. Dipropylamine(142-84-7) 1H NMR [m.chemicalbook.com]
- 3. Dipropylamine(142-84-7) 13C NMR [m.chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. propylamine low high resolution 1H proton nmr spectrum of propanaamine analysis interpretation of chemical shifts ppm spin spin line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. N,N-DIBUTYL-1,3-PROPANEDIAMINE(102-83-0) 13C NMR [m.chemicalbook.com]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. N-Methyldipropylamine | C7H17N | CID 559387 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Green Challenge: Assessing the Atom Economy of Synthetic Routes to 3-Dibutylamino-1-propyne
In the drive towards more sustainable chemical manufacturing, particularly within the pharmaceutical and fine chemical industries, the principles of green chemistry serve as a critical framework for evaluating and designing synthetic processes. Among these principles, atom economy stands out as a fundamental metric of efficiency, quantifying the proportion of reactant atoms that are incorporated into the desired product. This guide provides a comparative analysis of two common synthetic routes to 3-Dibutylamino-1-propyne, a valuable building block in organic synthesis, through the lens of atom economy. By examining the theoretical efficiency of both an alkylation pathway and a Mannich-type condensation, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven assessment to inform the selection of more sustainable synthetic strategies.
Unveiling the Synthetic Pathways
Two primary and chemically distinct routes for the synthesis of this compound are considered in this guide: the direct alkylation of dibutylamine with propargyl bromide, and the one-pot, three-component Mannich-type reaction involving dibutylamine, formaldehyde, and acetylene. Each pathway presents its own set of advantages and disadvantages, not only in terms of yield and reaction conditions but also in its intrinsic material efficiency.
Route 1: The Alkylation Approach
The alkylation of secondary amines with alkyl halides is a classic and widely utilized method for the formation of carbon-nitrogen bonds. In this approach, dibutylamine acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide. A crucial aspect of this reaction is the management of the hydrogen bromide (HBr) byproduct. To maintain a favorable reaction equilibrium and prevent the protonation of the starting amine, a non-nucleophilic base, such as triethylamine, is typically employed. This base neutralizes the HBr, forming a triethylammonium bromide salt.
The overall balanced chemical equation for this process is:
(C₄H₉)₂NH + CH≡CCH₂Br + (C₂H₅)₃N → (C₄H₉)₂NCH₂C≡CH + (C₂H₅)₃NH⁺Br⁻
Route 2: The Mannich-Type Condensation
The Mannich reaction and its variants, such as the A³ coupling (Aldehyde-Alkyne-Amine), are powerful multicomponent reactions that allow for the construction of complex molecules from simple precursors in a single step. For the synthesis of this compound, this reaction involves the condensation of dibutylamine, formaldehyde (often from a source like paraformaldehyde), and acetylene. A key advantage of this pathway is that the only theoretical byproduct is water, positioning it as a potentially highly atom-economical route.
The balanced chemical equation for the Mannich-type reaction is:
(C₄H₉)₂NH + CH₂O + C₂H₂ → (C₄H₉)₂NCH₂C≡CH + H₂O
Atom Economy: A Quantitative Comparison
Atom economy is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[1]
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
To perform a rigorous comparison, we will use the following molar masses:
-
Triethylamine ((C₂H₅)₃N): 101.19 g/mol
-
Formaldehyde (CH₂O): 30.03 g/mol (as monomer from paraformaldehyde)[7][8]
Calculation for Route 1: Alkylation
Reactants: Dibutylamine + Propargyl Bromide + Triethylamine Sum of Reactant Molar Masses: 129.24 g/mol + 118.96 g/mol + 101.19 g/mol = 349.39 g/mol
Atom Economy (%) = (167.29 g/mol / 349.39 g/mol ) x 100 = 47.88%
Calculation for Route 2: Mannich-Type Reaction
Reactants: Dibutylamine + Formaldehyde + Acetylene Sum of Reactant Molar Masses: 129.24 g/mol + 30.03 g/mol + 26.04 g/mol = 185.31 g/mol
Atom Economy (%) = (167.29 g/mol / 185.31 g/mol ) x 100 = 90.27%
Summary of Atom Economy Assessment
The following table provides a clear comparison of the theoretical atom economy for the two synthetic routes.
| Synthetic Route | Reactants | Desired Product | Byproducts | Sum of Reactant Molar Masses ( g/mol ) | Molar Mass of Desired Product ( g/mol ) | Theoretical Atom Economy (%) |
| Alkylation | Dibutylamine, Propargyl Bromide, Triethylamine | This compound | Triethylammonium bromide | 349.39 | 167.29 | 47.88% |
| Mannich-Type | Dibutylamine, Formaldehyde, Acetylene | This compound | Water | 185.31 | 167.29 | 90.27% |
Experimental Protocols
Protocol for Route 1: Alkylation of Dibutylamine
Materials:
-
Dibutylamine
-
Propargyl bromide
-
Triethylamine
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Stirring apparatus
-
Reaction vessel with inert atmosphere capabilities (e.g., nitrogen or argon)
Procedure:
-
To a reaction vessel under an inert atmosphere, add dibutylamine and an equivalent amount of triethylamine dissolved in the anhydrous solvent.
-
Cool the mixture in an ice bath.
-
Slowly add a stoichiometric equivalent of propargyl bromide to the cooled solution while stirring.
-
After the addition is complete, allow the reaction to warm to room temperature and continue stirring for several hours or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or GC).
-
Upon completion, the triethylammonium bromide salt can be removed by filtration.
-
The filtrate is then concentrated under reduced pressure, and the crude product is purified by a suitable method, such as distillation or column chromatography.
Protocol for Route 2: Mannich-Type Reaction (A³ Coupling)
Materials:
-
Dibutylamine
-
Paraformaldehyde
-
Source of acetylene gas or a suitable acetylene surrogate
-
Copper(I) catalyst (e.g., CuI or CuBr)
-
Solvent (e.g., Dioxane, THF, or water)
-
Reaction vessel equipped for gas handling
Procedure:
-
To a reaction vessel, add dibutylamine, paraformaldehyde, and the copper(I) catalyst in the chosen solvent.
-
Heat the mixture gently to aid in the depolymerization of paraformaldehyde and the formation of the intermediate iminium ion.
-
Introduce acetylene gas into the reaction mixture via a continuous stream or from a balloon, ensuring efficient stirring.
-
Maintain the reaction at a suitable temperature (which may range from room temperature to elevated temperatures depending on the specific catalyst and solvent system) until the starting materials are consumed, as monitored by an appropriate analytical technique.
-
Upon completion, the reaction mixture is worked up by quenching with an aqueous solution (e.g., ammonium chloride) and extracting the product with an organic solvent.
-
The combined organic layers are dried, concentrated, and the resulting crude this compound is purified, typically by distillation.
Visualizing the Synthetic Pathways
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 3-Dibutylamino-1-propyne
For researchers and professionals in drug development, the responsible management of chemical reagents is paramount, extending beyond the laboratory bench to include their ultimate disposal. 3-Dibutylamino-1-propyne (also known as N,N-Dibutylpropargylamine) is a versatile building block, but its unique bifunctional nature—possessing both a tertiary amine and a terminal alkyne—necessitates a disposal protocol that addresses multiple hazard classes. This guide provides a detailed, safety-first framework for the proper handling and disposal of this compound, ensuring the protection of personnel and compliance with environmental regulations.
The core challenge in disposing of this compound lies in its dual chemical personality. The tertiary amine group renders the molecule irritating and potentially corrosive, while the terminal alkyne presents a more significant, less obvious hazard. The acidic proton on the sp-hybridized carbon can be abstracted, forming an acetylide anion.[1][2] These acetylides, particularly with certain metals, can be shock-sensitive and explosive. Therefore, a critical pre-disposal step involves neutralizing this reactive functional group through a process known as quenching.
Hazard Identification and Key Properties
A thorough understanding of the compound's properties is the foundation of safe handling. The primary hazards are associated with its irritant nature, combustibility, and the reactivity of the terminal alkyne.
| Property | Value | Source |
| CAS Number | 6336-58-9 | TCI[3] |
| Molecular Formula | C₁₁H₂₁N | Cheméo[4] |
| Molecular Weight | 167.29 g/mol | Cheméo[4] |
| Appearance | Colorless to Almost Colorless Clear Liquid | TCI[3] |
| Boiling Point | 87-89 °C (at 19 mmHg) | ChemicalBook[5] |
| Density | 0.8624 g/cm³ | ChemicalBook[5] |
| GHS Hazard Class | Combustible Liquid, Skin Irritant, Serious Eye Irritant | TCI[6] |
| pKa (Predicted) | 7.61 ± 0.50 | ChemicalBook[5] |
Personal Protective Equipment (PPE) and Handling
Before beginning any work, ensure all engineering controls are functioning and appropriate PPE is worn. The causality is clear: direct contact can cause skin and eye irritation, while the compound's reactivity demands stringent containment.
-
Engineering Controls : All handling, including the quenching and waste collection steps, must be performed inside a certified chemical fume hood to prevent inhalation of vapors and to contain any potential reactions.
-
Eye and Face Protection : Wear safety goggles with side shields or a full-face shield.
-
Skin Protection : Chemical-resistant gloves (nitrile is a suitable option for incidental contact) and a flame-resistant lab coat are mandatory.
-
Respiratory Protection : If there is a risk of exceeding exposure limits or if working outside a fume hood (which is not recommended), a NIOSH-approved respirator with an appropriate organic vapor cartridge is necessary.
Disposal Workflow and Decision Diagram
The proper disposal of this compound is not a single action but a multi-step process. The primary decision point is determining whether the waste is "neat" (unreacted reagent) or part of a reaction mixture, which dictates the quenching approach.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal and Deactivation Protocol
This protocol is designed to safely neutralize the reactive alkyne moiety before the material is collected for final disposal by a certified hazardous waste management service.
Part A: Deactivation (Quenching) of the Terminal Alkyne
The objective of this step is to protonate the potentially formed acetylide anion and pacify the reactive C-H bond of the alkyne, mitigating the risk of forming explosive metal acetylides. This is achieved by carefully adding a weak proton source, such as isopropanol.
Materials:
-
Waste this compound (neat or in a reaction mixture).
-
Isopropanol or another secondary alcohol.
-
An appropriately sized flask or beaker for the quenching reaction.
-
Stir plate and magnetic stir bar.
-
Ice bath.
Procedure:
-
Preparation : Place the flask containing the this compound waste into an ice bath on a magnetic stir plate within a chemical fume hood. Begin gentle stirring. If the waste is in a solvent, ensure it is compatible with the quenching agent.
-
Slow Addition of Quenching Agent : Using a dropping funnel or pipette, add isopropanol to the stirring waste solution very slowly (dropwise).
-
Causality : The acidic proton of a terminal alkyne can react with bases present in a waste stream. The slow, controlled addition of a mild proton source like isopropanol safely neutralizes any acetylide anions without an excessively exothermic or vigorous reaction.
-
-
Monitor the Reaction : Observe the reaction for any signs of gas evolution or temperature increase. If either occurs, pause the addition until the reaction subsides.
-
Ensure Complete Quenching : Continue adding isopropanol until a total of approximately 1.5 to 2 molar equivalents (relative to the amount of alkyne) have been added. After the addition is complete, allow the mixture to slowly warm to room temperature while stirring for at least one hour to ensure the quenching is complete.
Part B: Collection and Final Disposal
Once the reactive alkyne has been quenched, the material is still considered hazardous waste due to its irritant and combustible properties.
-
Containerization : Carefully transfer the quenched waste mixture into a designated hazardous waste container that is made of a compatible material (e.g., high-density polyethylene or glass) and has a secure, sealable lid.
-
Labeling : The container must be clearly labeled as "HAZARDOUS WASTE". The label must include:
-
The full chemical names of all constituents (e.g., "Quenched this compound," "Isopropanol," and any other solvents or reactants).
-
The approximate percentages of each component.
-
The associated hazards (e.g., "Combustible," "Irritant").
-
-
Storage : Store the sealed and labeled waste container in a designated satellite accumulation area. This area should be away from heat sources, open flames, and incompatible materials. Secondary containment is required for all liquid hazardous waste.
-
Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Under no circumstances should this chemical or its quenched mixture be poured down the drain.
By adhering to this comprehensive protocol, laboratory professionals can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
-
Cheméo. (2026). This compound. Retrieved January 5, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of this compound (CAS 6336-58-9). Retrieved January 5, 2026, from [Link]
-
PubChem. (n.d.). 3-(Dibutylamino)propylamine. Retrieved January 5, 2026, from [Link]
-
Chemsrc. (2025). 3-(Dibutylamino)propylamine | CAS#:102-83-0. Retrieved January 5, 2026, from [Link]
-
NIST. (n.d.). This compound. In NIST Chemistry WebBook. Retrieved January 5, 2026, from [Link]
-
PubChemLite. (n.d.). This compound (C11H21N). Retrieved January 5, 2026, from [Link]
-
Chemistry LibreTexts. (2024, March 18). 9.7: Alkyne Acidity - Formation of Acetylide Anions. Retrieved January 5, 2026, from [Link]
-
OpenStax. (2023, September 20). 9.7 Alkyne Acidity: Formation of Acetylide Anions. In Organic Chemistry. Retrieved January 5, 2026, from [Link]
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- 6. This compound | 6336-58-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Topic: Personal Protective Equipment for Handling 3-Dibutylamino-1-propyne
An In-Depth Guide for Laboratory Professionals
As a Senior Application Scientist, this guide is designed to provide you, our trusted colleagues in research and development, with a comprehensive, scientifically-grounded protocol for the safe handling of 3-Dibutylamino-1-propyne. We move beyond simple checklists to explain the causality behind each safety measure, ensuring you are not just following steps but are empowered by a deep understanding of the protective principles at play.
Hazard Analysis: Understanding the Risks of this compound
This compound, an acetylenic amine, presents several key hazards that dictate our PPE strategy. As a corrosive material, it can cause severe skin burns and eye damage upon contact.[1] Dermal absorption is a significant route of exposure, with the substance classified as toxic in contact with skin.[2] Furthermore, its vapors can cause severe irritation to the respiratory tract.[1][3] Our multi-layered PPE protocol is a direct response to these primary routes of exposure: dermal, ocular, and inhalation.
Core Protective Equipment: A Mandated Protocol
Effective protection relies on a systematic, multi-barrier approach. The following equipment is mandatory for any procedure involving the handling of this compound.
| Protection Area | Required PPE | Specification Standard | Rationale |
| Hand | Double Gloving System | Inner: Nitrile, Outer: Butyl Rubber | Provides robust chemical resistance and prevents contamination during doffing. |
| Eyes & Face | Chemical Splash Goggles & Full Face Shield | ANSI Z87.1 Compliant | Goggles provide a seal against vapors/splashes; the shield protects the face.[4] |
| Respiratory | Air-Purifying Respirator (in addition to fume hood) | NIOSH-approved with Organic Vapor (OV) cartridges | Adsorbs harmful organic vapors, providing a critical layer of breathing protection. |
| Body | Flame-Resistant, Chemical-Resistant Lab Coat | Nomex or equivalent | Protects skin from splashes and prevents the spread of contamination. |
| Feet | Closed-toe, chemical-resistant shoes | ASTM F2413-18 | Prevents exposure from spills that may reach the floor. |
Procedural Deep Dive: The Science Behind the Selection
Hand Protection: A Two-Layer Impermeable Barrier
The Challenge: Amines can penetrate common glove materials. A single layer is insufficient and provides a false sense of security. The primary goal is to prevent any skin contact, as the chemical is toxic upon absorption.[2]
Step-by-Step Protocol:
-
Inspect: Before use, check both pairs of gloves for any signs of degradation, punctures, or imperfections.
-
Inner Glove: Don a snug-fitting pair of nitrile gloves. This is your secondary barrier.
-
Outer Glove: Don a correctly-sized pair of Butyl rubber gloves over the nitrile layer. Butyl rubber is recommended for its high resistance to corrosive bases and polar organic compounds.[5]
-
Secure the Cuff: Ensure the cuff of the outer glove extends over the sleeve of your lab coat to prevent skin exposure at the wrist.
-
Regular Replacement: Immediately replace outer gloves if contamination is suspected. In prolonged procedures, replace outer gloves every 60 minutes to mitigate the risk of breakthrough permeation.
Causality Explained: The double-gloving system is a core principle of chemical hygiene. The outer butyl glove provides the primary, robust chemical resistance. The inner nitrile glove serves two purposes: it offers protection against incidental exposure should the outer glove fail, and it provides a clean layer for safely removing the heavily contaminated outer glove, minimizing cross-contamination.
Eye and Face Protection: Defending Against Corrosive Splashes
The Challenge: this compound can cause severe, potentially permanent eye damage.[3] Protection must account for direct splashes and corrosive vapors.
Step-by-Step Protocol:
-
Goggle Seal: Position chemical splash goggles so they form a complete seal around your eyes. Ensure the fit is snug but comfortable.
-
Face Shield Integration: Wear a full-face shield over the goggles. This is not a substitute for goggles but a required secondary barrier.[4] It protects your entire face from direct splash hazards.
-
Decontamination: After use, decontaminate the face shield and goggles according to your institution's standard operating procedures before storage.
Causality Explained: Chemical splash goggles are designed to protect against liquid and vapor intrusion from all angles. A face shield alone leaves gaps around the sides and bottom, making it insufficient as a primary eye protector. The combination of a sealed goggle and a full-face shield provides the highest level of practical protection for the eyes and face in a laboratory setting.
Respiratory Protection: Ensuring a Safe Breathing Zone
The Challenge: Inhalation of amine vapors can lead to severe respiratory irritation and potential long-term health effects. Engineering controls are the first line of defense, but personal respiratory protection is a mandatory supplement.
Step-by-Step Protocol:
-
Primary Engineering Control: All handling of this compound MUST be performed inside a certified chemical fume hood.
-
Respirator Selection: Use a NIOSH-approved half-mask or full-face air-purifying respirator.
-
Cartridge Installation: Ensure new, sealed organic vapor (OV) cartridges are correctly installed.
-
Fit Check: Perform a positive and negative pressure user seal check every time you don the respirator to ensure a proper seal. Note: A formal fit test must be conducted annually by your institution's EHS department.
Causality Explained: A chemical fume hood is designed to contain vapors and pull them away from your breathing zone. However, procedural anomalies or high concentrations can still lead to exposure. The respirator provides a personal, filtered air supply. The organic vapor cartridges contain activated carbon, which has a high surface area and adsorbs the amine molecules from the air you breathe, acting as a final, critical safeguard.
Operational Workflow: PPE Donning and Doffing Sequence
The order of donning and doffing PPE is a critical control point to prevent cross-contamination. Follow this sequence precisely.
Caption: Logical workflow for donning and doffing PPE to minimize contamination.
Decontamination and Disposal Plan
All PPE exposed to this compound is considered hazardous waste.
-
Gross Decontamination: Before removal, gently wipe down outer gloves and lab coat with a suitable decontaminating solution if heavily soiled.
-
Waste Segregation: All disposable items (gloves, wipes) must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Regulatory Compliance: Disposal must adhere to all local, state, and federal regulations for hazardous chemical waste.[6] Do not place contaminated items in regular trash.
Emergency Response Protocol
In the event of an exposure, immediate and correct action is critical.
| Exposure Type | First Aid Procedure |
| Skin Contact | Immediately remove all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[3] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15-20 minutes, holding the eyelids open.[7][8] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air at once.[9] If breathing is difficult, administer oxygen. Seek immediate medical attention.[3] |
| Ingestion | Do NOT induce vomiting.[6] Rinse the mouth with water. If the person is conscious, have them drink one or two glasses of water.[3] Seek immediate medical attention. |
References
- Title: SAFETY DATA SHEET Source: Kao Chemicals URL
- Title: How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide Source: DIPLOMATA COMERCIAL URL
- Title: Safety Data Sheet Source: NOVA Chemicals URL
- Title: SAFETY DATA SHEET - 3-Diethylaminopropylamine Source: Fisher Scientific URL
- Title: MATERIAL SAFETY DATA SHEET Source: Tri-iso URL
-
Title: 3-(Dibutylamino)propylamine | C11H26N2 | CID 1626 Source: PubChem URL: [Link]
-
Title: First Aid Procedures for Chemical Hazards Source: NIOSH - CDC URL: [Link]
-
Title: 10 Tips Working Safely with corrosives Source: Chemsafe URL: [Link]
-
Title: Safe Handling of Acetylene Gas Source: hsse world URL: [Link]
-
Title: Toxic and Highly Toxic Gas Handling Procedure Source: Carnegie Mellon University URL: [Link]
-
Title: Corrosive Chemicals | Laboratory Safety Source: Brandeis University URL: [Link]
-
Title: Glove Guide - Chemical Compatibility Source: myUSF URL: [Link]
-
Title: Material Safety Data Sheet - 3-(Di-N-Butylamino)-Propylamine, 99% Source: Cole-Parmer URL: [Link]
-
Title: Safe Handling of Corrosive Chemicals Source: The Chemistry Blog URL: [Link]
-
Title: OSHA Glove Selection Chart Source: Environmental Health and Safety - University of Tennessee, Knoxville URL: [Link]
-
Title: PPE for Hazardous Chemicals Source: Canada Safety Training URL: [Link]
-
Title: The following chemical resistance ratings are based on published research data. Source: Duke University Safety URL: [Link]
-
Title: Gloves Chemical Resistance Chart Source: ucsd.edu URL: [Link]
-
Title: Gloves - Tables of Properties and Resistances Source: BYU Cleanroom URL: [Link]
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. 3-(Dibutylamino)propylamine | C11H26N2 | CID 1626 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. tri-iso.com [tri-iso.com]
- 4. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. chemical.kao.com [chemical.kao.com]
- 8. cmu.edu [cmu.edu]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
